2-(4-Methoxyphenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSBJHPPFJCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062030 | |
| Record name | Acetic acid, (4-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1877-75-4 | |
| Record name | 4-Methoxyphenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, 2-(4-methoxyphenoxy)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenoxyacetic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxyphenoxyacetic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(4-methoxyphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (4-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Compound Identification and Core Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methoxyphenoxy)acetic Acid
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into the compound's identity, synthesis, characterization, reactivity, and safe handling, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical utility.
This compound, also known as p-methoxyphenoxyacetic acid, is an aromatic carboxylic acid derivative. Its structure features a methoxy-substituted phenyl ring linked via an ether bond to an acetic acid moiety. This unique combination of functional groups—a carboxylic acid for derivatization, an ether linkage for stability and conformational influence, and a substituted aromatic ring for various intermolecular interactions—makes it a valuable building block in organic synthesis.
The fundamental identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | (4-methoxyphenoxy)acetic acid, p-Methoxyphenoxyacetic acid | [1][2] |
| CAS Number | 1877-75-4 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| Physical Form | White to yellow powder or crystals | |
| InChI Key | BHFSBJHPPFJCOS-UHFFFAOYSA-N | [1][2] |
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is through the Williamson ether synthesis. This classic SN2 reaction is favored for its efficiency and high yield.
Causality of Experimental Design: The core of this synthesis is the reaction between the sodium salt of 4-methoxyphenol (a potent nucleophile) and an ester of a haloacetic acid, such as ethyl chloroacetate.
-
Choice of Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. K₂CO₃ is a milder, less hazardous base, suitable for larger-scale reactions, though it may require heating.
-
Choice of Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving it highly nucleophilic and reactive.
-
Ester Hydrolysis: The reaction initially yields the ethyl ester of the target acid. A subsequent saponification step using a base like sodium hydroxide (NaOH), followed by acidic workup, is required to hydrolyze the ester to the final carboxylic acid.
Experimental Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Detailed Laboratory Protocol
-
Phenoxide Formation: To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone (or DMF), add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
SN2 Reaction: Add ethyl chloroacetate (1.2 eq) dropwise to the suspension. Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup & Isolation of Ester: Cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(4-methoxyphenoxy)acetate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Stir at room temperature or gently heat until TLC analysis indicates complete consumption of the ester.
-
Acidification & Product Isolation: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield the pure this compound.
Self-Validation: The successful conversion at each step is critical. The disappearance of the phenolic hydroxyl stretch (~3300 cm⁻¹) in the IR spectrum after step 3 confirms ether formation. The final product's identity is confirmed by the analytical methods described below.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The key structural features of this compound give rise to a distinct spectroscopic signature.
Structural Features for Spectroscopy
Caption: Key structural motifs and their expected spectroscopic signals.
Expected Spectroscopic Data
The following table summarizes the anticipated data from standard analytical techniques.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~10-12 (bs, 1H, -COOH), δ ~6.8-7.0 (m, 4H, Ar-H), δ ~4.6 (s, 2H, -O-CH₂-), δ ~3.8 (s, 3H, -OCH₃) | The acidic proton is highly deshielded. The para-substituted aromatic ring gives a characteristic AA'BB' multiplet. The methylene and methoxy protons appear as sharp singlets. |
| ¹³C NMR | δ ~170-175 (-C=O), δ ~154 (Ar-C-O), δ ~115 (Ar-CH), δ ~65 (-O-CH₂-), δ ~55 (-OCH₃) | The carbonyl carbon is the most downfield signal. Aromatic carbons show distinct shifts based on their electronic environment. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700-1750 (strong, C=O stretch), ~1230 (strong, C-O-C stretch) | The broad O-H band is characteristic of a carboxylic acid dimer. The carbonyl and ether stretches are sharp and intense.[2] |
| Mass Spec (EI) | M⁺ at m/z = 182. Fragmentation may show loss of -COOH (m/z=137) and subsequent loss of CH₂ (m/z=123). | The molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural clues.[2] |
Potential Applications and Reactivity
While this compound itself is not a widely commercialized end-product, its structure makes it a versatile intermediate in several fields:
-
Pharmaceutical Development: The phenoxyacetic acid scaffold is present in some drug candidates. The carboxylic acid group serves as a handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. Related structures, such as 2-(4-nitrophenoxy)acetic acid, are used as intermediates for pharmaceuticals.[3]
-
PROTAC Linkers: The core structure is similar to components used in Proteolysis Targeting Chimera (PROTAC) linkers, which are bifunctional molecules that induce protein degradation. A related derivative, 2-(4-(methoxycarbonyl)phenoxy)acetic acid, is explicitly sold as a PROTAC linker.[4]
-
Agrochemicals: Phenoxyacetic acids are a well-known class of herbicides. Although this specific molecule is not a primary herbicide, its structure could be modified for use in developing new agrochemicals.[3]
The primary sites of reactivity are the carboxylic acid group, which undergoes typical reactions (esterification, amidation, reduction), and the aromatic ring, which can undergo electrophilic substitution, though it is moderately activated by the methoxy and ether groups.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Recommended Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
-
Store in a cool, dry place away from incompatible materials.
-
It is crucial to note that related alkoxy acetic acids, such as methoxyacetic acid, are classified as toxic to reproduction and may impair fertility or harm an unborn child.[6] While no specific data on the reproductive toxicity of this compound is available, this known hazard for the structural class warrants a high degree of caution, particularly for researchers of child-bearing potential.
References
- Sigma-Aldrich. (n.d.). This compound.
- MedChemExpress. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid.
- Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 1877-75-4.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methoxyacetic Acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[2-(Hydroxyiminomethyl)-6-methoxyphenoxy]acetic acid.
- NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. In NIST Chemistry WebBook.
- Chem-Impex. (n.d.). 2-(4-Nitrophenoxy)acetic acid.
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Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)acetic acid
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, characterization, handling, and potential applications, grounding all information in established scientific principles and authoritative sources.
Core Compound Identification and Properties
This compound, also known as (4-methoxyphenoxy)acetic acid, is an aromatic ether and carboxylic acid. Its unique structure, featuring a phenoxyacetic acid moiety, makes it a valuable building block in organic synthesis. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
Physicochemical Characteristics
The physical and chemical properties of a compound are critical for its application in experimental work, influencing everything from solvent selection to reaction conditions. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.18 g/mol | |
| Appearance | White to yellow powder or crystals | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature | |
| InChI Key | BHFSBJHPPFJCOS-UHFFFAOYSA-N |
Synthesis and Purification: A Methodological Deep Dive
The synthesis of phenoxyacetic acids is a classic and well-established transformation in organic chemistry. The most common and efficient route is a variation of the Williamson ether synthesis, which involves the reaction of a phenoxide with an α-halo ester, followed by hydrolysis. This approach is favored for its reliability and the ready availability of starting materials.
Synthesis Pathway Rationale
The chosen pathway involves two key steps:
-
Nucleophilic Substitution (SN2 Reaction): 4-methoxyphenol is deprotonated using a mild base like potassium carbonate (K₂CO₃) to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks an ethyl bromoacetate via an SN2 mechanism. An ester is used instead of chloroacetic acid directly to avoid competitive acid-base reactions and improve solubility in common organic solvents.
-
Ester Hydrolysis: The resulting ethyl 2-(4-methoxyphenoxy)acetate is hydrolyzed to the final carboxylic acid product. This is typically achieved under basic conditions (saponification) followed by an acidic workup to protonate the carboxylate salt.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard organic synthesis methodologies for similar compounds[3][4].
Materials:
-
4-Methoxyphenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Acetone, anhydrous
-
Ethanol
-
Deionized water
Protocol Steps:
-
Step 1: Ether Formation a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone. b. Stir the suspension vigorously for 15 minutes at room temperature. The potassium carbonate acts as the base to deprotonate the phenol, a crucial activation step. c. Add ethyl bromoacetate (1.2 eq) dropwise to the suspension. The slight excess of the electrophile ensures the complete consumption of the valuable phenol. d. Heat the reaction mixture to reflux and maintain for 6-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC). e. After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr byproduct) and wash the solid with a small amount of acetone. f. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenoxy)acetate, which can be used in the next step without further purification.
-
Step 2: Hydrolysis and Isolation a. Dissolve the crude ester in ethanol in a round-bottom flask. b. Add an aqueous solution of sodium hydroxide (2.5 eq). c. Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the ester. d. Cool the reaction mixture and remove the ethanol via rotary evaporation. e. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material or non-polar impurities. f. Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is approximately 2. This step protonates the carboxylate, causing the desired acid to precipitate out of the solution. g. Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 3: Purification a. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic methods provides a complete picture of the molecular structure.
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2-(4-Methoxyphenoxy)acetic Acid: A Comprehensive Technical Guide on its Core Properties and Applications
An In-depth Technical Guide for Researchers and Scientists
Introduction
2-(4-Methoxyphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, is a significant molecule in the landscape of organic synthesis and medicinal chemistry. Its structural motif, featuring a carboxylic acid linked to a methoxy-substituted phenyl ring via an ether linkage, serves as a versatile building block for more complex molecular architectures. While its direct applications are primarily as a synthetic intermediate, the broader family of phenoxyacetic acids has well-documented roles in pharmaceuticals and agrochemicals.[1][2] This guide offers a detailed examination of its core properties, beginning with its molecular weight, and extends to practical, field-tested methodologies for its synthesis and analysis, providing researchers and drug development professionals with a reliable and comprehensive resource.
Core Physicochemical & Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These identifiers and physical characteristics are critical for everything from reaction stoichiometry and analytical standard preparation to formulation and safety considerations. The molecular weight, in particular, is a cornerstone of all quantitative chemical work.
The molecular weight of this compound is 182.175 g/mol .[3] This value is derived from its chemical formula, C₉H₁₀O₄.[3][4] A summary of its key properties is presented in the table below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 182.175 g/mol | [3] |
| CAS Number | 1877-75-4 | [3][5] |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Preferred IUPAC Name | This compound | [3] |
| Synonyms | (4-methoxyphenoxy)acetic acid, p-Methoxyphenoxyacetic Acid | [3][5] |
| Physical Form | White to yellow powder or crystals | [5] |
| Storage Temperature | Room Temperature | [5] |
| InChI Key | BHFSBJHPPFJCOS-UHFFFAOYSA-N | [3][5] |
These fundamental data points form the basis for the practical applications and experimental designs discussed in the subsequent sections.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This pathway is favored for its reliability and use of readily available starting materials. The core principle involves the deprotonation of a phenol (in this case, 4-methoxyphenol) to form a nucleophilic phenoxide, which then displaces a halide from an α-halo-ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
The choice to use a bromo- or chloroacetate ester in the first step, rather than the corresponding haloacetic acid, is a critical experimental design choice. The acidic proton of a haloacetic acid would be quenched by the basic conditions required to deprotonate the phenol, preventing the desired reaction. The ester acts as a protecting group for the carboxylic acid, which can be easily removed in a subsequent hydrolysis step.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for synthesizing analogous phenoxyacetic acid derivatives.[6]
-
Reaction Setup: To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent like Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.0 eq) dropwise to the stirred mixture at room temperature.
-
Ether Formation: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup (Intermediate): Cool the mixture, pour it into water, and extract with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenoxy)acetate.
-
Hydrolysis (Saponification): Dissolve the crude ester in a mixture of methanol (MeOH) and aqueous sodium hydroxide (NaOH). Stir at room temperature for 12 hours or until hydrolysis is complete (as monitored by TLC).
-
Product Precipitation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester. Carefully acidify the aqueous layer with cold 1N hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield this compound. Purity can be assessed by melting point and the analytical methods described below.
Analytical Characterization and Quantification
Accurate characterization and quantification are non-negotiable for ensuring the purity of a synthesized compound and for its use in subsequent applications, such as dose-response studies in drug development. For a molecule like this compound, which is polar and non-volatile, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical method of choice.
LC-MS/MS provides a self-validating system. The liquid chromatography step separates the analyte from impurities based on its physicochemical properties (e.g., polarity), providing a retention time that is characteristic of the compound. The tandem mass spectrometry step provides orthogonal confirmation by measuring the specific mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions, ensuring unparalleled specificity and sensitivity.[7]
Analytical Workflow: LC-MS/MS Quantification
Caption: General workflow for LC-MS/MS analysis.
Step-by-Step Analytical Protocol
This protocol is based on general methods for analyzing phenoxyacetic acids in various matrices.[7][8]
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 1 mg/mL). Perform serial dilutions to generate calibration standards covering the expected concentration range.
-
Sample Preparation: Dissolve the synthesized (unknown) sample in the same solvent and dilute to fall within the calibration range. If the sample is in a complex matrix (e.g., biological fluid, soil), a solid-phase extraction (SPE) step may be required to remove interfering substances.[8]
-
Chromatographic Conditions:
-
HPLC System: Standard analytical HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically effective.
-
Mobile Phase A: Water with 0.1% formic acid (to ensure the carboxylic acid is protonated).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would run from 5-95% Mobile Phase B over several minutes to elute the analyte.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode to deprotonate the carboxylic acid ([M-H]⁻).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: The parent ion (m/z for [M-H]⁻ would be ~181.1) is selected and fragmented. A specific, stable fragment ion is then monitored. This parent-daughter transition is highly specific to the analyte. (e.g., Q1: 181.1 -> Q3: [specific fragment m/z]).
-
-
Data Analysis: Plot the peak area of the calibration standards against their known concentrations to generate a linear regression curve. The concentration of the unknown sample can then be accurately determined by interpolating its peak area on this curve.
Applications in Research and Drug Development
This compound is primarily valued as a chemical scaffold—a core structure upon which more complex and functionally active molecules are built. Its utility stems from the presence of two key functional groups: the ether linkage and the carboxylic acid. The carboxylic acid is readily converted into esters, amides, or other functional groups, allowing for the exploration of a wide chemical space.
The phenoxyacetic acid moiety is a known pharmacophore in several classes of bioactive molecules:
-
Selective COX-2 Inhibitors: Research has shown that derivatives of phenoxyacetic acid can be potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[6] The core structure serves as an anchor to which other functionalities are added to achieve target specificity and potency.
-
Herbicides: The phenoxyacetic acid class, which includes well-known compounds like 2,4-D, functions as synthetic auxins, a type of plant growth regulator.[1] While this compound itself is not a primary herbicide, its structure provides a template for developing new herbicidal agents.
-
Pharmaceutical Intermediates: It serves as a building block for various pharmaceutical agents, where the phenoxyacetic acid core is integrated into a larger molecule to modulate properties like solubility, cell permeability, and target binding.[2]
Conclusion
This compound is a compound whose significance is best understood through its fundamental properties and its potential as a synthetic intermediate. With a definitive molecular weight of 182.175 g/mol , this molecule is governed by well-understood principles of synthesis and is amenable to highly specific and sensitive analytical techniques like LC-MS/MS. For researchers in drug discovery and chemical development, a firm grasp of these core technical details is essential for leveraging this versatile scaffold to construct novel molecules with desired biological or material properties. The protocols and data presented in this guide provide a validated, experience-driven foundation for the successful application of this compound in a modern research setting.
References
- Matrix Fine Chemicals. This compound | CAS 1877-75-4. [Link]
- MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
- The Royal Society of Chemistry.
- Chemcasts. Thermophysical Properties of 2-[4-(Phenylmethoxy)phenoxy]acetic acid. [Link]
- The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. [Link]
- PubChem. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326. [Link]
- ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
- Chemcasts. 2-[4-(Phenylmethoxy)phenoxy]acetic acid Properties vs Pressure. [Link]
- PubChem. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. [Link]
- United States Environmental Protection Agency (EPA). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
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2-(4-Methoxyphenoxy)acetic acid structure
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)acetic Acid: Structure, Synthesis, and Characterization
Introduction
This compound, also known by synonyms such as (4-methoxyphenoxy)acetic acid, is a chemical compound with the CAS Number 1877-75-4.[1][2][3] It is a derivative of phenoxyacetic acid, featuring a methoxy group substitution on the phenyl ring at the para (4) position. This molecule serves as a valuable building block in organic synthesis and holds interest for researchers in medicinal chemistry and materials science. Its structure, comprising an aromatic ether linkage and a carboxylic acid functional group, imparts specific chemical reactivity and physical properties that make it a versatile intermediate for the synthesis of more complex molecules.[4] This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and analytical characterization for professionals in research and development.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a central phenoxy group where the phenyl ring is substituted with a methoxy (-OCH₃) group at the para position. An acetic acid moiety is connected to the phenyl ring via an ether linkage.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for similar syntheses. [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as dimethylformamide (DMF).
-
Expertise & Experience: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol, forming the reactive phenoxide nucleophile, but mild enough to avoid unwanted side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation.
-
-
Addition of Alkylating Agent: While stirring, add methyl bromoacetate (1.3 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to 80°C and maintain this temperature with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. The intermediate ester can be isolated, but for the direct synthesis of the acid, water and a strong base like sodium hydroxide (NaOH) are added, and the mixture is heated to hydrolyze the ester.
-
Acidification and Isolation: Cool the hydrolyzed mixture in an ice bath and acidify with a strong acid (e.g., HCl) until the pH is ~2. The this compound will precipitate as a solid.
-
Trustworthiness: The acidification step is critical. The carboxylic acid is soluble in its carboxylate salt form at basic pH. By lowering the pH well below the pKa of the carboxylic acid, the neutral, less soluble form is generated, ensuring maximum precipitation and yield.
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Structural Elucidation and Analytical Characterization
Confirming the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include: a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a characteristic AA'BB' system (two doublets) for the para-substituted aromatic protons. A broad singlet, which may be exchangeable with D₂O, is expected for the carboxylic acid (-COOH) proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. [3]Characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700-1750 cm⁻¹ for the C=O stretch, and strong bands in the 1250-1000 cm⁻¹ region corresponding to the C-O stretching of the ether and carboxylic acid. [6]* Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.18 g/mol ). [3]Analysis of the fragmentation pattern can further confirm the structure.
Analytical Workflow for Quality Control
A standard workflow ensures the identity and purity of the final compound before its use in further applications.
Caption: Quality control workflow for this compound.
A typical reverse-phase HPLC method can be employed for purity analysis. [7]
-
Preparation: Prepare a standard solution of known concentration and a sample solution of the synthesized product in the mobile phase.
-
Conditions: Use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or phosphoric acid). [7]3. Analysis: Inject the sample and monitor the elution profile using a UV detector.
-
Validation: Purity is determined by the relative area of the main peak. Identity is confirmed by comparing the retention time with that of a certified reference standard.
Applications in Drug Development and Research
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its structure is found within various research compounds. For instance, phenoxyacetic acid derivatives are precursors to beta-lactams and other heterocyclic compounds of medicinal interest. [4]The presence of the ether linkage and carboxylic acid provides two points for further chemical modification, allowing for its incorporation into larger molecular scaffolds during drug discovery campaigns.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: It is generally classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It can be harmful if swallowed. [8][9]* Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][11] * Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [10] * Store in a tightly closed container in a cool, dry place. [12]
-
References
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- The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid.
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-.
- The Royal Society of Chemistry. (n.d.). Contents.
- PubChem - NIH. (n.d.). 2-(4-Methoxyphenoxy)-2-(4-methylphenyl)acetic acid.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
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Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)acetic Acid: Synthesis, Characterization, and Applications
Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No: 1877-75-4), a key chemical intermediate in various fields. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol via the Williamson ether synthesis, including a mechanistic rationale. Furthermore, it covers standard analytical techniques for structural confirmation and purity assessment. The guide explores its significant applications as a versatile building block in the development of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and PROTACs, and in the agrochemical industry as a precursor to herbicides. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.
This compound is an aromatic carboxylic acid featuring a methoxy-substituted phenoxy group linked to an acetic acid moiety through an ether bond. This structure makes it a valuable and versatile precursor in organic synthesis.
Nomenclature and Structure
The compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.
-
Preferred IUPAC Name: this compound[1]
-
Synonyms: 4-Methoxyphenoxyacetic acid, p-Methoxyphenoxyacetic Acid[1][2]
-
Molecular Weight: 182.18 g/mol
-
SMILES: COC1=CC=C(OCC(O)=O)C=C1[1]
-
InChI Key: BHFSBJHPPFJCOS-UHFFFAOYSA-N[1]
Physicochemical Data
The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in experimental designs.
| Property | Value | Source(s) |
| Physical Form | White to yellow powder or crystals | |
| Purity | ≥97% (Typical) | |
| Storage Temperature | Room Temperature | |
| Shipping Temperature | Room Temperature |
Synthesis and Mechanism
The most reliable and widely employed method for synthesizing this compound is the Williamson ether synthesis.[3][4][5] This classic reaction provides a robust pathway for forming the crucial ether linkage.
The Williamson Ether Synthesis: A Mechanistic Overview
The synthesis is an Sₙ2 (bimolecular nucleophilic substitution) reaction.[6][7] The choice of this pathway is dictated by the need to form an ether bond between an aromatic ring and an aliphatic chain.
Causality and Expertise:
-
Deprotonation: The reaction begins with the deprotonation of the starting phenol, 4-methoxyphenol. Phenols are more acidic than typical alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the corresponding phenoxide ion.[3] This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the subsequent Sₙ2 reaction.
-
Nucleophilic Attack: The newly formed 4-methoxyphenoxide ion then acts as the nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. Chloroacetic acid is an excellent substrate because the chlorine atom is a good leaving group, and as a primary halide, it is highly susceptible to Sₙ2 attack with minimal risk of competing elimination reactions.[6][7]
-
Acidification: The immediate product of the substitution is the sodium salt of the target acid. A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final this compound product.[3][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization to ensure product identity and purity.
-
Reagent Preparation: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Stir until a homogenous solution of sodium 4-methoxyphenoxide is formed.
-
Addition of Alkylating Agent: To this solution, add chloroacetic acid (1.1 eq).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1-2 hours.[3] The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, dilute it with water. Cautiously acidify the solution by dropwise addition of concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~1-2), which will cause the product to precipitate out of the solution.[4]
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove inorganic salts. For higher purity, the crude product should be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Dry the purified solid under vacuum. Confirm its identity and purity using the analytical methods described in Section 3.0.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound before its use in further applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display characteristic signals for the aromatic protons (two doublets in the ~6.8-7.0 ppm region), a singlet for the methylene protons (-O-CH₂-COOH) around 4.6 ppm, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, including the carbonyl carbon (~170-175 ppm), aromatic carbons (four signals in the ~115-160 ppm range), the methylene carbon (~65 ppm), and the methoxy carbon (~55 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch around 1700 cm⁻¹, and C-O stretching bands for the ether and acid functionalities in the 1000-1300 cm⁻¹ region.[2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of 182.17.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product. Using a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with formic acid), a single major peak should be observed, and its area percentage can be used to quantify purity.[8]
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate and building block in several areas of chemical science.
-
Pharmaceutical Synthesis: Phenoxyacetic acid derivatives are foundational scaffolds in drug discovery. They are used as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[9] More recently, related structures have been employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to degrade specific target proteins.[10]
-
Agrochemicals: The phenoxyacetic acid structural motif is famous for its use in herbicides.[4] Compounds in this class can mimic natural plant growth hormones (auxins), leading to uncontrolled growth and eventual death in targeted broadleaf weeds.[4] this compound serves as a precursor for creating more complex and selective herbicidal agents.
-
Organic Synthesis: Its two reactive handles—the carboxylic acid and the aromatic ring—allow for a wide range of chemical modifications. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the aromatic ring can undergo electrophilic substitution reactions, making it a versatile starting material for multi-step syntheses.[9]
Safety and Handling
Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
Hazard Identification
| Hazard Class | GHS Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| Data sourced from |
Recommended Handling and Storage Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[13]
-
Handling: Avoid generating dust.[11] Wash hands thoroughly after handling. Keep away from food and drink.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[12][14]
Conclusion
This compound is a chemical compound of significant utility, underpinned by its straightforward and efficient synthesis via the Williamson ether reaction. Its value lies in its role as a versatile intermediate, providing a gateway to a diverse range of functionalized molecules with applications in pharmaceuticals, agrochemicals, and broader organic synthesis. A thorough understanding of its synthesis, characterization, and safe handling procedures, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in their development programs.
References
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- The Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry.
- Experiment 06 Williamson Ether Synthesis. Truman State University, Department of Chemistry.
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- 2-(4-Methoxyphenoxy)-2-(4-methylphenyl)acetic acid. PubChem, National Center for Biotechnology Information.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- Contents - The Royal Society of Chemistry. The Royal Society of Chemistry.
- This compound ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.
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- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate.
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- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Environmental Protection Agency (EPA).
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- The Williamson Ether Synthesis. Master Organic Chemistry.
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- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Environmental Protection Agency (EPA).
- Phenoxyacetic acid derivative synthesis method. Google Patents.
- WO 2014/030106 A2. Google APIs.
- Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?. ResearchGate.
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An In-depth Technical Guide to 2-(4-Methoxyphenoxy)acetic Acid: Synonyms and Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenoxy)acetic acid is a notable organic compound within the phenoxyacetic acid class of molecules. Its chemical structure, characterized by a methoxy group substituted on the phenoxy ring, gives rise to specific physicochemical properties that make it a subject of interest in various scientific domains, including synthetic chemistry and materials science. This guide provides a comprehensive overview of its synonyms, key identifiers, and distinguishes it from its close isomer, 4-Methoxyphenylacetic acid, to ensure clarity for researchers and drug development professionals.
Core Chemical Identity
The foundational step in understanding any chemical compound is to establish its precise identity. This compound is structurally defined by an acetic acid group linked to a methoxy-substituted benzene ring via an ether bond.
Molecular Structure:
Caption: Molecular structure of this compound.
Synonyms and Identifiers
For effective literature searches and unambiguous communication in a scientific context, a thorough understanding of a compound's synonyms and key identifiers is paramount.
| Identifier Type | Identifier | Source |
| Primary Name | This compound | IUPAC |
| CAS Number | 1877-75-4 | Chemical Abstracts Service[1][2][3] |
| Molecular Formula | C9H10O4 | N/A |
| Molecular Weight | 182.17 g/mol | N/A |
| IUPAC Name | This compound | IUPAC[2] |
| Synonym | (4-methoxyphenoxy)acetic acid | Sigma-Aldrich[1] |
| Synonym | p-Methoxyphenoxyacetic acid | Matrix Fine Chemicals[2] |
| Synonym | 4-Methoxyphenyloxyacetic acid | ChemicalBook |
It is important to note that while this compound has several chemical synonyms, it does not appear to be marketed under any specific trade names. It is primarily available from chemical suppliers as a research and laboratory chemical.
Distinguishing from Isomers: The Case of 4-Methoxyphenylacetic Acid
A common point of confusion for researchers can be the differentiation between structural isomers. In the case of this compound, its isomer, 4-Methoxyphenylacetic acid, is a more widely known compound with distinct properties and applications.
| Feature | This compound | 4-Methoxyphenylacetic acid |
| CAS Number | 1877-75-4[1][2][3] | 104-01-8 |
| Structure | Acetic acid linked to phenoxy group at position 2 | Acetic acid linked directly to the benzene ring |
| Key Synonyms | (4-methoxyphenoxy)acetic acid, p-Methoxyphenoxyacetic acid | Homoanisic acid, p-Anisylacetic acid |
| Known Applications | Primarily a research chemical and synthetic intermediate. | Intermediate in pharmaceuticals, fragrances, and flavors.[4] |
The structural difference, specifically the presence of an ether linkage in this compound, significantly influences its chemical reactivity and potential biological activity compared to its isomer.
Potential Applications and Research Interest
While not as extensively studied as some of its counterparts, this compound holds potential as an intermediate in the synthesis of more complex molecules. Its structural similarity to plant growth regulators suggests potential applications in the development of novel herbicides.[1] Furthermore, its utility as a building block for introducing phenoxyacetic acid functionalities makes it a valuable reagent in organic synthesis.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are available in the scientific literature. One common method involves the reaction of 4-methoxyphenol with a haloacetic acid ester, followed by hydrolysis.
Diagram of Synthetic Pathway:
Sources
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The Solubility Profile of 2-(4-Methoxyphenoxy)acetic Acid: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone of a candidate molecule's potential success. It dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 2-(4-Methoxyphenoxy)acetic acid, a compound of interest for its potential applications. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and discuss the key factors that govern its behavior in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical physicochemical parameter.
Physicochemical Characteristics of this compound
This compound is a white to yellow crystalline powder with a molecular weight of 182.18 g/mol . Its chemical structure, featuring a carboxylic acid group, an ether linkage, and a methoxy-substituted benzene ring, dictates its solubility characteristics. The presence of both polar (carboxylic acid, ether) and non-polar (benzene ring) moieties suggests a nuanced solubility profile across a range of organic solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.18 g/mol | |
| Physical Form | White to yellow powder or crystals | |
| CAS Number | 1877-75-4 |
Theoretical Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various classes of organic solvents[1][2]. The polar carboxylic acid group allows for hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents. The aromatic ring and ether linkage contribute to its potential solubility in less polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl or carboxyl groups of the solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of this compound is too high for significant dissolution in nonpolar solvents. |
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The gold standard for determining the equilibrium solubility of a compound is the saturation shake-flask method[3]. This method ensures that the system has reached a state of equilibrium, providing a reliable and reproducible measurement. The following protocol is a comprehensive guide for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Experimental Procedure
-
Preparation of Solvent: Prepare the desired organic solvent.
-
Addition of Excess Solute: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[4]. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium[3][5]. The agitation ensures continuous interaction between the solid and the solvent[4].
-
Phase Separation: After the incubation period, remove the vials and allow them to stand undisturbed to let the undissolved solid settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases[3].
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles[6].
-
Quantification: Analyze the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound[6].
-
Calculation of Solubility: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property governed by both the intrinsic characteristics of the molecule and the properties of the solvent.
-
Solvent Polarity: As a polar molecule, its solubility is generally higher in polar solvents. The "like dissolves like" principle is the primary determinant of its solubility profile[1][2].
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, will readily dissolve the compound.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature[1]. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solid.
-
Crystalline Structure: The strength of the crystal lattice of this compound will influence its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.
Molecular Interactions Diagram
Caption: Molecular interactions governing solubility.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the solubility of this compound, from its theoretical underpinnings to a practical experimental protocol for its determination. A thorough understanding of its solubility in various organic solvents is paramount for its successful application in research and drug development. Future studies should focus on generating quantitative solubility data across a wider range of solvents and temperatures to build a more complete solubility profile. This will enable more precise formulation development and a better prediction of its in vivo behavior.
References
- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
- World Health Organization. (2018).
- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- The Good Scents Company. 4-methoxyphenyl acetic acid. [Link]
- Sugano, K. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 110(1), 10-13. [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Melting Point of 2-(4-Methoxyphenoxy)acetic acid
Introduction: The Significance of a Fundamental Physical Constant
This compound (CAS No. 1877-75-4) is a valuable building block in organic synthesis and pharmaceutical research. Its precise molecular structure dictates its physicochemical properties, among which the melting point is one of the most fundamental and informative.
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. This characteristic makes the melting point an indispensable tool for:
-
Compound Identification: Comparing an experimentally determined melting point with a known literature value can help confirm the identity of a synthesized compound.
-
Purity Assessment: The presence of even small amounts of impurities can cause a depression and broadening of the melting point range.[1] This phenomenon, known as melting point depression, is a sensitive indicator of a substance's purity.
Therefore, the accurate and reproducible determination of the melting point of this compound is not merely a routine measurement but a cornerstone of quality assurance in any scientific endeavor involving this compound.
Physicochemical Properties and Reported Melting Point
IUPAC Name: this compound Molecular Formula: C₉H₁₀O₄ Molecular Weight: 182.18 g/mol
Reported Melting Point Data
The reported melting point for this compound can vary slightly between suppliers and literature sources, often reflecting differences in purity. Below is a summary of a commercially available source.
| Purity Specification | Reported Melting Point Range (°C) | Source |
| ≥97.5% | 107.0 - 114.0 | Thermo Scientific Chemicals[2] |
This relatively broad range reported by a major supplier underscores the importance of understanding the factors that can influence this measurement.
Critical Factors Influencing Melting Point Determination
The observed melting point is not an immutable constant but is subject to several experimental and sample-related variables. A thorough understanding of these factors is crucial for accurate and reliable measurements.
Purity of the Compound
This is the most significant factor affecting the melting point. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces holding the molecules together.[1]
-
Pure Compounds: Exhibit a sharp, narrow melting range, typically 0.5-1.0°C.
-
Impure Compounds: Display a depressed (lower) and broadened melting point range.
The diagram below illustrates this fundamental principle.
Caption: Relationship between sample purity and observed melting point range.
Experimental Technique and Conditions
The methodology employed for the measurement can significantly impact the result.
-
Heating Rate: This is a critical parameter. A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block.[3] This can cause the thermometer to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range. A slow heating rate of 1-2°C per minute is recommended as the melting point is approached.[1][4]
-
Sample Preparation: The sample must be a fine, dry powder and packed tightly into a capillary tube to a height of about 2-3 mm.[5] Poorly packed or excessive amounts of sample can lead to uneven heat distribution and inaccurate readings.
-
Instrument Calibration: The accuracy of the melting point apparatus itself is paramount. Regular calibration against certified reference standards with known, sharp melting points is essential for trustworthy measurements.[4][6]
Authoritative Protocol for Accurate Melting Point Determination
This section details a self-validating protocol for determining the melting point of this compound, integrating best practices for scientific integrity.
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp, digital apparatus)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle (if sample is not a fine powder)
-
Certified melting point reference standards (e.g., Vanillin, Acetanilide, Caffeine)[6][7]
-
Sample of this compound
Workflow for Measurement
The following diagram outlines the logical flow of the experimental procedure.
Caption: Standard workflow for accurate melting point determination.
Step-by-Step Experimental Procedure
Part A: Instrument Calibration
-
Select Standards: Choose at least two reference standards that bracket the expected melting point of this compound (e.g., Vanillin: 81-83°C and Acetanilide: 114-116°C).[7]
-
Prepare Standard: Pack a capillary tube with the first reference standard to a height of 2-3 mm.
-
Measure MP: Following the procedure in Part C, determine the melting point of the standard.
-
Compare: If the observed melting point is outside the certified range for the standard, the apparatus requires service or a calibration curve must be created to correct subsequent readings.[4][6]
-
Repeat: Repeat the process for the second standard.
Part B: Sample Preparation
-
Ensure Dryness: The this compound sample must be completely dry, as solvent presence will depress the melting point.
-
Grind: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[5]
-
Load Capillary: Invert a capillary tube and press the open end into the powder. Tap the sealed end firmly on a hard surface to pack the powder into the bottom of the tube.[1] The final packed height should be 2-3 mm.
Part C: Melting Point Measurement
-
Approximate Determination (Optional but Recommended): Place the sample in the apparatus. Heat rapidly (5-10°C/min) to find a rough melting point.[4] This saves time during the accurate measurement. Let the apparatus cool to at least 20°C below this approximate value.[3]
-
Accurate Determination: Insert a fresh capillary tube with the sample.
-
Heating Protocol: Heat the apparatus at a medium rate until the temperature is about 15-20°C below the approximate melting point found in step 1.
-
Slow Heating: Decrease the heating rate to a slow 1-2°C per minute.[1] This slow rate is critical for ensuring thermal equilibrium.
-
Observe and Record T-onset: Carefully observe the sample. Record the temperature (T-onset) at which the first droplet of liquid becomes visible.[3]
-
Observe and Record T-clear: Continue heating at the slow rate. Record the temperature (T-clear) at which the last solid particle melts, and the sample becomes a clear liquid.
-
Report the Range: The melting point should be reported as the range from T-onset to T-clear.
-
Repeat: For robust data, the determination should be repeated at least once with a fresh sample to ensure reproducibility.
Interpreting the Results
-
Sharp Range (e.g., 112.5 - 113.5°C): A narrow range of 1-2°C that falls within the expected literature values indicates a high degree of purity.
-
Broad Range (e.g., 108 - 112°C): A range greater than 2°C suggests the presence of impurities or that the heating rate was too fast.
-
Depressed Range: If the observed range is significantly lower than the literature value, the sample is likely impure.
-
Decomposition: If the sample darkens, chars, or evolves gas, it is decomposing rather than melting. This should be noted, and the decomposition temperature range reported.
Conclusion
The melting point of this compound is a powerful indicator of its identity and purity. A reported value, such as 107-114°C, serves as a useful guideline, but its accurate experimental determination requires a meticulous and systematic approach. By controlling for variables such as heating rate, ensuring proper sample preparation, and maintaining a calibrated apparatus, researchers can generate reliable and reproducible data. Adherence to the detailed protocol within this guide will empower scientists in research and drug development to confidently assess the quality of their materials, ensuring the integrity and success of their subsequent experiments.
References
- Calibration of Melting Point Appar
- 4-Methoxyphenoxyacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Available online
- How To Determine Melting Point Of Organic Compounds? Chemistry For Everyone. Available online
- Melting point determination. University of Calgary. Available online
- SOP For Melting Point Calibr
- Melting Point Apparatus - SOP. Pharma Beginners. Available online
- Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Available online
- Determination Of Melting Point Of An Organic Compound. BYJU'S. Available online
- Melting Point Apparatus - Operation & Calibration. Guidelines - SOPs. Available online
- Video: Melting Point Determination of Solid Organic Compounds. JoVE. Available online
- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available online
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- 7. guideline-sop.com [guideline-sop.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methoxyphenoxy)acetic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-methoxyphenoxy)acetic acid (CAS No. 1877-75-4), a key intermediate in various chemical syntheses. We delve into the interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development, offering not only raw data but also the causal logic behind spectral features and detailed, field-proven protocols for data acquisition. By grounding our interpretations in fundamental principles and established methodologies, this guide serves as an authoritative reference for the structural elucidation and quality control of this compound.
Introduction
This compound is an aryloxyacetic acid derivative characterized by a methoxy-substituted phenyl ring linked via an ether bond to an acetic acid moiety. Its molecular structure makes it a valuable building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its application in research and development, where purity and identity can dictate the outcome of complex synthetic pathways.
Spectroscopic techniques are the cornerstone of molecular characterization. NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will systematically dissect each of these spectroscopic signatures to build a complete and validated profile of this compound.
Molecular Structure:
Chemical Formula: C₉H₁₀O₄ Molecular Weight: 182.17 g/mol [1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, the methoxy (-OCH₃) protons, and the acidic proton of the carboxylic acid group. The symmetry of the para-substituted aromatic ring simplifies the aromatic region into a characteristic AA'BB' system.
Interpretation:
-
Aromatic Protons (δ ~6.8-6.9 ppm): The four protons on the benzene ring are split into two distinct signals due to the electronic effects of the methoxy and the phenoxyacetic acid groups. The protons ortho to the electron-donating methoxy group are shielded and appear at a slightly higher field (lower ppm) than the protons ortho to the electron-withdrawing ether linkage. This results in a classic AA'BB' pattern, often appearing as two distinct doublets.
-
Methylene Protons (-OCH₂-, δ ~4.6 ppm): These two protons are adjacent to two deshielding oxygen atoms (one from the ether, one from the carboxylic acid), causing their signal to appear significantly downfield. They appear as a singlet as there are no adjacent protons to cause splitting.
-
Methoxy Protons (-OCH₃, δ ~3.7 ppm): The three protons of the methoxy group are equivalent and are attached to an oxygen atom, shifting them downfield. They appear as a sharp singlet.
-
Carboxylic Acid Proton (-COOH, δ >10 ppm): This proton is highly deshielded and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It typically appears as a broad singlet.
Table 1: Summary of ¹H NMR Spectral Data (Data presented is a consensus from typical values for this structural motif, as a publicly available, fully assigned spectrum was not located in the search results.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton. |
| ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Shielded by electron-donating methoxy group. |
| ~6.82 | Doublet | 2H | Ar-H (ortho to -OCH₂) | Deshielded by electron-withdrawing ether oxygen. |
| ~4.61 | Singlet | 2H | -O-CH₂-COOH | Flanked by two electronegative oxygen atoms. |
| ~3.75 | Singlet | 3H | -O-CH₃ | Attached to an electronegative oxygen atom. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the symmetry of the phenyl ring, we expect to see 6 distinct signals in the aromatic region, plus signals for the methylene, methoxy, and carbonyl carbons, for a total of 9 signals.
Interpretation:
-
Carbonyl Carbon (-COOH, δ ~170-175 ppm): The carbonyl carbon is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, placing it far downfield.
-
Aromatic Carbons (δ ~114-154 ppm): The four distinct aromatic carbons show shifts influenced by their substituents. The carbon atom directly attached to the ether oxygen (C-O) is significantly deshielded, as is the carbon attached to the methoxy group. The other aromatic carbons appear at higher fields.
-
Methylene Carbon (-OCH₂-, δ ~65-70 ppm): This carbon is deshielded due to its attachment to the ether oxygen.
-
Methoxy Carbon (-OCH₃, δ ~55-60 ppm): A typical value for a methoxy carbon on an aromatic ring.
Table 2: Summary of ¹³C NMR Spectral Data (Data presented is a consensus from typical values for this structural motif.)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~172.5 | C=O | Highly deshielded carbonyl carbon. |
| ~154.0 | Ar-C (para to -OCH₂) | Attached to the electron-donating methoxy group. |
| ~152.1 | Ar-C (para to -OCH₃) | Attached to the electron-withdrawing ether oxygen. |
| ~115.8 | Ar-CH (ortho to -OCH₂) | Aromatic CH carbon. |
| ~114.7 | Ar-CH (ortho to -OCH₃) | Aromatic CH carbon, shielded by methoxy group. |
| ~65.6 | -O-CH₂-COOH | Aliphatic carbon attached to electronegative oxygen. |
| ~55.6 | -O-CH₃ | Typical shift for an aromatic methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of Key Peaks: The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid, an ether, and an aromatic ring. The NIST Gas-Phase IR Database provides a reference spectrum for this compound.[2]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) appear just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption peak is expected around 1700-1750 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.
-
C-O Stretch (Ether & Acid): Strong absorptions between 1250 cm⁻¹ and 1000 cm⁻¹ are indicative of the C-O stretching vibrations from both the aryl ether and the carboxylic acid functionalities.
Table 3: Summary of Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1700 - 1750 (strong, sharp) | C=O Stretch | Carboxylic Acid |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1230 - 1260 (strong) | C-O Stretch | Aryl Ether |
| 1020 - 1050 | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation.[3]
Interpretation: The molecular formula C₉H₁₀O₄ gives an exact mass of 182.0579 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 182.
-
Molecular Ion (m/z = 182): The presence of this peak confirms the molecular weight of the compound.
-
Key Fragmentation Patterns: The structure suggests several likely fragmentation pathways. A prominent fragmentation is the cleavage of the bond between the ether oxygen and the methylene group (alpha-cleavage), leading to a stable phenoxy radical and a charged fragment.
-
m/z = 139: Loss of the carboxyl group (-COOH, 43 Da).
-
m/z = 124: This is often a major peak, corresponding to the 4-methoxyphenol radical cation, formed by the cleavage of the ether bond to the acetic acid moiety.
-
m/z = 109: Loss of a methyl group (-CH₃) from the m/z 124 fragment.
-
m/z = 77: Loss of the methoxy group and subsequent rearrangements can lead to a phenyl cation fragment.
-
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z | Proposed Fragment | Formula |
| 182 | [M]⁺˙ (Molecular Ion) | [C₉H₁₀O₄]⁺˙ |
| 139 | [M - COOH]⁺ | [C₈H₉O₂]⁺ |
| 124 | [4-methoxyphenol]⁺˙ | [C₇H₈O₂]⁺˙ |
| 109 | [C₇H₈O₂ - CH₃]⁺ | [C₆H₅O₂]⁺ |
Experimental Methodologies
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
The choice of solvent is critical; it must dissolve the sample without having signals that obscure the analyte's peaks.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for carboxylic acids as it solubilizes the compound well and the acidic proton is readily observable.
Workflow:
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 10-20 mg of the solid sample into a small, clean vial.[5]
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6][7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Using a Pasteur pipette with a small cotton or Kimwipe plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
Data Acquisition: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters (e.g., 32 scans for ¹H, 1024 scans for ¹³C on a 400 MHz instrument).
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform.
-
Apply phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift axis using the known residual peak of the solvent (e.g., DMSO at 2.50 ppm for ¹H).
ATR-FTIR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.[8]
Workflow:
Step-by-Step Protocol:
-
Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean. Wipe with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.[9]
-
Background Scan: Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[8]
-
Sample Application: Place a small amount of the powdered solid sample directly onto the center of the ATR crystal.
-
Lower the pressure anvil and apply consistent force to ensure intimate contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[8]
-
Cleanup: After analysis, raise the anvil, remove the sample, and clean the crystal surface thoroughly.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
EI-MS is typically performed on volatile and thermally stable compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons.[10]
Workflow:
Step-by-Step Protocol:
-
Sample Introduction: For a pure solid, a direct insertion probe is often used. A small amount of sample is placed in a capillary tube at the probe's tip. Alternatively, for GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.[10]
-
Ionization: The sample is introduced into the high-vacuum ion source, where it is heated to ensure vaporization.
-
The gaseous molecules are bombarded by a beam of electrons, typically accelerated to 70 eV.[11] This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation (M⁺˙), and imparting enough excess energy to cause fragmentation.[12]
-
Mass Analysis: The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a unique and definitive fingerprint for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy validates the presence of the key carboxylic acid, ether, and aromatic functional groups. Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. By employing the standardized protocols detailed in this guide, researchers can reliably verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors.
References
- University of Illinois. (n.d.). NMR Sample Preparation.
- Adamo, T. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough.
- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- SOP Guide for Pharma. (2024). Analytical Method Development: ATR-FTIR Method SOP – V 2.0.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- SpectraBase. (n.d.). This compound ethyl ester - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc.
- University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization.
- Scribd. (n.d.). FTIR SOP: Setup and Data Processing.
- NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. In NIST Chemistry WebBook.
- CHROMacademy. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International.
- Navarrete-Vázquez, G., et al. (2010). Aryloxyacetic esters structurally related to α-Asarone as potential antifungal agents. Medicinal Chemistry Research, 19, 33–57.
- Li, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Molecules, 26(15), 4489.
- Pharma Beginners. (2020). FTIR-Operation and Calibration SOP.
- Department of Forensic Sciences. (2018). SOP for Operating and Maintaining Spectrum Two Fourier Transform Infrared Spectroscopy (FT-IR) Instrument.
- Wikipedia. (n.d.). Mass spectrometry.
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
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An In-depth Technical Guide to the Biological Activity of 2-(4-Methoxyphenoxy)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 2-(4-Methoxyphenoxy)acetic acid. Drawing upon research into the broader class of phenoxyacetic acids and their derivatives, this document explores the compound's potential as an anti-inflammatory agent and a plant growth regulator. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings of these activities and providing detailed experimental protocols for their investigation. While direct experimental data on this compound is limited, this guide synthesizes available information to build a framework for future research and application.
Introduction: The Chemical and Biological Landscape of this compound
This compound, with the chemical formula C₉H₁₀O₄, belongs to the phenoxyacetic acid class of organic compounds. These compounds are characterized by a phenoxy group linked to a carboxylic acid moiety. The presence of the methoxy group at the para position of the phenyl ring can significantly influence the molecule's electronic properties and, consequently, its biological activity.
Phenoxyacetic acid derivatives have a rich history of application, most notably as herbicides and pharmaceuticals. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that functions as a synthetic auxin, inducing uncontrolled growth in broadleaf weeds[1][2]. In the pharmaceutical realm, derivatives of phenoxyacetic acid have been explored for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory enzymes[3][4].
This guide will focus on two primary areas of potential biological activity for this compound: its role as a modulator of inflammatory pathways and its potential as a plant growth regulator.
Potential Anti-inflammatory Activity: A Mechanistic Exploration
The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential to modulate inflammatory responses. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[5][6].
The Cyclooxygenase (COX) Pathway: A Target for Intervention
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation[6]. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors[7].
The proposed mechanism by which this compound may exert anti-inflammatory effects is through the inhibition of COX enzymes, thereby reducing the production of prostaglandins like PGE₂[8][9].
Experimental Protocol: In Vitro COX Inhibition Assay
To validate the hypothesis that this compound inhibits COX enzymes, a robust in vitro assay is essential. The following protocol outlines a fluorometric method for screening COX-2 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
This compound
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided in the screening kit. This typically includes the assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound to be tested across a range of concentrations.
-
Assay Setup:
-
Enzyme Control (EC): Add assay buffer and the COX-2 enzyme.
-
Inhibitor Control (IC): Add the known COX-2 inhibitor and the COX-2 enzyme.
-
Test Sample (S): Add the diluted this compound and the COX-2 enzyme.
-
Solvent Control (SC): If the solvent used for the test compound is suspected to affect enzyme activity, include a control with the solvent alone and the COX-2 enzyme.
-
-
Reaction Initiation: Add the COX cofactor to all wells, followed by the arachidonic acid solution to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence in kinetic mode at 25°C, with excitation at 535 nm and emission at 587 nm.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound can be calculated using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Self-Validation: The inclusion of both positive (Inhibitor Control) and negative (Enzyme Control) controls within the assay provides an internal validation of the experimental results. The solvent control ensures that the observed inhibition is due to the test compound and not the vehicle.
Potential as a Plant Growth Regulator: An Auxin-like Activity
Phenoxyacetic acids are well-documented synthetic auxins[2][10]. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, including cell elongation, division, and differentiation[10][11]. At high concentrations, synthetic auxins like 2,4-D disrupt normal hormonal balance, leading to uncontrolled growth and eventually death in susceptible plants, which is the basis for their herbicidal activity[1][12].
The Auxin Signaling Pathway: A Tale of Induced Degradation
The mechanism of auxin action involves the perception of the hormone by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes[13]. It is plausible that this compound, due to its structural similarity to natural and synthetic auxins, can mimic this action.
Experimental Protocol: Seed Germination and Root Elongation Assay
A common method to assess auxin-like activity is to observe the effect of a compound on seed germination and root elongation in a model plant species such as Arabidopsis thaliana.
Objective: To evaluate the dose-dependent effect of this compound on seed germination and primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium
-
Petri dishes
-
This compound
-
Growth chamber with controlled light and temperature
Procedure:
-
Media Preparation: Prepare MS agar medium and autoclave. While the medium is cooling, add this compound from a sterile stock solution to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM). Pour the medium into sterile Petri dishes.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on the prepared MS plates.
-
Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Data Collection:
-
Germination Rate: At daily intervals for up to 7 days, count the number of germinated seeds (radicle emergence) in each plate.
-
Root Length: After a set period (e.g., 7-10 days), carefully remove the seedlings and measure the length of the primary root using a ruler or image analysis software.
-
-
Data Analysis: Calculate the germination percentage for each treatment group. Determine the average primary root length and standard deviation for each concentration. Compare the results of the treatment groups to the control group (0 µM) using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Self-Validation: The inclusion of a zero-concentration control is crucial for establishing a baseline. A dose-response curve will provide a clear indication of the compound's potency and potential phytotoxicity at higher concentrations.
Summary of Quantitative Data
| Biological Activity | Assay | Endpoint | Expected Outcome for this compound |
| Anti-inflammatory | In Vitro COX-2 Inhibition | IC₅₀ (µM) | To be determined; a lower value indicates higher potency. |
| Plant Growth Regulation | Seed Germination | Germination Rate (%) | Dose-dependent inhibition at higher concentrations. |
| Plant Growth Regulation | Root Elongation | Primary Root Length (mm) | Biphasic response: potential promotion at low concentrations and inhibition at high concentrations. |
Conclusion and Future Directions
This compound presents a compelling subject for further biological investigation. Based on the activities of structurally related compounds, it holds potential as both an anti-inflammatory agent and a plant growth regulator. The experimental protocols detailed in this guide provide a clear and robust framework for elucidating the specific biological activities and mechanisms of action of this compound.
Future research should focus on executing these and other relevant assays to generate empirical data on this compound. This includes expanding the investigation to in vivo models of inflammation and whole-plant studies to confirm its physiological effects. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could provide valuable insights for optimizing its biological activity for potential therapeutic or agricultural applications.
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The Therapeutic Landscape of 2-(4-Methoxyphenoxy)acetic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Potential of a Versatile Scaffold
The 2-(4-methoxyphenoxy)acetic acid core structure represents a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its synthetic tractability and the ability to readily modify its physicochemical properties through derivatization have made it an attractive starting point for the development of novel drugs targeting a range of pathological conditions. This technical guide provides an in-depth exploration of the current understanding and potential therapeutic applications of this compound derivatives. We will delve into their synthesis, structure-activity relationships, and known mechanisms of action across various biological targets, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
The this compound Core: A Building Block for Bioactivity
The fundamental structure of this compound consists of a methoxy-substituted phenyl ring linked via an ether bond to an acetic acid moiety. This arrangement provides a unique combination of lipophilic and hydrophilic features, which can be fine-tuned through chemical modification to optimize interactions with biological targets and improve pharmacokinetic profiles.
General Synthesis Strategies
The synthesis of this compound and its derivatives is typically achieved through a Williamson ether synthesis. This involves the reaction of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base. The versatility of this method allows for the introduction of a wide range of substituents on both the phenoxy ring and the acetic acid backbone, enabling the creation of large and diverse chemical libraries for screening.
A general synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound derivatives.
Therapeutic Applications: A Multifaceted Profile
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, with promising potential in several therapeutic areas.
Anti-Inflammatory Activity: Selective COX-2 Inhibition
A significant body of research has focused on the development of this compound derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition offers a therapeutic advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects.[1]
These derivatives act by binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical aspect of their therapeutic profile.[1]
Caption: Mechanism of action of this compound derivatives as COX-2 inhibitors.
Studies have revealed key structural features that govern the anti-inflammatory potency and COX-2 selectivity of these derivatives.
| Structural Modification | Effect on Activity | Reference |
| Substitution on the phenoxy ring | Halogen substitutions, particularly chlorine and bromine, can enhance COX-2 inhibitory activity. | [2] |
| Modifications of the acetic acid moiety | Conversion to hydrazones and other derivatives can significantly increase potency. | [1] |
A standard preclinical model to evaluate the anti-inflammatory potential of these compounds is the carrageenan-induced paw edema test in rodents.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Compound Administration: Test compounds, a reference drug (e.g., celecoxib), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Antibacterial Activity: Targeting Bacterial Virulence
Several this compound derivatives have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3] While the exact mechanism is not fully elucidated for all derivatives, a promising avenue of investigation is the inhibition of bacterial virulence factors.
One specific mechanism that has been identified for phenoxyacetamide derivatives is the inhibition of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa.[4] The T3SS is a needle-like apparatus used by many Gram-negative bacteria to inject toxins directly into host cells, a critical step in pathogenesis. By inhibiting the T3SS, these compounds can disarm the bacteria without directly killing them, which may reduce the selective pressure for developing resistance.[4]
Caption: Proposed mechanism of antibacterial action via inhibition of the Type III Secretion System.
For T3SS inhibition, specific structural modifications on the phenoxyacetamide scaffold have been shown to be critical for potency.[4] The exploration of these relationships has led to the identification of inhibitors with IC50 values in the sub-micromolar range.[4]
| Structural Modification | Effect on Activity | Reference |
| Substitution on the phenoxy ring | Electron-withdrawing groups can influence activity. | [3] |
| Amide modifications | The nature of the substituent on the amide nitrogen is crucial for potent T3SS inhibition. | [4] |
The minimum inhibitory concentration (MIC) is a standard in vitro measure of a compound's antibacterial potency.
-
Bacterial Strains: A panel of clinically relevant bacterial strains is selected.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Potential Therapeutic Applications
The versatility of the this compound scaffold has led to its investigation in other therapeutic areas, including:
-
Anticonvulsant Activity: Certain derivatives have shown promise as antiepileptic agents in preclinical models.[5][6]
-
Antidiabetic Activity: Some analogues have been identified as agonists of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[7]
-
Antimycobacterial Activity: Derivatives have been evaluated for their activity against Mycobacterium tuberculosis.[8]
-
Herbicidal Activity: While not a therapeutic application in humans, the herbicidal properties of related phenoxyacetic acids, which act as synthetic auxins, highlight the broad biological activity of this chemical class.[9][10]
Pharmacokinetics, Toxicology, and Future Directions
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) and toxicological profiles of this compound derivatives is crucial for their clinical translation. Currently, publicly available data in these areas are limited, representing a significant gap in the knowledge base.
Current Status and Future Research Imperatives:
-
ADME-Tox Profiling: Systematic in vitro and in vivo ADME-Tox studies are essential to identify derivatives with favorable drug-like properties.
-
Mechanism of Action Elucidation: For applications beyond COX-2 inhibition, further research is needed to pinpoint the specific molecular targets and pathways modulated by these compounds.
-
Clinical Evaluation: To date, there is a lack of information on the clinical trial status of this compound derivatives for the therapeutic indications discussed. This underscores the early-stage nature of their development.
The continued exploration of the chemical space around the this compound core, coupled with rigorous preclinical and clinical evaluation, holds the promise of delivering novel and effective therapies for a range of human diseases.
References
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An In-depth Technical Guide to the Safe Handling of 2-(4-Methoxyphenoxy)acetic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: 2-(4-Methoxyphenoxy)acetic acid is a valuable chemical intermediate in pharmaceutical research and organic synthesis.[1][2] Its utility, however, is paired with a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. The information herein is synthesized from authoritative safety data sheets, toxicological assessments, and established laboratory safety practices to ensure a self-validating system of protocols.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance before it is handled. This compound presents several key hazards that must be respected.
1.1. GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized language for communicating chemical hazards. For this compound and its close structural analogs, the following classifications are frequently cited:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[3]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[3][4]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Respiratory System), Category 3 (H335): May cause respiratory irritation.[3][4]
Some sources for similar compounds also indicate more severe hazards, which should be considered in a conservative risk assessment:
-
Skin Corrosion, Category 1B (H314): Causes severe skin burns and eye damage.[5]
-
Reproductive Toxicity, Category 1B (H360): May damage fertility or the unborn child.[5]
The presence of warnings regarding reproductive toxicity is of paramount importance and necessitates stringent containment measures to prevent any level of exposure, particularly for personnel of reproductive age.[5][6]
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Appearance | White to yellow powder or crystals | [3] |
| Molecular Formula | C9H10O4 | [7] |
| Molecular Weight | 182.18 g/mol | [3][7] |
| Storage Temperature | Room Temperature | [3][8] |
1.3. Causality of Hazards
The hazards of this compound are rooted in its chemical structure. The carboxylic acid moiety contributes to its irritant and corrosive properties. Carboxylic acids can donate protons, leading to chemical burns on contact with skin and mucous membranes.[1] The ether linkage is generally stable, but the overall molecule can interfere with biological processes if absorbed. The warning of reproductive toxicity for similar compounds is particularly concerning and is a known hazard for metabolites of certain glycol ethers.[6]
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks of exposure. A multi-layered approach to PPE is recommended.[9]
2.1. Recommended PPE Ensemble
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required.[8][10] Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific solvent being used if preparing solutions.[11] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.
-
Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of dust generation or splashing, chemical-resistant coveralls or an apron should be worn.[12][13]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to control airborne dust.[14] If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator is necessary.[8]
2.2. PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Experimental Protocols
Adherence to standardized protocols is essential for minimizing exposure during routine laboratory operations.
3.1. General Handling Precautions
-
Always work in a well-ventilated area, preferably a chemical fume hood.[8][14]
-
Avoid breathing dust or creating dust clouds.[4]
-
Prevent contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the laboratory.[10]
3.2. Step-by-Step Protocol for Weighing
-
Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on the analytical balance.
-
Tare the Balance: Close the balance doors and tare the balance to zero.
-
Dispense the Compound: Slowly and carefully dispense the powdered this compound into the weigh boat using a spatula. Avoid any sudden movements that could generate dust.
-
Record the Weight: Close the balance doors and record the final weight.
-
Clean-up: Carefully remove the weigh boat. Decontaminate the spatula and any surfaces that may have come into contact with the powder using a suitable solvent (e.g., 70% ethanol) and wipe.
3.3. Step-by-Step Protocol for Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility of the compound.
-
Vessel Preparation: Add the desired volume of solvent to an appropriately sized flask or beaker equipped with a magnetic stir bar.
-
Addition of Compound: In the fume hood, slowly add the pre-weighed this compound to the solvent while stirring.
-
Dissolution: Cover the vessel to prevent solvent evaporation and allow the compound to dissolve completely. Gentle heating may be required for some solvents, but this should be done with caution and proper ventilation.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
4.1. First Aid Measures
Immediate action is required in case of exposure.[5]
-
Inhalation: Move the affected person to fresh air immediately.[4][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the skin with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5]
4.2. Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision Tree for Spill Response.
Storage and Disposal
Proper storage and disposal are the final steps in the lifecycle of a chemical and are crucial for laboratory and environmental safety.
5.1. Storage
-
Store in a cool, dry, and well-ventilated area.[14]
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials, particularly strong oxidizing agents.[5] The carboxylic acid functionality can react with strong bases, and the ether linkage may be susceptible to oxidation.
Caption: Key Chemical Incompatibilities.
5.2. Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[5]
-
It may be possible to dispose of the compound via a licensed chemical incinerator.[5]
-
Do not allow the material to enter drains or waterways.[10]
Conclusion
This compound is a compound with significant utility in scientific research. Its safe use hinges on a thorough understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into all workflows, researchers can mitigate the risks and maintain a safe and productive laboratory environment.
References
- SAFETY DATA SHEET - Methoxyacetic Acid. TCI Chemicals. URL: https://www.tcichemicals.com/assets/sds/M0827_EN.pdf
- This compound | 1877-75-4. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3h3d680382
- 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid-SDS. MedChemExpress. URL: https://www.medchemexpress.
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- First Aid Procedures for Chemical Hazards. NIOSH - CDC. URL: https://www.cdc.gov/niosh/topics/emres/chemmethods.html
- Safety Data Sheet - 5-Methoxyindole-3-acetic Acid. Cayman Chemical. URL: https://cdn.caymanchem.com/cdn/msds/20793m.pdf
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- Material Safety Data Sheet - 2-(2-formamidothiazole-4-yl)-2-methoxyimino acetic acid. Cole-Parmer. URL: https://archive.coleparmer.com/MSDS/95046.htm
- SAFETY DATA SHEET - 2-Methoxyphenoxyacetic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC222940050
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- 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxyphenylacetic-acid
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2-(4-Methoxyphenoxy)acetic acid storage conditions
An In-Depth Technical Guide to the Storage and Handling of 2-(4-Methoxyphenoxy)acetic Acid
This guide provides a comprehensive overview of the optimal storage, handling, and stability verification protocols for this compound (CAS No. 1877-75-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity, purity, and safety of this valuable chemical intermediate.
This compound is an aromatic ether and carboxylic acid derivative. Its stability is intrinsically linked to its chemical structure. Understanding its fundamental properties is the first step toward establishing appropriate storage and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 1877-75-4 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.18 g/mol | [1] |
| Physical Form | White to yellow powder or crystals | |
| Synonym(s) | (4-methoxyphenoxy)acetic acid, p-Methoxyphenoxyacetic Acid | [2] |
Core Storage Recommendations: A Proactive Approach to Stability
The primary objective of a robust storage strategy is to mitigate the environmental factors that can induce chemical degradation. While generally stable under ambient conditions, the long-term purity of this compound is best preserved through controlled environments. The following recommendations are based on a synthesis of safety data sheets and chemical stability principles.
Temperature Control
For routine, short-term storage, ambient room temperature is acceptable. However, for long-term preservation, particularly for reference standards or material intended for sensitive downstream applications, storage in a cool, dry place is recommended.[3][4] Refrigeration (2-8°C) can significantly slow the kinetics of potential oxidative or hydrolytic degradation pathways.
Atmospheric Conditions
Exposure to atmospheric oxygen and moisture presents a risk. The compound should be stored in a tightly closed container to prevent moisture uptake.[3][4][5] For high-purity samples or long-term archival, storage under an inert atmosphere, such as nitrogen or argon, is the gold standard. This practice minimizes the risk of oxidation. A related compound's recommendation to store at 4°C under nitrogen underscores the best practice for preserving sensitive analogs.[6]
Protection from Light
Aromatic compounds are often susceptible to photodegradation. It is crucial to store this compound in opaque or amber containers to shield it from light, which can catalyze oxidative reactions.
Summary of Storage Conditions
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months-Years) | Rationale |
| Temperature | Room Temperature (15-25°C) | Cool (2-8°C) | Reduces kinetic rates of degradation reactions. |
| Atmosphere | Tightly sealed container | Tightly sealed container, under inert gas (N₂ or Ar) | Prevents oxidation and hydrolysis from atmospheric exposure. |
| Light | Protect from direct light | Store in an opaque or amber container | Prevents light-catalyzed photodegradation. |
| Location | Cool, dry, well-ventilated area | Cool, dry, well-ventilated, secure area | Ensures general stability and safety.[4][7] |
Chemical Stability Profile and Potential Degradation Pathways
While commercially available this compound is typically of high purity, its molecular structure contains functional groups susceptible to degradation under suboptimal conditions. The primary risks are oxidation, thermal decomposition, and reactions with incompatible materials.
Incompatible Materials
To prevent hazardous reactions and degradation, the compound must be stored away from:
-
Strong Oxidizing Agents: Can lead to aggressive and potentially hazardous reactions.[4]
-
Strong Bases and Acids: May catalyze the cleavage of the ether linkage or other undesirable reactions.[4][8]
Potential Degradation Mechanisms
Insights from related phenoxyacetic acid compounds, which have been studied extensively for environmental degradation, can inform our understanding of potential stability issues.[9][10]
-
Oxidative Degradation: The ether linkage and the electron-rich methoxy-substituted aromatic ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal contaminants.
-
Thermal Decomposition: At elevated temperatures, the compound can decompose, leading to the release of carbon monoxide (CO) and carbon dioxide (CO₂).[8]
-
Photodegradation: UV light absorption by the aromatic ring can generate reactive species, leading to complex degradation pathways.
Caption: Potential degradation pathways for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling protocols are essential to ensure personnel safety and prevent contamination of the material. The compound is classified as an irritant and is harmful if swallowed.[1]
Engineering Controls
-
Always handle this compound within a chemical fume hood or in a well-ventilated area to minimize inhalation of dust particles.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8]
Protocol for Handling Solid Compound
-
Don appropriate PPE before entering the handling area.
-
Perform all manipulations, including weighing and transferring, within a certified chemical fume hood.
-
Avoid generating dust. Use spatulas and weighing paper carefully.
-
Close the container tightly immediately after use.
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[11]
-
In case of a spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3]
Experimental Protocol: Verification of Compound Integrity via Forced Degradation
Trust in experimental results begins with verifying the integrity of the starting materials. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a self-validating system to confirm the purity of this compound and detect any potential degradation products.
Objective
To develop and validate an HPLC method capable of separating the intact parent compound from all potential degradation products generated under forced stress conditions.
Methodology
-
Initial Method Development:
-
Select a suitable reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Develop an isocratic or gradient mobile phase. A typical starting point would be a mixture of an acidified aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Use a UV detector set to a wavelength where the parent compound has a strong absorbance (e.g., determined by UV-Vis spectrophotometry).
-
-
Forced Degradation Study:
-
Prepare several solutions of the compound in a suitable solvent.
-
Expose each solution to one of the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve.
-
Photolytic: Expose a solution to high-intensity UV light (e.g., 254 nm) for 24 hours.
-
-
Include an unstressed control sample stored at 4°C in the dark.
-
After exposure, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method.
-
-
Method Optimization and Validation:
-
Analyze the chromatograms from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main parent peak.
-
Adjust the mobile phase gradient, flow rate, or column if necessary to achieve optimal separation.
-
Perform a peak purity analysis (e.g., using a photodiode array detector) to confirm that the parent peak in the stressed samples is spectrally pure and not co-eluting with any degradants.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
The chemical integrity of this compound is paramount for its successful use in research and development. Adherence to the storage and handling guidelines outlined in this document—namely, control of temperature, atmosphere, and light, along with the use of appropriate personal protective equipment—will ensure both the long-term stability of the compound and the safety of laboratory personnel. For applications requiring the highest degree of certainty, implementing a stability-indicating analytical method provides an essential, self-validating system to confirm compound purity before use.
References
- Title: 2-(4-Methoxyphenoxy)-2-(4-methylphenyl)
- Title: Material Safety Data Sheet - Cole-Parmer Source: Cole-Parmer URL:[Link]
- Title: Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG Source: Chemos GmbH & Co. KG URL:[Link]
- Title: 2-(4-METHOXYPHENOXY)
- Title: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI Source: MDPI URL:[Link]
- Title: 4-methoxyphenyl acetic acid, 104-01-8 - The Good Scents Company Source: The Good Scents Company URL:[Link]
- Title: Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PubMed Source: PubMed URL:[Link]
- Title: Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D)
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- 11. chemos.de [chemos.de]
Methodological & Application
Synthesis of 2-(4-Methoxyphenoxy)acetic Acid Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 2-(4-methoxyphenoxy)acetic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction: The Significance of this compound Scaffolds
The this compound core is a privileged scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anti-mycobacterial properties. A notable application of these compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] This guide will explore the primary synthetic routes to this important class of molecules, providing detailed, field-proven protocols.
Synthetic Strategies: Pathways to Aryloxyacetic Acids
The construction of the ether linkage is the cornerstone of synthesizing this compound and its analogues. Two classical and reliable methods dominate this field: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods often depends on the nature of the substrates, desired scale, and available resources.
The Williamson Ether Synthesis: A Workhorse of Ether Formation
The Williamson ether synthesis is a robust and widely used method for preparing ethers, including aryloxyacetic acids.[2][3][4] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4]
Mechanism & Rationale:
The synthesis of this compound via the Williamson ether synthesis begins with the deprotonation of 4-methoxyphenol using a suitable base to form the more nucleophilic 4-methoxyphenoxide. This is a critical step, as phenols are generally weak nucleophiles. The use of a strong base, such as sodium hydroxide or potassium hydroxide, ensures complete conversion to the phenoxide.[5]
The resulting phenoxide then displaces a halide from an α-haloacetic acid, typically chloroacetic acid or bromoacetic acid. The choice of the haloacetic acid can influence the reaction rate, with bromoacetic acid being more reactive than chloroacetic acid. The reaction is typically conducted in a polar solvent to facilitate the dissolution of the ionic intermediates.
Diagram 1: Williamson Ether Synthesis of this compound
Caption: General scheme of the Williamson ether synthesis for this compound.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation offers an alternative route for the formation of the aryl ether bond, particularly when the Williamson synthesis is not feasible due to substrate limitations or reactivity issues.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[6]
Mechanism & Rationale:
In the context of synthesizing aryloxyacetic acids, the Ullmann-type reaction would involve the coupling of an aryl halide (e.g., 4-bromoanisole or 4-iodoanisole) with a hydroxyacetic acid derivative. The reaction typically requires a copper catalyst, a base, and a high-boiling polar solvent. The mechanism is believed to involve the formation of a copper-phenoxide intermediate, which then undergoes reductive elimination with the aryl halide to form the diaryl ether.
While effective, the classical Ullmann condensation often requires harsh reaction conditions, such as high temperatures. Modern modifications of this reaction utilize ligands to improve the efficiency and mildness of the catalytic system.
Diagram 2: Ullmann Condensation for Aryloxyacetic Acid Synthesis
Caption: Conceptual overview of the Ullmann condensation for aryloxyacetic acid synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis and purification of this compound and a representative derivative.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetic acids.[5][7]
Materials:
-
4-Methoxyphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Preparation of the Sodium Phenoxide:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g of sodium hydroxide in 50 mL of deionized water.
-
To this solution, add 12.4 g (0.1 mol) of 4-methoxyphenol.
-
Stir the mixture at room temperature until the 4-methoxyphenol is completely dissolved, forming a clear solution of sodium 4-methoxyphenoxide.
-
-
Reaction with Chloroacetic Acid:
-
In a separate beaker, prepare a solution of 10.4 g (0.11 mol) of chloroacetic acid in 20 mL of deionized water.
-
Carefully add the chloroacetic acid solution dropwise to the sodium 4-methoxyphenoxide solution in the round-bottom flask.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper until it reaches approximately 2. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from boiling water or an ethanol-water mixture to obtain pure this compound as a white crystalline solid.
-
Dry the purified product in a desiccator or a vacuum oven.
-
Expected Yield and Characterization:
-
Yield: Typically in the range of 75-85%.
-
Melting Point: 112-114°C.[8]
-
1H NMR (CDCl3, δ): 6.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.60 (s, 2H, O-CH2), 3.75 (s, 3H, O-CH3), 10.5 (br s, 1H, COOH).
-
13C NMR (CDCl3, δ): 173.5 (C=O), 154.0 (C-O), 152.0 (C-OCH3), 115.5 (Ar-CH), 114.8 (Ar-CH), 67.0 (O-CH2), 55.8 (O-CH3).
-
IR (KBr, cm-1): 3300-2500 (O-H stretch of carboxylic acid), 1700 (C=O stretch), 1240 (C-O-C stretch).
-
MS (ESI): m/z 181.05 [M-H]-.
Diagram 3: Experimental Workflow for Williamson Ether Synthesis
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Protocol 2: Synthesis of a 2-(4-Methoxyphenoxy)acetamide Derivative
This protocol illustrates the derivatization of the carboxylic acid to an amide, a common transformation in drug development.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
An appropriate amine (e.g., aniline)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.82 g (0.01 mol) of this compound in 20 mL of anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add 1.1 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in 20 mL of anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine (e.g., aniline) and 1.2 equivalents of triethylamine in 10 mL of anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Application in Drug Discovery: Targeting COX-2
Derivatives of this compound have shown significant promise as selective COX-2 inhibitors. By modifying the substituents on the phenoxy ring and the acetic acid moiety, researchers can fine-tune the selectivity and potency of these compounds.
A recent study reported the synthesis of a series of phenoxyacetic acid derivatives and their evaluation as COX-2 inhibitors.[1] Several compounds exhibited potent COX-2 inhibition with IC50 values in the nanomolar range, comparable to the well-known COX-2 inhibitor celecoxib.
Table 1: COX-2 Inhibitory Activity of Representative Phenoxyacetic Acid Derivatives
| Compound | R1 Substituent | R2 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| A | 4-Cl | H | >100 | 0.08 | >1250 |
| B | 4-F | H | >100 | 0.12 | >833 |
| C | 4-CH3 | H | 85 | 0.25 | 340 |
| Celecoxib | - | - | 15 | 0.05 | 300 |
Data adapted from representative literature on phenoxyacetic acid derivatives as COX-2 inhibitors.[1]
The data in Table 1 highlights the potential of the phenoxyacetic acid scaffold for developing potent and selective COX-2 inhibitors. The introduction of specific substituents on the phenyl ring can significantly enhance both potency and selectivity.
Conclusion
The synthesis of this compound and its derivatives is a well-established and versatile area of organic chemistry with significant implications for drug discovery. The Williamson ether synthesis remains the most common and reliable method for the preparation of these compounds, offering good yields and straightforward purification. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and explore the therapeutic potential of this important class of molecules.
References
- A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer c
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]
- Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. (URL not available)
- The Williamson Ether Synthesis. (URL not available)
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis. (URL not available)
- Experiment 06 Williamson Ether Synthesis. (URL not available)
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. (URL not available)
- The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Process for the preparation of aryloxyacetic acid.
- Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. PubMed Central. [Link]
- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1 - ResearchGate.
- Process for the preparation of aryoxyacetic acid derivatives.
- This compound ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]
- Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)
- Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed. PubMed. [Link]
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (URL not available)
- Process for the preparation of p-methoxy phenylacetic acid.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. MDPI. [Link]
- Proton NMR of compound 2 - The Royal Society of Chemistry. The Royal Society of Chemistry. (URL not available)
- Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-acetic acid derivatives - ResearchGate.
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- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. WO1989003378A1 - Process for the preparation of aryloxyacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenoxy)acetic Acid
Introduction
2-(4-Methoxyphenoxy)acetic acid is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a phenoxyacetic acid moiety, makes it a key building block in medicinal chemistry. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of this compound from 4-methoxyphenol and chloroacetic acid is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
The first step involves the deprotonation of the phenolic hydroxyl group of 4-methoxyphenol by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a highly nucleophilic phenoxide ion. In the second step, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid, which bears a chlorine atom as a good leaving group. The nucleophilic attack and the departure of the chloride ion occur simultaneously, leading to the formation of a new carbon-oxygen bond and yielding the sodium salt of this compound. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final product.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 12.4 g | 0.1 |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 10.4 g | 0.11 |
| Sodium Hydroxide | NaOH | 40.00 | 8.8 g | 0.22 |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator (optional)
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[3][4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] It causes severe skin burns and eye damage.[6][7][8] Use with extreme caution in a fume hood and wear appropriate PPE.
-
4-Methoxyphenol: Harmful if swallowed and may cause an allergic skin reaction.[9][10][11] Avoid contact with skin and eyes.
-
Hydrochloric Acid (HCl): Corrosive and can cause severe skin and respiratory irritation. Handle in a fume hood with appropriate PPE.
-
Diethyl Ether: Highly flammable. Ensure there are no open flames or sources of ignition in the laboratory.[12] Use in a well-ventilated area or a fume hood.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Preparation of the Sodium Hydroxide Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dissolve 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water. The dissolution of NaOH is exothermic, so the flask may be cooled in an ice bath.
-
Formation of the Phenoxide: To the stirred sodium hydroxide solution, add 12.4 g (0.1 mol) of 4-methoxyphenol. Stir the mixture until the 4-methoxyphenol has completely dissolved, forming the sodium 4-methoxyphenoxide solution.
-
Preparation of the Chloroacetic Acid Solution: In a separate beaker, dissolve 10.4 g (0.11 mol) of chloroacetic acid in 50 mL of deionized water.
-
Reaction: Attach a reflux condenser and a dropping funnel to the three-necked flask. Transfer the chloroacetic acid solution to the dropping funnel. Add the chloroacetic acid solution dropwise to the stirred phenoxide solution over a period of approximately 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Continue to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully acidify the cooled reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a pH meter until the solution is strongly acidic (pH ~1-2).
-
A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the melting point of the purified product. The literature melting point is typically in the range of 136-138 °C.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
-
References
- Material Safety Data Sheet Chloroacetic acid MSDS# 95538 Section 1. (n.d.).
- Sodium Hydroxide - Safety Data Sheet. (2016, May 19).
- Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH.
- Sodium Hydroxide 40% - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH.
- Material Safety Data Sheet - 4-Methoxyphenol, 99%. (n.d.). Cole-Parmer.
- Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH.
- Safety Data Sheet: Chloroacetic acid. (2025, March 31). Carl ROTH.
- Safety Data Sheet: sodium hydroxide. (n.d.). Chemos GmbH&Co.KG.
- Sodium-Hydroxide-Solid-Safety-Data-Sheet-SDS.pdf. (n.d.). Lab Alley.
- material safety data sheet - chloroacetic acid 99%. (n.d.).
- Chloro Acetic Acid CAS No 79-11-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Safety Data Sheet: Chloroacetic acid. (n.d.). Carl ROTH.
- 4-Methoxyphenol SDS, 150-76-5 Safety Data Sheets. (n.d.). ECHEMI.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022, January 13). MDPI.
- Safety data sheet. (2024, April 19).
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI.
- 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite. (n.d.). MedChemExpress.
- Contents. (n.d.). The Royal Society of Chemistry.
- Method for the Synthesis and Bioavailability of Phenol-4-Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. (n.d.). ResearchGate.
- 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis. (n.d.). ChemicalBook.
- Williamson Ether Synthesis. (n.d.).
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate.
- 4-Methoxyphenol synthesis. (n.d.). ChemicalBook.
- Synthesis of 4-Methoxyphenol. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 2-(4-Methoxyphenoxy)-2-(4-methylphenyl)acetic acid. (n.d.). PubChem - NIH.
- 1877-75-4 Cas No. | this compound. (n.d.). Matrix Scientific.
- 4-METHOXYPHENOL. (n.d.). Ataman Kimya.
- This compound | 1877-75-4. (n.d.). Sigma-Aldrich.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scienceinteractive.com [scienceinteractive.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemos.de [chemos.de]
- 6. cgcontainersinc.com [cgcontainersinc.com]
- 7. carlroth.com [carlroth.com]
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- 10. carlroth.com [carlroth.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
Application Notes and Protocols for the Quantification of 2-(4-Methoxyphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(4-Methoxyphenoxy)acetic acid is a chemical compound with potential applications in pharmaceutical and agrochemical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, quality control, and environmental monitoring. This document provides a comprehensive guide to various analytical methodologies for the determination of this compound in diverse matrices. The protocols detailed herein are designed to be robust and reliable, grounded in established analytical principles.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Physical Form | White to yellow powder or crystals | |
| Melting Point | 112-114 °C | |
| Boiling Point | 328 °C at 760 mmHg |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and robust technique for the quantification of aromatic carboxylic acids like this compound. The method's principle lies in the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the phenyl ring and the ether linkage in the analyte, which will interact with the hydrophobic stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, allows for the elution of the compound. The acidic buffer (e.g., phosphate or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Detection is performed at a wavelength where the aromatic ring exhibits strong absorbance, typically in the low UV range.
Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
5. HPLC Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 225 nm |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Rationale for Method Design
The chromatographic separation is similar to the HPLC-UV method, aiming to resolve the analyte from matrix components. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically employed. Formic acid aids in the protonation of the analyte in positive ion mode electrospray ionization (ESI). In the mass spectrometer, the precursor ion (the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences.
Experimental Workflow
Caption: LC-MS/MS workflow from sample preparation to quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions in methanol.
-
Working Standards: Prepare calibration and quality control (QC) standards by spiking the stock solution into the appropriate blank matrix.
4. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of plasma with 400 µL of 25 mM ammonium acetate buffer (pH 6.0).
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer, followed by 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 181.1 |
| Product Ion (m/z) | To be determined by infusion and product ion scan |
| Collision Energy | To be optimized |
6. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is required to increase their volatility.
Rationale for Method Design
The carboxylic acid group of this compound makes it non-volatile. Derivatization to an ester (e.g., methyl or ethyl ester) is necessary for GC analysis.[3] A common derivatization agent is BF₃-Methanol or by using diazomethane. After derivatization, the volatile analyte is separated on a capillary GC column (e.g., DB-5ms) and detected by a mass spectrometer. The mass spectrum provides structural information and allows for quantification based on the abundance of characteristic ions.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Derivatization agent (e.g., Pentafluorobenzyl bromide - PFBBr)[4]
-
Solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
2. Instrumentation:
-
GC system with a mass selective detector (MSD)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
3. Derivatization and Sample Preparation:
-
Extract the analyte from the aqueous sample into an organic solvent like ethyl acetate after acidification.
-
Dry the organic extract with anhydrous sodium sulfate.
-
To the dried extract, add the derivatizing agent (e.g., PFBBr) and a catalyst (e.g., potassium carbonate) and heat to form the ester derivative.[4]
-
After the reaction is complete, the sample is ready for injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
5. Data Analysis:
-
Identify the derivative peak by its retention time and mass spectrum.
-
Quantify using an external or internal standard method based on the peak area of a characteristic ion.
IV. UV-Visible Spectrophotometry
For a simple and rapid estimation of this compound in relatively clean samples, UV-Visible spectrophotometry can be utilized.
Rationale for Method Design
The aromatic ring in the molecule absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined using the Beer-Lambert law. The λmax for structurally similar phenoxyacetic acids is typically in the range of 220-230 nm and around 270-280 nm.[5] The exact λmax for this compound should be determined experimentally by scanning a solution of the pure compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Solvent (e.g., Methanol or Ethanol, UV grade)
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample in the same solvent and measure its absorbance at the λmax.
-
Calculation: Determine the concentration of the analyte in the sample from the calibration curve.
Method Validation
All analytical methods intended for quantitative purposes must be validated to ensure their reliability. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is generally required.
-
Accuracy: The closeness of the measured value to the true value. It is typically expressed as the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine analysis of relatively clean samples, HPLC-UV offers a good balance of performance and accessibility. For trace-level quantification in complex biological matrices, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. GC-MS provides another powerful option, particularly for volatile derivatives, while UV-Vis spectrophotometry serves as a simple and rapid screening tool. Proper method validation is essential to ensure the generation of high-quality, reliable, and reproducible data.
References
- Jang, M., & Kamens, R. M. (2001). Characterization of secondary aerosol from the photooxidation of toluene in the presence of NOx and 1-alkenes. Environmental Science & Technology, 35(18), 3626–3639. Available at: [https://pubs.acs.org/doi/10.1021/es010668+
- Ribani, M., Bottoli, C. B., Collins, C. H., Jardim, I. C., & Melo, L. F. (2004). Validação em métodos cromatográficos e eletroforéticos. Química Nova, 27(5), 771-780.
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-246.
- Hofmann, T., Klöck, G., & Schöler, H. F. (2000). A new derivatization method for the gas chromatographic determination of perfluorinated carboxylic acids in aqueous samples. Journal of Chromatography A, 883(1-2), 241-249.
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- SIELC Technologies. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column.
- NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). This compound ethyl ester.
- Agilent Technologies. (2018). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
- Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
- Keech, A. C., Jenkins, A. J., & Molloy, M. P. (2023). Optimised plasma sample preparation and LC-MS analysis to enable large-scale clinical proteomics. Proteomics. Clinical applications, 17(2), e2200106.
- Watts, J., Taylor, E., Schmich, R., Yahvah, K., & Zimmer, J. (n.d.). Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions. Alturas Analytics.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Vandana, & Chaudhary, A. K. (2012). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 5(7), 896-899.
- Vladimirova, S., Zlateva-Panayotova, N., & Zhelyazkova, B. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–356.
- Simões, F. R., Mattoso, L. H. C., & Vaz, C. M. P. (2007). Conducting Polymers as Sensor Materials for the Electrochemical Detection of Pesticides. Journal of the Brazilian Chemical Society, 18(1), 198-206.
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2022). Journal of Pharmaceutical Research International, 34(46A), 1-8.
Sources
Application Notes and Protocols: The Strategic Use of 2-(4-Methoxyphenoxy)acetic Acid in Modern Organic Synthesis
Introduction: A Versatile Phenoxyacetic Acid Building Block
2-(4-Methoxyphenoxy)acetic acid is a valuable and versatile bifunctional molecule in the synthetic organic chemist's toolkit. Characterized by a phenoxyacetic acid core, it features a nucleophilic phenoxy oxygen, an electron-rich aromatic ring activated by a methoxy group, and a reactive carboxylic acid handle. This unique combination of functional groups allows it to serve as a foundational building block in diverse synthetic applications, ranging from the development of agrochemicals to the construction of complex pharmaceutical intermediates.[1][2] Its structural relatives, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid), are renowned for their potent herbicidal activity, acting as synthetic auxins that induce uncontrolled growth in broadleaf weeds.[3][4] This guide provides an in-depth exploration of the synthesis, key applications, and detailed experimental protocols for leveraging this compound in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1877-75-4 | [5][6] |
| Molecular Formula | C₉H₁₀O₄ | [6][7] |
| Molecular Weight | 182.18 g/mol | [5] |
| Physical Form | White to yellow powder or crystals | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Room Temperature | [5] |
| InChI Key | BHFSBJHPPFJCOS-UHFFFAOYSA-N | [5][6] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step sequence: a Williamson ether synthesis to couple 4-methoxyphenol with an acetate synthon, followed by saponification of the resulting ester.
Caption: General workflow for the synthesis of this compound.
Protocol: Two-Step Synthesis from 4-Methoxyphenol
This protocol outlines the synthesis starting from commercially available 4-methoxyphenol and ethyl bromoacetate.[8][9]
Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate
-
Reagent Setup: To a solution of 4-methoxyphenol (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition: Stir the mixture at room temperature for 15 minutes. Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the crude ethyl 2-(4-methoxyphenoxy)acetate from Step 1 in a mixture of methanol (MeOH) and aqueous sodium hydroxide (NaOH, 2.0 eq).
-
Reaction: Stir the solution at room temperature for 12 hours or until the hydrolysis is complete (monitored by TLC).
-
Acidification: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Key Applications in Organic Synthesis
Precursor to Phenoxy Herbicides
The phenoxyacetic acid scaffold is the cornerstone of a major class of herbicides.[1][10] These compounds function as synthetic auxins, which are plant growth hormones. At high concentrations, they induce rapid, uncontrolled cell division and elongation, leading to vascular tissue disruption and ultimately the death of susceptible broadleaf plants.[3][4] this compound serves as a key intermediate for creating new herbicidal candidates through modification of its carboxylic acid group, often by converting it into esters or amides to enhance uptake and translocation within the plant.[10]
Building Block for Pharmaceutical Agents
The structural motif of this compound is present in a variety of biologically active molecules. Its ability to be readily incorporated into larger scaffolds makes it a valuable building block in drug discovery and development.[2] For instance, derivatives have been synthesized and evaluated as selective COX-2 inhibitors, a critical target for anti-inflammatory drugs.[9] The phenoxyacetic acid unit can be elaborated into complex heterocyclic systems, demonstrating its utility in generating molecular diversity for screening libraries.[11]
Core Synthetic Transformations & Protocols
The carboxylic acid functionality is the primary site of reactivity for this compound, enabling two fundamental transformations: esterification and amidation.
Fischer Esterification
The direct, acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester is known as the Fischer esterification.[12][13] This equilibrium-driven process is typically performed using an excess of the alcohol as the solvent and a strong acid catalyst like sulfuric acid (H₂SO₄).[14][15]
Caption: The mechanism of acid-catalyzed Fischer Esterification.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add an excess of methanol (serving as both reagent and solvent).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester. Further purification can be achieved via silica gel chromatography if required.
Amidation
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with an amine. This is typically achieved using a coupling reagent.[16][17]
| Coupling Reagent | Class | Key Features |
| DCC/EDC | Carbodiimides | Highly effective; produces urea byproduct.[18] |
| HATU/HBTU | Uronium/Guanidinium | High efficiency, low racemization for chiral substrates. |
| Boric Acid | Lewis Acid | "Green," inexpensive, and effective catalyst, especially at elevated temperatures.[19] |
-
Initial Mixture: Dissolve this compound (1.0 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in dichloromethane (DCM).
-
Activation: Stir the mixture at room temperature for 20 minutes to form the activated O-acylisourea intermediate.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the pure amide.
Conclusion
This compound is a foundational reagent whose utility spans multiple domains of chemical synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups—the aromatic ring, ether linkage, and carboxylic acid—make it an ideal starting point for constructing molecules with targeted biological activities. The protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals to effectively incorporate this versatile building block into their synthetic programs.
References
- Butin, A. V., et al. (2022). A simple and efficient protocol for the synthesis of the previously unknown 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. MDPI.
- The Royal Society of Chemistry. (n.d.). Contents.
- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
- SpectraBase. (n.d.). This compound ethyl ester.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 1877-75-4.
- ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism.
- PubChemLite. (n.d.). This compound (C9H10O4).
- Williamson, K. L., & Masters, K. M. (n.d.). The Fischer Esterification. Macroscale and Microscale Organic Experiments.
- Wikipedia. (n.d.). MCPA.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- EurekAlert!. (2016). New pharmaceutical building block could accelerate drug development.
- PubMed. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.
- ResearchGate. (n.d.). Esterification reaction of 2-methoxy-4-propylphenol with acetic acid to 2-methoxy-4-propylphenyl acetate and water using sulfuric acid as catalyst.
- Atomic Energy Organization of Iran. (n.d.). Synthesis of 2,4- dichloro phenoxy acetic acid [ carboxy-14C] as herbicide.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Michael, K. (n.d.). 4.8 Reaction Pathway for Esterification A somewhat simplified step.
- ResearchGate. (2025). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors...
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
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Introduction: The Role of Phenoxyalkanoic Acids in Modern Agriculture
An In-depth Guide to the Application of Phenoxyalkanoic Acids in Herbicide Synthesis, Featuring 2-(4-Methoxyphenoxy)acetic Acid Scaffolds
Phenoxyalkanoic acids represent a cornerstone class of organic compounds pivotal to the synthesis of selective herbicides. These molecules, characterized by a phenoxy group linked to an alkanoic acid, have given rise to some of the most widely used herbicides in modern agriculture. Their utility stems from their ability to selectively target and eliminate weeds without significantly harming desired crops. The specific chemical structure, including substitutions on the phenyl ring and the nature of the alkanoic acid chain, dictates the herbicide's mode of action and target specificity.
Two primary mechanisms of action are associated with this chemical class:
-
Synthetic Auxin Mimicry : Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) mimic the natural plant growth hormone auxin.[1][2][3] Upon absorption, they induce rapid, uncontrolled cell division and elongation in broadleaf weeds, leading to stem twisting, leaf malformation, and eventual plant death.[4][5] This hormonal disruption is highly effective against dicotyledonous plants while leaving monocotyledonous crops like corn and wheat largely unaffected.[2]
-
ACCase Inhibition : A second, more modern class, the aryloxyphenoxypropionates (often termed "FOPs"), function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[6] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes. By blocking ACCase, these herbicides halt the production of lipids, leading to the cessation of growth and eventual death of susceptible grass species.[7] The selectivity of FOP herbicides arises because they target the specific isoform of ACCase found only in the plastids of grasses.[6]
The compound this compound serves as a foundational scaffold representing this class. While it can be a building block itself, its close structural analogs, particularly the hydroxy- and propionic acid derivatives, are key intermediates in the synthesis of highly effective commercial herbicides.[8][9][10] This guide will focus on the synthetic principles involving this scaffold, using the industrial synthesis of the ACCase inhibitor Fenoxaprop-P-ethyl as a representative example.
Core Synthetic Strategy: From Precursor to Active Herbicide
The synthesis of advanced aryloxyphenoxypropionate (APP) herbicides is a multi-step process that relies on the precise assembly of key molecular fragments. The general workflow involves creating a core phenoxypropionic acid intermediate, which is then coupled with a heterocyclic moiety to yield the final active ingredient. 2-(4-Hydroxyphenoxy)propionic acid is a critical intermediate for many of these herbicides, including Fenoxaprop-P-ethyl.[11]
Protocol 1: Synthesis of the Key Intermediate, (R)-2-(4-Hydroxyphenoxy)propionic Acid
The synthesis of this crucial building block is typically achieved via a Williamson ether synthesis, a robust method for forming ether linkages.[10] This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. For producing the herbicidally active enantiomer, a chiral starting material is required.
Principle: Hydroquinone, a readily available starting material, is deprotonated with a base to form a phenoxide. This nucleophile then displaces the halide from an ester of (S)-2-chloropropionic acid. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid. The use of the (S)-chloro-ester results in an inversion of stereochemistry, producing the (R)-phenoxy product.
Step-by-Step Protocol:
-
Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (2.0 equivalents) and a suitable solvent such as ethanol or acetonitrile (approx. 500 mL).
-
Base Addition: While stirring under a nitrogen atmosphere, add a strong base such as sodium hydroxide or potassium carbonate (1.1 equivalents) to the mixture. Stir until the base is fully dissolved and the hydroquinone has formed the corresponding phenoxide salt.
-
Substrate Addition: Slowly add an ester of (S)-2-chloropropionic acid (e.g., ethyl (S)-2-chloropropionate) (1.0 equivalent) to the reaction mixture via a dropping funnel over 30-60 minutes.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis: Once the ether formation is complete, cool the reaction mixture. Add a solution of sodium hydroxide (2.0 equivalents) in water and heat to reflux for an additional 2-3 hours to hydrolyze the ester to the carboxylic acid.
-
Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 2M HCl) to a pH of 2-3. The product, (R)-2-(4-hydroxyphenoxy)propionic acid, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the pure intermediate.
Protocol 2: Synthesis of Fenoxaprop-P-ethyl
With the chiral intermediate in hand, the final step involves coupling it with a heterocyclic component, in this case, 2,6-dichlorobenzoxazole. This reaction proceeds via a nucleophilic aromatic substitution.
Principle: The phenolic hydroxyl group of (R)-2-(4-hydroxyphenoxy)propionic acid is deprotonated by a base. The resulting phenoxide attacks the electron-deficient carbon atom of the benzoxazole ring, displacing one of the chlorine atoms to form the final ether linkage. The carboxylic acid is then esterified to produce Fenoxaprop-P-ethyl. An alternative and often more direct route involves reacting the ethyl ester of the intermediate directly.[12][13]
Step-by-Step Protocol (Ester Route):
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester (1.0 equivalent, approx. 21g) and 2,6-dichlorobenzoxazole (1.05 equivalents, approx. 19.7g) in a suitable organic solvent like ethyl acetate or acetonitrile (approx. 200 mL).[12]
-
Addition of Base and Phase Transfer Catalyst: Add a base, such as anhydrous potassium carbonate (2.5 equivalents, approx. 34.5g), to the mixture.[12] In some protocols, a phase-transfer catalyst may be added to facilitate the reaction. A brine solution (e.g., 25% NaCl, 200ml) may also be added to create a two-phase system.[12]
-
Reaction: Stir the mixture vigorously and heat to a moderate temperature (e.g., 50 °C). Maintain the reaction for 12-24 hours, monitoring for completion by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and allow the layers to separate. Remove the aqueous layer.
-
Isolation and Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from ethanol to obtain pure, white, needle-like crystals of Fenoxaprop-P-ethyl.[12]
| Parameter | Protocol 1 (Intermediate) | Protocol 2 (Final Product) |
| Key Reagents | Hydroquinone, (S)-2-chloropropionate | (R)-2-(4-hydroxyphenoxy)propionate, 2,6-dichlorobenzoxazole |
| Base | NaOH or K₂CO₃ | K₂CO₃ |
| Solvent | Ethanol or Acetonitrile | Ethyl Acetate or Acetonitrile |
| Temperature | 70-80 °C (Reflux) | 50 °C |
| Reaction Time | 6-9 hours (total) | 12-24 hours |
| Purification | Precipitation and Recrystallization | Recrystallization |
Mechanism of Action: ACCase Inhibition
Herbicides of the "FOP" class, such as Fenoxaprop-P-ethyl, derive their efficacy from the targeted inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[7] This enzyme catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.
By binding to and inhibiting ACCase, the herbicide prevents the formation of malonyl-CoA. This effectively starves the plant of the building blocks needed for lipid production. Without new lipids, the plant cannot build or repair cell membranes, particularly in regions of active growth like the meristems. This leads to a rapid cessation of growth, followed by chlorosis (yellowing) and necrosis (tissue death), ultimately killing the weed. The selectivity for grasses is due to structural differences in the ACCase enzyme between grasses and broadleaf plants.[6]
Conclusion
This compound and its structural relatives are foundational scaffolds in the synthesis of potent and selective herbicides. By understanding the key synthetic transformations, such as the Williamson ether synthesis and nucleophilic aromatic substitution, researchers can construct complex herbicidal molecules like Fenoxaprop-P-ethyl. The development of such compounds, which target specific biochemical pathways like the ACCase-mediated synthesis of fatty acids, represents a significant advancement in agricultural chemistry, enabling effective weed management and contributing to enhanced crop yields. The protocols and principles outlined in this guide provide a framework for the rational design and synthesis of next-generation herbicides based on the versatile phenoxyalkanoic acid core.
References
- Wikipedia. Phenoxy herbicide. [Link]
- Modern Agriculture. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. [Link]
- Grokbase. Phenoxy herbicide. [Link]
- Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]
- J&K Scientific. 2-(4-Methoxyphenoxy)Propanoic Acid | 13794-15-5. [Link]
- Wikipedia. Metolachlor. [Link]
- Organic Chemistry Portal. An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. [Link]
- Wikipedia. MCPA. [Link]
- Google Patents. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.
- Google Patents. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl.
- AERU. Fenoxaprop-P-ethyl (Ref: AE F046360). [Link]
- ResearchGate. Scheme 10. Synthesis of metolachlor (44) and (S)-metolachlor (47).. [Link]
- Google Patents. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl.
- MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
- Google Patents. CN105461580A - Synthesis method of metolachlor.
- National Center for Biotechnology Information. 2-(4-Hydroxyphenoxy)
- ResearchGate. The process for the industrial production of racemic metolachlor. [Link]
- Google Patents. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl.
- ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
- ResearchGate. (PDF)
- PubChem. 2,4-Dichlorophenoxyacetic acid. [Link]
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Application Notes and Protocols for 2-(4-Methoxyphenoxy)acetic Acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its length, rigidity, chemical composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical and pharmacokinetic properties of the molecule.[4][]
This guide focuses on 2-(4-Methoxyphenoxy)acetic acid , a commercially available building block for the construction of ether-based PROTAC linkers. Its structure offers a semi-rigid phenoxyacetic acid motif, providing a balance between the flexibility of common polyethylene glycol (PEG) and alkyl chains and the conformational restriction of more rigid designs.[3][] This application note will provide a comprehensive overview of its properties, a detailed, representative protocol for its incorporation into a PROTAC molecule, and established methodologies for the biophysical and cellular characterization of the resulting degrader.
The PROTAC Mechanism: A Catalytic Cycle of Protein Degradation
The fundamental mechanism of action for a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle, enabling the degradation of multiple protein copies.[1]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Part 1: Properties and Rationale for Using this compound
The this compound linker offers several advantageous structural features for PROTAC design:
-
Semi-Rigid Structure: The phenyl ring introduces a degree of rigidity compared to highly flexible alkyl or PEG linkers. This can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[3]
-
Defined Vectorial Properties: The ether linkage and the carboxylic acid terminus provide clear and predictable points for synthetic elaboration, allowing for controlled attachment to the POI and E3 ligase ligands.
-
Potential for Improved Physicochemical Properties: The ether and methoxy groups can improve solubility compared to purely aliphatic linkers. The overall structure contributes to a balance of lipophilicity and polarity, which is crucial for cell permeability and other pharmacokinetic properties.
-
Synthetic Accessibility: As a commercially available reagent, it provides a straightforward entry point for PROTAC synthesis without the need for multi-step linker preparation.
| Property | Description | Implication for PROTAC Design |
| Chemical Formula | C9H10O4 | - |
| Molecular Weight | 182.17 g/mol | Contributes to the overall molecular weight of the final PROTAC. |
| Functional Group | Carboxylic Acid | Primary point of conjugation, typically via amide bond formation. |
| Core Structure | Phenoxyacetic acid | Provides a semi-rigid scaffold, influencing the spatial arrangement of the ligands. |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | Compatible with standard reaction conditions for PROTAC synthesis. |
Part 2: Representative Protocol for PROTAC Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC molecule. This protocol illustrates the use of this compound to link a representative POI ligand (an amine-functionalized BRD4 inhibitor) to a representative E3 ligase ligand (an amine-functionalized pomalidomide derivative).
Disclaimer: This is a representative protocol and may require optimization for specific ligands. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: General workflow for the synthesis of a PROTAC using a bifunctional linker.
Protocol: Two-Step Amide Coupling Synthesis
This protocol describes a sequential, two-step amide coupling approach.
Step 1: Coupling of this compound to the POI Ligand
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Coupling Reagents: To the stirred solution, add a peptide coupling reagent such as HATU (1.2 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the POI-linker intermediate.
Step 2: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand
Note: This step assumes the this compound was initially coupled in a way that leaves a free carboxylic acid on the linker for the second coupling. If the initial linker was a methyl ester derivative, a saponification step (e.g., with LiOH in THF/water) would be required prior to this step to unmask the carboxylic acid.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI-linker intermediate with a terminal carboxylic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Addition of Coupling Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Workup: Perform an aqueous workup as described in Step 1.
-
Final Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the product with high purity. Characterize the final compound by HRMS and NMR.
Part 3: Biophysical and Cellular Characterization of the PROTAC
A comprehensive evaluation of a novel PROTAC involves a suite of biophysical and cellular assays to confirm its mechanism of action and quantify its efficacy.
Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing these interactions.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Surface Preparation: Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface using standard amine coupling chemistry.[7]
-
Binary Interaction Analysis: First, determine the binding kinetics and affinity (KD) of the PROTAC for both the immobilized E3 ligase and the POI in solution (in separate experiments).[8]
-
Ternary Complex Analysis: Inject a constant, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC over the E3 ligase-functionalized surface.[8]
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, suggesting that the binding of one protein enhances the affinity for the other.[8]
Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
-
Sample Preparation: Dialyze the purified POI and E3 ligase into the same buffer to minimize heats of dilution.[9] Prepare a solution of the PROTAC in the final dialysis buffer.
-
Binary Titrations: Perform titrations of the PROTAC into the POI solution and the PROTAC into the E3 ligase solution to determine the thermodynamic parameters (ΔH, ΔS, and KD) for each binary interaction.[10]
-
Ternary Complex Titration: Titrate a solution of the POI into a solution containing the E3 ligase pre-saturated with the PROTAC.
-
Data Analysis: Fit the integrated heat changes to a suitable binding model to determine the thermodynamic profile of ternary complex formation.[10]
| Parameter | Information Provided | Importance for PROTAC Development |
| KD (Dissociation Constant) | Binding affinity | Lower KD values indicate stronger binding. |
| kon (Association Rate) | Rate of complex formation | Faster on-rates can contribute to more rapid degradation. |
| koff (Dissociation Rate) | Rate of complex dissociation | Slower off-rates lead to more stable complexes. |
| α (Cooperativity) | Degree of favorable interaction | Positive cooperativity is often a hallmark of potent PROTACs. |
| ΔH (Enthalpy Change) | Heat released or absorbed upon binding | Provides insight into the nature of the binding forces. |
| ΔS (Entropy Change) | Change in disorder upon binding | Reflects changes in conformational freedom. |
Cellular Assays for Protein Degradation
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard technique for this assessment.
Protocol: Western Blot for Quantifying Protein Degradation
-
Cell Culture and Treatment: Plate cells expressing the POI and treat with a dose-response range of the PROTAC for a specified time (e.g., 18-24 hours).[1][11]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to a vehicle-treated control (e.g., DMSO). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[12][13]
Conclusion
The this compound linker is a valuable and synthetically accessible building block for the construction of PROTACs. Its semi-rigid nature offers a compelling alternative to more flexible linkers, potentially providing advantages in pre-organizing the PROTAC for optimal ternary complex formation. The protocols outlined in this guide provide a comprehensive framework for the synthesis of PROTACs incorporating this linker and for their subsequent biophysical and cellular evaluation. A systematic and multi-faceted characterization, from ternary complex formation to cellular protein degradation, is essential for the rational design and optimization of potent and selective PROTAC degraders.
References
- BenchChem. (2025).
- Hughes, S. J., & Ciulli, A. (2017). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 165-184.
- BenchChem. (2025). Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). BenchChem.
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences.
- BenchChem. (2025). A Comparative Guide to Isothermal Titration Calorimetry for PEG7-Based PROTACs. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using Pomalidomide-C7-NH2. BenchChem.
- Roy, M. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE (Journal of Visualized Experiments).
- Brown, S. J., et al. (2020). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Organic & Biomolecular Chemistry, 18(30), 5839-5844.
- Fallon, T. R., et al. (2021). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development.
- Scheepstra, K. M., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 7, 145.
- Scott, J. S., et al. (2024). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv.
- Scott, J. S., et al. (2025). Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. Journal of Medicinal Chemistry.
- Charnwood Discovery. (n.d.).
- Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(6), 1017-1029.
- Cytiva. (2024).
- Scott, J. S., et al. (2024). Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. ACS Figshare.
- Scott, J. S., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv.
- Li, Y., et al. (2023). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 13(8), 3538-3548.
- Bio-Techne. (n.d.).
- Enamine. (n.d.).
- Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 921-940.
- MedChemExpress. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid | PROTAC Linker. MedChemExpress.
- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
- BenchChem. (2025).
- protocols.io. (2025).
- BOC Sciences. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. BOC Sciences.
- protocols.io. (2025).
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- Ciulli, A., & Crews, C. M. (2021). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 50(15), 8567-8597.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
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Application Notes and Protocols for the Laboratory Preparation of 2-(4-Methoxyphenoxy)acetic Acid
This document provides a comprehensive guide for the laboratory synthesis of 2-(4-Methoxyphenoxy)acetic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, safety information, and characterization methods. The synthesis is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers.
Scientific Principle: The Williamson Ether Synthesis
The synthesis of this compound is achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The overall reaction is depicted below:
Figure 1: Overall reaction for the synthesis of this compound.
The mechanism proceeds in two key steps. First, the phenolic proton of 4-methoxyphenol is abstracted by a strong base, typically sodium hydroxide, to form the sodium 4-methoxyphenoxide. This phenoxide is a potent nucleophile. Subsequently, the phenoxide attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group in an SN2 fashion to form the desired ether linkage.[3]
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 12.4 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 9.45 g (0.1 mol) | ≥99% | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | 8.0 g (0.2 mol) | ≥97% | Sigma-Aldrich |
| Hydrochloric acid | HCl | 36.46 | As needed | 37% (w/w) | Fisher Scientific |
| Water | H₂O | 18.02 | As needed | Deionized | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | ACS grade | Fisher Scientific |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and flask
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Rotary evaporator
Synthesis Procedure
-
Preparation of Sodium 4-methoxyphenoxide: In the 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add 12.4 g (0.1 mol) of 4-methoxyphenol and 50 mL of water. Stir the mixture until the 4-methoxyphenol is partially dissolved.
-
Base Addition: Slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 30 mL of water to the flask. The addition should be done cautiously as the reaction is exothermic. Stir the mixture until all the 4-methoxyphenol has dissolved, forming a clear solution of sodium 4-methoxyphenoxide.
-
Addition of Chloroacetic Acid: In a separate beaker, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 20 mL of water. Transfer this solution to the dropping funnel.
-
Reaction: Gently heat the solution in the round-bottom flask to 90-100°C using a heating mantle. Once the temperature is stable, add the chloroacetic acid solution dropwise from the dropping funnel over a period of 30 minutes.
-
Reflux: After the addition is complete, allow the reaction mixture to reflux at 90-100°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) if desired.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2 (test with pH paper). A white precipitate of this compound will form.
-
Filtration: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any inorganic salts.
Purification by Recrystallization
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot water to dissolve the solid. Based on analogous procedures for similar phenolic acids, water is a suitable solvent for recrystallization.[4] However, solvent screening with small amounts of product in different solvents (e.g., ethanol/water mixtures) is recommended to find the optimal conditions.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated to boiling for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold water.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
Reagent Handling:
-
4-Methoxyphenol: Harmful if swallowed and may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage. Handle with care and avoid generating dust. The dissolution in water is highly exothermic.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
-
Diethyl Ether: Highly flammable. Keep away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 112-114 °C[5] |
| Molecular Formula | C₉H₁₀O₄ |
| Molar Mass | 182.17 g/mol |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the range of δ 6.8-7.0 ppm. The methylene protons would be a singlet around δ 4.6 ppm. The methoxy protons would be a singlet around δ 3.7 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift, typically above δ 10 ppm.
-
¹³C NMR (DMSO-d₆, 100 MHz): The expected carbon NMR spectrum would show signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be in the range of δ 170-175 ppm. The aromatic carbons would appear in the range of δ 114-154 ppm. The methylene carbon would be around δ 65 ppm, and the methoxy carbon would be around δ 55 ppm.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong absorption peak around 1700-1750 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group.[6] Peaks in the region of 1000-1300 cm⁻¹ would correspond to the C-O stretching of the ether and carboxylic acid. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[7]
Visualizations
Reaction Mechanism
Caption: Williamson ether synthesis mechanism.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chemguide. (n.d.). Interpreting infra-red spectra.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
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- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acetic acid, (4-methoxyphenoxy)- [webbook.nist.gov]
Mastering the Purification of 2-(4-Methoxyphenoxy)acetic Acid: A Guide for Researchers
This comprehensive application note provides detailed protocols and scientific insights into the purification of 2-(4-Methoxyphenoxy)acetic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this guide offers a multi-faceted approach to achieving high purity, addressing common challenges, and ensuring the integrity of the final compound.
Introduction: The Importance of Purity
This compound (CAS 1877-75-4) is a carboxylic acid derivative whose utility in synthesis is directly proportional to its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact reaction yields, downstream processing, and the biological activity of the final products. Therefore, robust and reproducible purification strategies are paramount. This guide will explore three primary purification techniques: acid-base extraction, recrystallization, and column chromatography, complemented by rigorous purity assessment methods.
Physicochemical Properties: A Foundation for Purification
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₀O₄ | - |
| Molecular Weight | 182.17 g/mol | Essential for calculating molar equivalents and theoretical yields. |
| Melting Point | 112-114 °C | A key indicator of purity; a sharp melting point range suggests high purity. |
| pKa (estimated) | ~4.36 | Crucial for developing an effective acid-base extraction protocol. This value, based on the closely related 4-methoxyphenylacetic acid, indicates it is a weak acid. |
| Appearance | White to off-white crystalline solid | Visual inspection can provide a preliminary assessment of purity. |
| Solubility | Limited data available. General solubility as a carboxylic acid suggests solubility in polar organic solvents and aqueous base. | Critical for selecting an appropriate recrystallization solvent. |
Purification Strategies: A Multi-pronged Approach
The choice of purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.
Acid-Base Extraction: Exploiting Acidity for Separation
Acid-base extraction is a powerful and efficient technique for separating acidic compounds like this compound from neutral or basic impurities. The principle lies in the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.
Causality Behind the Protocol: By reacting the acidic proton of the carboxylic acid with a weak base (sodium bicarbonate), we convert it into its water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of the desired acid. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.
-
Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent. Discard the organic wash.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a concentrated hydrochloric acid (HCl) solution dropwise while stirring until the pH of the solution is approximately 2. This will cause the this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a classic and highly effective technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Causality Behind the Protocol: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (removed by hot filtration).
Experimental Workflow: Recrystallization
Application Notes & Protocols: A Guide to the Reaction Conditions of 2-(4-Methoxyphenoxy)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
I. Foreword: The Utility of a Versatile Scaffold
2-(4-Methoxyphenoxy)acetic acid is a valuable and versatile bifunctional molecule, serving as a pivotal intermediate in organic synthesis. Its structure, featuring a carboxylic acid, an ether linkage, and an electron-rich aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the fundamental reaction conditions for this compound, moving beyond mere procedural steps to elucidate the underlying chemical principles. The protocols herein are designed to be robust and reproducible, grounded in established chemical theory to empower researchers in their synthetic endeavors. The derivatives of phenoxyacetic acids are of significant interest in medicinal chemistry, having been investigated for anti-inflammatory and other biological activities.[1][2][3]
II. Synthesis: The Williamson Ether Synthesis Approach
The most direct and common route to synthesizing this compound is via the Williamson ether synthesis. This classic S(_N)2 reaction provides a reliable method for forming the ether bond.
Causality and Mechanism
The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide.[4] The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.
-
Deprotonation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the hydroxyl group of 4-methoxyphenol. This creates a highly nucleophilic phenoxide ion. The choice of a strong base is critical to ensure the complete formation of the phenoxide, which is a much stronger nucleophile than the parent phenol.
-
Nucleophilic Attack: The newly formed 4-methoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. The chlorine atom, a good leaving group, is displaced.
-
Acidification: The reaction initially yields the sodium salt of the target carboxylic acid. A subsequent acidification step with a strong mineral acid, like hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final this compound product.
Caption: Workflow for the Williamson Ether Synthesis.
Experimental Protocol: Synthesis
This protocol is adapted from standard Williamson ether synthesis procedures.[5][6]
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve potassium hydroxide (KOH, 4.0 g) in water (8 mL).
-
Phenol Addition: To the KOH solution, add 4-methoxyphenol (2.0 g). Swirl the flask until a homogeneous solution is achieved. Add a few boiling stones.
-
Setup: Fit the flask with a reflux condenser and place it in a heating mantle.
-
Alkyl Halide Addition: Prepare a 50% (w/v) aqueous solution of chloroacetic acid. While the phenoxide solution is boiling gently, add the chloroacetic acid solution (6 mL) dropwise through the top of the condenser over 10 minutes.
-
Reflux: Once the addition is complete, continue to reflux the mixture for an additional 20-30 minutes.
-
Quenching: While still hot, transfer the reaction mixture to a 100 mL beaker and allow it to cool to room temperature.
-
Acidification: Carefully acidify the solution by adding concentrated HCl dropwise while stirring. Monitor the pH with litmus or pH paper until the solution is strongly acidic.
-
Precipitation and Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water and recrystallize from a minimal amount of hot water or an ethanol/water mixture to obtain pure white crystals.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [7] |
| Molecular Weight | 182.18 g/mol | [7] |
| Physical Form | White to yellow powder or crystals | [7] |
| Melting Point | 136-137 °C | [5] |
III. Key Reaction I: Fischer-Speier Esterification
The carboxylic acid moiety of this compound is readily converted to an ester via the Fischer-Speier esterification. This acid-catalyzed condensation with an alcohol is a cornerstone of organic synthesis.
Causality and Mechanism
Fischer esterification is a reversible reaction, and its success hinges on manipulating the equilibrium to favor product formation.[8][9]
-
Protonation of Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[10][11]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[12]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the ester, Le Châtelier's principle is applied, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it forms.[12]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate
This protocol is based on general Fischer esterification procedures.[10][13]
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 27.4 mmol).
-
Solvent/Reagent: Add an excess of absolute ethanol (50 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 1 mL) dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The product can be purified further by vacuum distillation or column chromatography if necessary.
| Parameter | Ethyl 2-(4-methoxyphenoxy)acetate | Reference |
| CAS Number | 18598-23-7 | [14] |
| Molecular Formula | C₁₁H₁₄O₄ | [14] |
| Molecular Weight | 210.23 g/mol | [14] |
| Typical Catalyst | H₂SO₄, p-TsOH | [10][11] |
| Reaction Conditions | Reflux in excess alcohol | [8] |
IV. Key Reaction II: Amide Bond Formation
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated" using a coupling agent. This is a crucial reaction in medicinal chemistry for building complex molecules.
Causality and Mechanism
Amide coupling reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
-
Activation: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15]
-
Optional Additive: To prevent side reactions and minimize racemization (if chiral centers are present), an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines.[16]
-
Nucleophilic Attack: The amine attacks the activated carbonyl carbon of the intermediate (either the O-acylisourea or the HOBt active ester), forming a tetrahedral intermediate.
-
Collapse and Product Formation: The intermediate collapses, eliminating the coupling agent byproduct (as a urea) or the HOBt, to form the stable amide bond. A tertiary amine base like N,N-Diisopropylethylamine (DIEA) is often added to neutralize any acids formed during the reaction.[17]
Caption: General workflow for amide coupling.
Experimental Protocol: Amidation using EDC/HOBt
This protocol is a standard procedure for modern amide bond formation.[15][17][18]
-
Initial Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) to the solution and stir for 15 minutes at room temperature to allow for pre-activation.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIEA, 2.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Coupling Reagent | Additive | Typical Base | Common Solvents | Notes |
| EDC | HOBt, HOAt | DIEA, Et₃N | DMF, DCM, THF | Water-soluble urea byproduct simplifies workup.[17] |
| DCC | HOBt, DMAP | DIEA, Et₃N | DCM, THF | Dicyclohexylurea byproduct is a precipitate, removed by filtration.[18] |
| HATU | None needed | DIEA, 2,4,6-collidine | DMF, NMP | Highly efficient but more expensive; used for difficult couplings.[18] |
V. Safety and Handling
Proper laboratory safety practices are paramount when working with these chemicals. Always consult the latest Safety Data Sheet (SDS) for each reagent before use.[19]
-
This compound: May cause skin, eye, and respiratory irritation.[7]
-
Reagents:
-
Strong Bases (NaOH, KOH): Corrosive and can cause severe burns.[5]
-
Strong Acids (HCl, H₂SO₄): Corrosive and toxic. Handle with extreme care in a fume hood.
-
Coupling Agents (EDC, DCC): Can be sensitizers and irritants. Avoid inhalation and skin contact.
-
Solvents (DMF, DCM): Handle in a well-ventilated fume hood. DMF is a potential reproductive toxin, and DCM is a suspected carcinogen.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Storage: Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[21]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.
VI. References
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from
-
Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from
-
University Course Material. (n.d.). The Williamson Ether Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from
-
SpectraBase. (n.d.). This compound ethyl ester. Retrieved from
-
AK Scientific, Inc. (n.d.). 2-[2-(Hydroxyiminomethyl)-6-methoxyphenoxy]acetic acid Safety Data Sheet. Retrieved from
-
ChemicalBook. (n.d.). 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis. Retrieved from
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzeneacetic Acid, 4-Methoxy-. Retrieved from
-
TCI Chemicals. (2018). SAFETY DATA SHEET - Methoxyacetic Acid. Retrieved from
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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University Course Material. (n.d.). Williamson Ether Synthesis. Retrieved from
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Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]
-
University Course Material. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1000-1003. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification reaction of 2-methoxy-4-propylphenol with acetic acid. Retrieved from [Link]
-
Springer Nature. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1349. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Retrieved from [Link]
-
Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(6), 830-833. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF Z-L-Phg-Val-OMe. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Catalytic Synthesis of 2-(4-Methoxyphenoxy)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 2-(4-Methoxyphenoxy)acetic Acid and its Synthesis
This compound is an important chemical intermediate in the pharmaceutical and agrochemical industries. Its synthesis, primarily achieved through the O-alkylation of 4-methoxyphenol, is a classic example of the Williamson ether synthesis.[1] This reaction, while fundamental, presents challenges in achieving high yields, purity, and process efficiency, particularly on an industrial scale. The selection of an appropriate catalytic system is paramount to overcoming these challenges, influencing reaction rates, minimizing side products, and promoting environmentally benign conditions.
This guide provides an in-depth exploration of the catalytic strategies for synthesizing this compound. We will delve into the mechanistic underpinnings of the reaction, compare different catalytic approaches, and provide detailed, field-proven protocols for its synthesis.
Part 1: The Core Reaction - Williamson Ether Synthesis
The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust method for forming ethers via an S\textsubscriptN2 reaction between an alkoxide (or phenoxide) and an organohalide.[2][3]
The process involves two critical steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 4-methoxyphenol is removed by a base to form the highly nucleophilic 4-methoxyphenoxide anion.
-
Nucleophilic Substitution (S\textsubscriptN2): The generated phenoxide anion attacks the electrophilic carbon of an alkylating agent, such as chloroacetic acid or its ester, displacing a halide leaving group.[1]
The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure complete deprotonation of the phenol.[4]
Caption: Figure 1: Williamson Ether Synthesis Mechanism.
Part 2: The Role of Phase-Transfer Catalysis (PTC)
A significant challenge in the Williamson synthesis is the mutual insolubility of the reactants. The inorganic base and the resulting phenoxide salt are typically soluble in an aqueous phase, while the alkylating agent is soluble in an organic phase. This phase separation severely limits the reaction rate. Phase-Transfer Catalysis (PTC) is an elegant solution to this problem.[5]
A phase-transfer catalyst, typically a quaternary ammonium salt (often called a "quat," e.g., R₄N⁺X⁻), facilitates the migration of a reactant from one phase into another where the reaction can occur.[6]
Mechanism of PTC in this Synthesis:
-
In the aqueous phase, 4-methoxyphenol is deprotonated by the base (e.g., NaOH) to form the sodium 4-methoxyphenoxide.
-
The quaternary ammonium cation (Q⁺) of the catalyst exchanges its counter-ion (X⁻) for the 4-methoxyphenoxide anion (ArO⁻) at the interface.
-
The resulting lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase and migrates into it.
-
In the organic phase, the "naked" and highly reactive phenoxide anion readily reacts with the alkylating agent to form the desired ether product.
-
The catalyst cation (Q⁺) then migrates back to the aqueous phase to repeat the cycle.
This catalytic cycle avoids the need for harsh, anhydrous solvents and can dramatically accelerate the reaction rate.[5]
Caption: Figure 2: The Phase-Transfer Catalysis Cycle.
Comparative Analysis of Synthetic Conditions
The choice between a classical, single-phase reaction and a phase-transfer catalyzed reaction depends on factors like scale, desired reaction time, and solvent choice.
| Parameter | Classical Williamson Synthesis | Phase-Transfer Catalysis (PTC) | Rationale & Advantage (PTC) |
| Solvent System | Polar aprotic (e.g., DMF, Acetone)[7] | Biphasic (e.g., Toluene/Water) | Avoids expensive, high-boiling, and hard-to-remove anhydrous solvents. |
| Base | K₂CO₃, NaH, NaOH[7] | Aqueous NaOH, KOH | Allows use of cheaper, easier-to-handle aqueous inorganic bases. |
| Temperature | Often elevated (e.g., 80-100 °C)[7] | Moderate (e.g., 60-80 °C) | PTC enhances reactivity, often allowing for lower reaction temperatures, saving energy. |
| Reaction Time | Several hours to overnight[7] | Typically faster (1-4 hours) | Increased interfacial area and efficient reactant transport accelerate the reaction. |
| Catalyst | None (base is a reagent) | Quaternary Ammonium Salts (TBAB), Crown Ethers | Only a small molar percentage is needed, making it cost-effective. |
| Yield | Variable, can be high | Generally high to excellent | Efficient reaction completion minimizes side products and starting material recovery. |
Part 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical Synthesis using Potassium Carbonate in DMF
This protocol is a robust method suitable for lab-scale synthesis, adapted from similar phenoxyacetic acid preparations.[7]
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Methyl Chloroacetate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) solution (e.g., 6M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask (approx. 5-10 mL per gram of 4-methoxyphenol).
-
Begin stirring the suspension and add methyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Ester Isolation): Cool the mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(4-methoxyphenoxy)acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and 2M NaOH solution. Stir at room temperature or gently heat (40-50 °C) for 1-2 hours until TLC indicates complete conversion.
-
Acidification & Product Isolation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 6M HCl. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol leverages the efficiency of PTC for a potentially faster and cleaner reaction.
Materials:
-
4-Methoxyphenoxy (1.0 eq)
-
Chloroacetic Acid (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene
-
Water
-
Hydrochloric Acid (HCl) solution (e.g., 6M)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaOH (2.2 eq) in water (approx. 3-4 mL per gram of NaOH).
-
To this solution, add 4-methoxyphenol (1.0 eq), toluene (same volume as water), and TBAB (0.05 eq).
-
Heat the biphasic mixture to 60 °C with vigorous stirring to create a large interfacial area.
-
Reaction: Dissolve chloroacetic acid (1.1 eq) in a small amount of water and add it slowly to the reaction mixture over 30 minutes.
-
Maintain the reaction at 70-80 °C with vigorous stirring for 2-4 hours. Monitor by TLC (sample from the organic layer, or acidify a small aqueous sample and extract).
-
Work-up and Isolation: Cool the reaction to room temperature. Separate the aqueous and organic layers.
-
Extract the organic layer with a small amount of dilute NaOH solution and combine it with the main aqueous layer.
-
Cool the combined aqueous layers in an ice bath. Vigorously stir and slowly acidify with 6M HCl to pH ~2.
-
A white precipitate of this compound will form. Collect the solid by vacuum filtration.
-
Wash the product thoroughly with cold water to remove inorganic salts and dry under vacuum.
Caption: Figure 3: General Synthesis Workflow.
References
- A Comprehensive Review on Catalytic O-alkylation of Phenol and Hydroquinone. ResearchGate.
- A Comprehensive Review on Catalytic O-alkylation of Phenol and Hydroquinone. Taylor & Francis Online.
- Alkylation of Phenol: A Mechanistic View. PubMed.
- Williamson Ether Synthesis. BYJU'S.
- Williamson Ether Synthesis. ChemTalk.
- Williamson Ether Synthesis. Wikipedia.
- Supporting Information for Photochemical Synthesis. The Royal Society of Chemistry.
- 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.
- Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? ResearchGate.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
Sources
Application Note and Protocol for the Scale-up Synthesis of 2-(4-Methoxyphenoxy)acetic Acid
Authored by: A Senior Application Scientist
Introduction
2-(4-Methoxyphenoxy)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in compounds exhibiting a range of biological activities. As demand for these downstream products grows, the need for robust and scalable synthetic routes to this key intermediate becomes increasingly critical. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the well-established Williamson ether synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in chemical principles and safety considerations for larger-scale production.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a reliable and versatile method for forming ethers. This SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an organohalide. In this specific application, the phenoxide of 4-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of sodium chloroacetate.
The reaction proceeds in two key steps:
-
Deprotonation of 4-methoxyphenol: A strong base, typically sodium hydroxide, is used to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, forming the more nucleophilic sodium 4-methoxyphenoxide. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of hydroxide bases for complete deprotonation.
-
Nucleophilic Substitution: The resulting 4-methoxyphenoxide ion then attacks the carbon atom bearing the chlorine atom in sodium chloroacetate. This concerted, one-step SN2 mechanism results in the displacement of the chloride leaving group and the formation of the ether linkage.
For a successful scale-up, the choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often favored in industrial settings as they can accelerate the rate of SN2 reactions. These solvents effectively solvate the cation (Na+) while leaving the alkoxide nucleophile relatively unsolvated and highly reactive.
Process Safety and Hazard Analysis
A thorough understanding and mitigation of potential hazards are paramount in any scale-up synthesis.
Reactant Hazards:
-
4-Methoxyphenol: This compound can be harmful if inhaled or absorbed through the skin. It can cause severe skin and eye irritation. Long-term exposure may lead to skin discoloration and potential damage to the liver and kidneys.
-
Sodium Chloroacetate: This substance is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin. It is also corrosive and can cause severe skin irritation. In case of fire, it may produce irritating, corrosive, and toxic gases.
Safety Precautions:
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times. For larger quantities, a face shield and respiratory protection may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered reactants.
-
Handling: Avoid creating dust when handling solid reagents. Use appropriate tools and techniques for transferring powders.
-
Emergency Procedures: An eyewash station and safety shower should be readily accessible. In case of skin contact, wash the affected area immediately and thoroughly with soap and water. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 1-mole scale synthesis of this compound.
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Addition funnel
-
Large separatory funnel
-
Büchner funnel and filter flask
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyphenol | 124.14 | 124.14 g | 1.0 |
| Sodium Hydroxide | 40.00 | 88.0 g | 2.2 |
| Sodium Chloroacetate | 116.48 | 128.13 g | 1.1 |
| Water | 18.02 | As needed | - |
| Diethyl Ether (for extraction) | 74.12 | As needed | - |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel.
-
Base and Phenol Addition: In a separate beaker, dissolve 88.0 g (2.2 moles) of sodium hydroxide in 500 mL of water. Allow the solution to cool to room temperature. To the reaction flask, add 124.14 g (1.0 mole) of 4-methoxyphenol and the prepared sodium hydroxide solution.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-methoxyphenoxide.
-
Addition of Sodium Chloroacetate: In a separate beaker, dissolve 128.13 g (1.1 moles) of sodium chloroacetate in 500 mL of water. Gently warm the solution if necessary to achieve complete dissolution. Transfer this solution to the addition funnel.
-
Reaction Execution: Add the sodium chloroacetate solution dropwise to the stirred phenoxide solution over approximately 1 hour. After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup - Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a large beaker and slowly acidify with concentrated hydrochloric acid with stirring. Monitor the pH with pH paper or a pH meter to ensure the solution is acidic (pH ~2). A precipitate of this compound will form.
-
Isolation of Crude Product: Cool the acidified mixture in an ice bath for at least one hour to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove inorganic salts.
-
Purification by Crystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven at 50-60 °C to a constant weight.
Diagrams
Reaction Mechanism:
Caption: Williamson Ether Synthesis Mechanism
Experimental Workflow:
Caption: Scale-up Synthesis Workflow
Analytical Quality Control
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Expected Retention Time: The retention time should be determined by running a standard of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.5 (br s, 1H, COOH), 6.90-6.80 (m, 4H, Ar-H), 4.60 (s, 2H, OCH₂), 3.78 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~174.0 (C=O), 154.0 (C-O), 152.0 (C-OCH₃), 116.0 (Ar-CH), 114.5 (Ar-CH), 67.0 (OCH₂), 55.7 (OCH₃).
Melting Point:
-
The expected melting point of this compound is in the range of 112-114 °C.
Conclusion
The Williamson ether synthesis provides an efficient and scalable method for the production of this compound. By carefully controlling reaction conditions, implementing robust safety protocols, and utilizing appropriate analytical techniques for quality control, high yields of pure product can be consistently achieved. This application note serves as a comprehensive guide for researchers and professionals involved in the scale-up of this important chemical intermediate.
References
- PubChem. (n.d.). Sodium chloroacetate. National Center for Biotechnology Information.
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-Methoxyphenol.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 4-Methoxyphenol.
- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry.
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 4-Methoxyphenol.
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Sodium Chloroacetate.
- S D Fine-Chem Limited. (n.d.). Sodium Chloroacetate GHS Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
- The Royal Society of Chemistry. (n.d.). Contents.
- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
- ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism.
- University of California, Davis. (n.d.). The Williamson Ether Synthesis. Chem LibreTexts.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.). WO2014030106A2 - An improved process for the preparation of diltiazem and its intermediates.
- Chem LibreTexts. (n.d.). Experiment 06: Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
- Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- ResearchGate. (2016, April 10). Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?.
Application Notes and Protocols: Leveraging 2-(4-Methoxyphenoxy)acetic Acid in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives
The global burden of inflammatory diseases, ranging from rheumatoid arthritis to cardiovascular conditions, necessitates the continued exploration of novel and effective therapeutic agents. Within the landscape of medicinal chemistry, the phenoxyacetic acid scaffold has emerged as a privileged structure, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs). These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, critical mediators of the inflammatory cascade. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-methoxyphenoxy)acetic acid as a versatile starting material for the synthesis of potent and potentially selective anti-inflammatory agents.
Herein, we delve into the rationale behind experimental design, provide detailed, step-by-step synthetic protocols, and explore the underlying mechanism of action, thereby offering a complete framework for the development of next-generation anti-inflammatory drugs.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis and safe handling. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1877-75-4 | [1] |
| Molecular Formula | C9H10O4 | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | White to yellow powder or crystals | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Room Temperature | [1] |
Safety and Handling Precautions
As a responsible laboratory practice, it is crucial to handle all chemicals with care, adhering to established safety protocols. This compound presents specific hazards that must be addressed.
Hazard Identification:
Recommended Protective Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.[5]
-
Wear a lab coat.
-
-
Handling: Avoid breathing dust.[3] Wash hands thoroughly after handling.[4]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[6]
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The primary mechanism of action for many phenoxyacetic acid-based anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[7]
The selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID design, as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[7][8] The design of novel derivatives of this compound should, therefore, consider structural modifications that may enhance COX-2 selectivity.
Caption: The Cyclooxygenase (COX) Pathway and Points of Inhibition.
Synthetic Protocol: Preparation of 2-(4-Methoxyphenoxy)-N-phenylacetamide
This protocol details the synthesis of a novel amide derivative of this compound, a compound with potential anti-inflammatory activity. The conversion of a carboxylic acid to an amide is a robust and well-established transformation in organic synthesis.
Reaction Scheme:
Caption: Synthetic scheme for 2-(4-Methoxyphenoxy)-N-phenylacetamide.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 1877-75-4 | 182.18 g/mol | 1.82 g (10 mmol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 1.1 mL (15 mmol) |
| Aniline | 62-53-3 | 93.13 g/mol | 0.91 mL (10 mmol) |
| Pyridine | 110-86-1 | 79.10 g/mol | 1.6 mL (20 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | - | As needed |
| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.82 g, 10 mmol) and dichloromethane (30 mL).
-
Activation of Carboxylic Acid: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The formation of the acyl chloride intermediate is typically accompanied by the evolution of HCl and SO₂ gas, which should be vented through a proper scrubbing system.
-
Amide Formation: Cool the reaction mixture again in an ice bath. In a separate beaker, dissolve aniline (0.91 mL, 10 mmol) and pyridine (1.6 mL, 20 mmol) in dichloromethane (20 mL). Add this solution dropwise to the stirred acyl chloride solution.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-(4-methoxyphenoxy)-N-phenylacetamide.
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Rationale for Experimental Choices
-
Thionyl Chloride as Activating Agent: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction (HCl and SO₂) are gaseous, which simplifies their removal from the reaction mixture.
-
Pyridine as a Base: Pyridine is used to neutralize the HCl generated during the reaction of the acyl chloride with aniline. This prevents the protonation of aniline, which would render it non-nucleophilic, and drives the reaction to completion.
-
Aqueous Work-up: The series of aqueous washes is crucial for removing unreacted starting materials, reagents, and byproducts. The HCl wash removes excess pyridine and any remaining aniline. The sodium bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
Conclusion and Future Directions
This application note has provided a comprehensive overview of the use of this compound as a precursor for the synthesis of novel anti-inflammatory agents. The detailed synthetic protocol for the preparation of an amide derivative serves as a practical guide for researchers in the field. The exploration of structure-activity relationships by synthesizing a library of amide and ester derivatives of this compound could lead to the identification of compounds with enhanced potency and selectivity for COX-2. Subsequent in vitro and in vivo biological evaluation will be essential to validate the therapeutic potential of these novel compounds.
References
- An In-depth Technical Guide to the Synthesis and Chemical Properties of Fenbufen - Benchchem.
- Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG.
- Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity rel
- Fenbufen - Wikipedia.
- Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - PMC.
- Fenbufen synthesis - ChemicalBook.
- This compound | 1877-75-4 - Sigma-Aldrich.
- 2-[2-(Hydroxyiminomethyl)-6-methoxyphenoxy]acetic acid - AK Scientific, Inc.
- SAFETY D
- SAFETY D
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central.
- This compound AldrichCPR - Sigma-Aldrich.
- 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem.
- Cyclooxygenase-2 inhibitor - Wikipedia.
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Application Notes and Protocols: Monitoring the Progress of 2-(4-Methoxyphenoxy)acetic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Reaction Monitoring
The synthesis of 2-(4-methoxyphenoxy)acetic acid and its derivatives is a critical process in the development of various pharmaceuticals and fine chemicals. Effective monitoring of these reactions is paramount to ensure optimal yield, purity, and safety.[1][2] Real-time or near-real-time analysis of reaction progress allows for precise control over reaction parameters, identification of intermediates, and determination of reaction endpoints. This guide provides a detailed overview of established and modern techniques for monitoring these reactions, complete with theoretical underpinnings and practical, step-by-step protocols.
The synthesis of phenoxyacetic acids often involves the Williamson ether synthesis, a well-established SN2 reaction between a phenoxide and an alkyl halide.[3][4] Understanding the kinetics and mechanism of this reaction is crucial for optimization.[5] This application note will focus on methods to track the consumption of reactants, such as 4-methoxyphenol, and the formation of the this compound product.
Core Monitoring Strategies: A Comparative Overview
Several analytical techniques can be employed to monitor the progress of this compound synthesis. The choice of method depends on factors such as the reaction scale, the required level of detail, and the available instrumentation. Key techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and in-situ spectroscopic methods like FTIR and NMR.[2][6][7]
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Rapid, inexpensive, simple setup. | Qualitative, low resolution, not easily automated. | Quick reaction progress checks, solvent system screening. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Quantitative, high resolution, automated. | Requires sample workup, more expensive instrumentation. | Accurate quantification of reactants, products, and byproducts. |
| In-situ Spectroscopy (FTIR, Raman, NMR) | Real-time measurement of vibrational or nuclear magnetic resonance properties of molecules in the reaction mixture. | Continuous data, no sampling required, provides mechanistic insights.[2][6] | Higher initial instrument cost, potential for matrix interference. | Detailed kinetic studies, process optimization, and control. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening
TLC is an indispensable tool for quickly assessing the progress of a reaction by visualizing the disappearance of starting materials and the appearance of the product.[3][8]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark starting points for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the starting 4-methoxyphenol in a suitable solvent (e.g., the reaction solvent).
-
Using a capillary tube, spot the starting material solution on the "SM" mark.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "RM" mark.
-
On the "C" mark, spot both the starting material and the reaction mixture to aid in identification.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[3]
-
Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[3][9]
Causality Behind Choices:
-
Silica Gel: A polar stationary phase is used, which will retain polar compounds more strongly.
-
Mobile Phase: A mixture of a polar solvent (ethyl acetate) and a non-polar solvent (hexanes) allows for tuning the eluting power to achieve good separation. The optimal ratio should be determined experimentally.
-
Co-spot: This helps to confirm the identity of the spots in the reaction mixture lane by comparing their retention factors (Rf) with the starting material.
Workflow Diagram:
Caption: Workflow for TLC monitoring of reaction progress.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC provides accurate quantitative data on the concentration of reactants, products, and any impurities, making it ideal for detailed kinetic studies and purity assessment.[10][11]
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase: Acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between 4-methoxyphenol, this compound, and any other relevant species. A gradient elution from a lower to a higher concentration of acetonitrile is often effective.
-
Calibration: Prepare standard solutions of known concentrations for the starting material and the product. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Preparation: At specific time intervals, withdraw a precise volume of the reaction mixture. Quench the reaction immediately (e.g., by cooling in an ice bath and diluting with a cold solvent). Filter the sample through a syringe filter before transferring it to an autosampler vial.
-
Analysis: Inject the prepared samples into the HPLC system.
-
Data Processing: Integrate the peak areas of the starting material and product. Use the calibration curves to determine their respective concentrations in the reaction mixture at each time point.
Causality Behind Choices:
-
Reverse-Phase C18 Column: This is a versatile column suitable for separating moderately polar organic molecules.
-
Acidified Mobile Phase: Adding an acid like formic acid helps to suppress the ionization of the carboxylic acid group in the product, leading to sharper, more symmetrical peaks.[10]
-
Quenching: This is a critical step to stop the reaction at the time of sampling, ensuring that the measured concentrations accurately reflect the reaction progress at that specific moment.
Data Presentation:
| Time (min) | [4-Methoxyphenol] (M) | [this compound] (M) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.52 | 0.48 | 48 |
| 60 | 0.23 | 0.77 | 77 |
| 120 | 0.05 | 0.95 | 95 |
Protocol 3: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring
In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction without the need for sampling, providing a wealth of kinetic and mechanistic information.[2][6]
Instrumentation:
-
FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.
-
Reaction vessel compatible with the ATR probe.
Procedure:
-
Background Spectrum: Before starting the reaction, record a background spectrum of the reaction solvent and any catalysts at the reaction temperature.
-
Reaction Initiation: Assemble the reaction setup with the ATR probe immersed in the reaction mixture. Initiate the reaction (e.g., by adding the final reactant).
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor the changes in the intensity of characteristic infrared absorption bands. For example, track the disappearance of the O-H stretch of the 4-methoxyphenol and the appearance of the C=O stretch of the this compound. Convert the absorbance data to concentration profiles using Beer-Lambert's law, which may require prior calibration.
Causality Behind Choices:
-
ATR Probe: An ATR probe is ideal for in-situ monitoring as it is robust and can be directly immersed in the reaction mixture, providing a short path length that is suitable for strongly absorbing species.
-
Characteristic Bands: Focusing on unique and well-resolved vibrational bands for reactants and products minimizes spectral overlap and allows for more accurate tracking of concentration changes.
Reaction Pathway and Monitoring Points:
Caption: Generalized Williamson ether synthesis pathway for this compound.
Conclusion and Best Practices
The choice of monitoring technique for this compound reactions should be guided by the specific goals of the experiment. For rapid, qualitative checks, TLC is an excellent choice.[3][8] For accurate quantitative analysis and purity determination, HPLC is the gold standard.[10][11] For in-depth kinetic and mechanistic studies, in-situ spectroscopic methods like FTIR provide invaluable real-time data.[2][6]
Best Practices:
-
Method Validation: Regardless of the chosen technique, it is crucial to validate the analytical method to ensure its accuracy, precision, and reliability.[7]
-
Representative Sampling: When offline methods are used, ensure that the withdrawn sample is representative of the bulk reaction mixture.
-
Data Integrity: Maintain detailed records of all experimental parameters and analytical data to ensure traceability and reproducibility.
By implementing these robust monitoring strategies, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, higher product quality, and enhanced safety.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12).
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (2022, January 13).
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
- Williamson Ether Synthesis - Utah Tech University.
- Contents - The Royal Society of Chemistry.
- In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A. (2021, April 16).
- Figure S13. TLC for testing the stability of -(CH2)2Ph group under... | Download Scientific Diagram - ResearchGate.
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column.
- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1 - ResearchGate.
- Oxidation of phenoxyacetic acid by imidazolium dichromate - JOCPR.
- Williamson Ether Synthesis Lab | PDF - Scribd.
- Mechanistic and kinetic studies of visible light photoredox reactions - AIP Publishing. (2023, September 25).
- Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes - Fiveable.
- Williamson Ether Synthesis Final - YouTube. (2021, January 22).
- 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - ChemicalBook.
- Organic Chemistry Williamson Ether Synthesis - University of Richmond.
- Solved Experiment 2: Williamson Ether Synthesis TLC Analysis | Chegg.com. (2021, April 11).
- Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing).
- Analytical methods for the monitoring of solid phase organic synthesis - PubMed.
- Kinetics and Mechanism of Oxidation of Some meta.
- Kinetics of Formation of Peroxyacetic Acid - ResearchGate. (2025, August 10).
- 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite | MedChemExpress.
- 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015, July 14).
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents.
- This compound | 1877-75-4 - Sigma-Aldrich.
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism - ResearchGate.
- This compound ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase.
- This compound | CAS 1877-75-4 - Matrix Fine Chemicals.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
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Application Notes and Protocols for the Derivatization of 2-(4-Methoxyphenoxy)acetic Acid for Analysis
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of 2-(4-Methoxyphenoxy)acetic acid, a compound belonging to the phenoxyacetic acid class of auxin-like substances.[1] Direct analysis of this polar, low-volatility carboxylic acid by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[2][3] Derivatization is an essential sample preparation step to convert the analyte into a more volatile and thermally stable form, making it amenable to GC analysis.[2][4][5] This document outlines three robust derivatization strategies: silylation, methylation with BF₃-Methanol, and esterification with Pentafluorobenzyl Bromide (PFBBr). Each protocol is detailed with step-by-step instructions, explanations of the underlying chemical principles, and guidance on method validation. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental analysis.
Introduction: The Rationale for Derivatization
This compound, like other phenoxyacetic acids, possesses a polar carboxylic acid functional group. This group imparts several characteristics that hinder direct GC analysis:
-
Low Volatility: The strong intermolecular hydrogen bonding between carboxylic acid groups requires high temperatures to vaporize the analyte, often leading to thermal degradation before it can pass through the GC column.[6]
-
High Polarity: The polar nature of the molecule can cause it to interact strongly with active sites in the GC inlet and column, leading to peak tailing, poor resolution, and reduced sensitivity.[3][5]
-
Adsorption: Active sites on glass surfaces, such as in vials or GC liners, can adsorb the acidic analyte, leading to sample loss and inaccurate quantification.[7]
Derivatization addresses these issues by chemically modifying the carboxylic acid group, typically by replacing the active hydrogen with a non-polar group.[5][8] This transformation increases the analyte's volatility and thermal stability while reducing its polarity, resulting in significantly improved chromatographic performance.[8][9]
The choice of derivatization technique depends on the analytical objective, the required sensitivity, and the available instrumentation (e.g., detector type). This guide explores three widely applicable methods.
Derivatization Strategies and Protocols
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a common and effective derivatization method that replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[2][8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are highly effective for this purpose.[2][4] The TMS derivatives are more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis.[8]
Mechanism: The silylation reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. The addition of a catalyst like TMCS enhances the reactivity of the primary silylating agent.[8]
Workflow Diagram:
Caption: Workflow for silylation of this compound.
Detailed Protocol: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL screw-cap reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as moisture will decompose the silylating reagent.[4][10]
-
Reagent Addition: In a fume hood, add 100 µL of an anhydrous solvent (e.g., acetonitrile, pyridine, or toluene) to dissolve the sample. Add 100 µL of BSTFA containing 1% TMCS. Ensure the reagent is added in molar excess (a 2:1 molar ratio of BSTFA to active hydrogens is a good starting point).[4]
-
Reaction: Tightly cap the vial. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.[2] The optimal time and temperature may require adjustment depending on the specific sample matrix.
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample containing the TMS-ester derivative is now ready for direct injection into the GC-MS system.
Table 1: Silylation Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent | BSTFA + 1% TMCS | Highly reactive, volatile byproducts minimize interference.[8] TMCS acts as a catalyst.[8] |
| Solvent | Acetonitrile, Pyridine, Toluene | Must be anhydrous. Pyridine can act as an HCl scavenger. |
| Temperature | 60-70°C | Ensures complete reaction for carboxylic acids.[2][4] |
| Time | 30-60 minutes | Sufficient for most carboxylic acids; may require optimization.[2] |
| Reagent Ratio | >2:1 molar excess | Drives the reaction to completion.[4] |
Methylation with Boron Trifluoride (BF₃)-Methanol
Esterification using BF₃-Methanol is a classic and robust method for preparing methyl esters of carboxylic acids.[11][12] The reagent acts as a strong Lewis acid catalyst to promote the esterification of the carboxylic acid with methanol.[11] This method is particularly useful for converting fatty acids and other carboxylic acids into their more volatile methyl esters.[11][13]
Mechanism: The boron trifluoride catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A methanol molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form the methyl ester, with the loss of a water molecule.[11]
Workflow Diagram:
Caption: Workflow for methylation using BF₃-Methanol.
Detailed Protocol: Methylation with BF₃-Methanol
-
Sample Preparation: Place 1-25 mg of the this compound sample into a 5 mL reaction vial.[11]
-
Reagent Addition: Add 2 mL of 10% (w/w) BF₃-Methanol reagent to the vial.[11] (Caution: BF₃ is toxic and corrosive; handle in a fume hood).[13]
-
Reaction: Securely cap the vial and heat at 60°C for 5-10 minutes.[11] The reaction is often rapid.[11]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of a nonpolar organic solvent (e.g., hexane or diethyl ether).[11]
-
Phase Separation: Shake the vial vigorously for 30 seconds to extract the methyl ester into the organic layer. Allow the layers to separate.[11]
-
Sample Collection: Carefully transfer the upper organic layer to a clean vial. To ensure complete dryness, you may pass the organic layer through a small amount of anhydrous sodium sulfate.
-
Analysis: The resulting solution containing the methyl ester is ready for GC analysis.
Table 2: Methylation Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent | 10% (w/w) BF₃-Methanol | Commercially available and stable.[12][13] Provides both catalyst and alcohol.[11] |
| Temperature | 60°C | Mild conditions that promote rapid esterification.[11] |
| Time | 5-10 minutes | Reaction is typically fast and quantitative.[11] |
| Extraction Solvent | Hexane, Diethyl Ether | Efficiently extracts the nonpolar methyl ester from the aqueous/methanolic phase.[11] |
| Caution | Water can inhibit the reaction.[11] While not as critical as with silylation, using dry samples is good practice. |
Pentafluorobenzyl (PFB) Bromide Derivatization for High-Sensitivity Analysis
For applications requiring ultra-trace level detection, derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent choice. The resulting PFB-ester derivative is highly electronegative, making it extremely sensitive to Electron Capture Detection (GC-ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS).[9][14]
Mechanism: The reaction is a nucleophilic substitution where the carboxylate anion of this compound attacks the benzylic carbon of PFBBr, displacing the bromide ion to form the PFB ester. The reaction is typically performed under basic conditions to deprotonate the carboxylic acid, increasing its nucleophilicity.
Workflow Diagram:
Caption: Workflow for PFBBr derivatization.
Detailed Protocol: PFBBr Derivatization
-
Sample Preparation: Following extraction and cleanup, ensure the sample residue is completely dry in a reaction vial under a stream of nitrogen.
-
Reagent Addition: Dissolve the residue in 0.5 mL of acetone. Add a small amount of a suitable base (e.g., potassium carbonate) to facilitate the reaction. Add 0.1 mL of a PFBBr solution (e.g., 5% in acetone).[15]
-
Reaction: Tightly seal the vial and heat at 60-80°C for 15-60 minutes.[16] The optimal conditions should be determined experimentally.
-
Work-up: After cooling, evaporate the solvent to dryness with a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent like methylene chloride or hexane for GC analysis.[4]
-
Analysis: Inject the sample into a GC system equipped with an ECD or a mass spectrometer operating in NCI mode.
Table 3: PFBBr Derivatization Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent | Pentafluorobenzyl Bromide (PFBBr) | Introduces a highly electronegative group for sensitive detection.[14][17] |
| Solvent | Acetone, Acetonitrile | Common solvents for this reaction type.[16] |
| Base | K₂CO₃, Hünig's base | Deprotonates the carboxylic acid to form a more reactive nucleophile.[15][16] |
| Temperature | 60-80°C | Provides sufficient energy to drive the substitution reaction.[16] |
| Time | 15-60 minutes | Reaction time can vary; monitor for completion. |
| Detector | GC-ECD, GC-NCI-MS | Required to take advantage of the derivative's electron-capturing properties.[9] |
Method Validation Considerations
Validation is crucial to demonstrate that an analytical method is suitable for its intended purpose.[18][19][20] Key parameters to evaluate for a derivatization and GC analysis method include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by analyzing blank and spiked matrix samples to ensure no interferences are present at the retention time of the derivatized analyte.[18]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should typically be ≥0.99.[18][19]
-
Accuracy: The closeness of the test results to the true value. It is assessed by recovery studies on samples spiked with known amounts of the analyte at different concentrations (e.g., 80%, 100%, and 120% of the expected concentration).[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).[18][21]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).[19]
Table 4: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% of nominal concentration |
| Precision (% RSD) | ≤ 15% (typically stricter for assays) |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
| (Acceptance criteria can vary based on regulatory guidelines and application)[18][19][21] |
Conclusion
The derivatization of this compound is an indispensable step for reliable and sensitive analysis by gas chromatography. Silylation with BSTFA, methylation with BF₃-Methanol, and esterification with PFBBr are all robust methods, each with distinct advantages. Silylation is a versatile and common technique for GC-MS. Methylation offers a simple and rapid alternative. PFBBr derivatization provides unparalleled sensitivity for trace-level analysis when coupled with ECD or NCI-MS detection. The selection of the optimal method should be guided by the specific analytical requirements, including sensitivity needs, sample matrix, and available instrumentation. Proper method validation is essential to ensure the accuracy, precision, and reliability of the analytical results.
References
- ResearchGate. (n.d.). GC-MS of Pentafluorobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids.
- IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 137-147.
- Bibel, M. (2021, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube.
- Li, Y., et al. (2023). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food.
- Tsikas, D. (2017). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
- Tatarus, A., et al. (2019). Fast and sensitive GC-MS/MS method for detection of some auxin herbicides residues in environmental samples. International Symposium The Environment and The Industry.
- Le, T. H., & Tsikas, D. (2020). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules, 25(17), 3848.
- Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266(Pt 3), 115043.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- LabCompliance. (n.d.). Validation of Analytical Methods and Procedures.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
- Fisheries and Marine Service, Canada. (1978). Studies on the preparation of fatty acid methyl esters by the boron trifluoride-methanol method.
- IUPAC. (1987).
- ResearchGate. (n.d.). Example GC–MS/MS results from auxin conversion assay.
- Reddit. (2021). Trouble developing a method using BF3 to convert fatty acids to esters. r/chemistry.
- Busi, R., et al. (2018). Weed resistance to synthetic auxin herbicides. Pest Management Science, 74(10), 2253-2260.
- Morrison, W. R., & Smith, L. M. (1964). Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride-methanol. Journal of Lipid Research, 5(4), 600-608.
- Floková, K., et al. (2020). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Molecules, 25(23), 5576.
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- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 21. pfigueiredo.org [pfigueiredo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenoxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of the Synthesis: The Williamson Ether Synthesis
The most common and reliable method for preparing this compound is the Williamson ether synthesis.[1][2] This reaction is a cornerstone of organic chemistry for forming ether linkages.[2][3] In this specific application, a phenoxide ion, generated by deprotonating 4-methoxyphenol, acts as a nucleophile. It attacks an electrophilic haloacetic acid derivative (like chloroacetic acid or ethyl chloroacetate) in a bimolecular nucleophilic substitution (SN2) reaction.[1][4]
The overall transformation involves two key steps:
-
Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 4-methoxyphenol, forming the potent 4-methoxyphenoxide nucleophile.
-
SN2 Attack: The newly formed phenoxide attacks the carbon atom bearing a halogen in the acetic acid derivative, displacing the halide and forming the desired ether bond.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Low or No Yield
Q1: My reaction is not proceeding, and I'm recovering only my starting materials. What's the likely cause?
A: The most common reason for reaction failure is insufficient deprotonation of the 4-methoxyphenol. The phenoxide is the active nucleophile, and if it's not formed, the reaction cannot start.
-
Check Your Base: Ensure the base you are using is strong enough to deprotonate the phenol. While potassium carbonate (K₂CO₃) is often sufficient for phenols, weaker bases like sodium bicarbonate (NaHCO₃) may be ineffective.[5] For more robust and complete deprotonation, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended.[3] In more challenging, unactivated alcohol systems, very strong bases like sodium hydride (NaH) are used, though this is often unnecessary for a relatively acidic phenol like 4-methoxyphenol.[6][7]
-
Moisture Contamination: The presence of water can be detrimental to the reaction.[8] Water can consume the base and protonate the phenoxide, quenching the nucleophile. Ensure your reagents and solvent are anhydrous.
-
Reagent Quality: Verify the purity and activity of your starting materials, especially the haloacetic acid derivative, which can degrade over time.
Q2: My reaction yield is consistently low (<50%). What factors should I investigate?
A: Low yields often point to incomplete reactions or competing side reactions.[1]
-
Incomplete Deprotonation: As mentioned above, if the base is not strong enough or used in insufficient quantity (at least one equivalent, often a slight excess is better), you will have unreacted 4-methoxyphenol at the end of the reaction.[5]
-
Suboptimal Reaction Conditions: The Williamson ether synthesis typically requires heating to proceed at a reasonable rate, often between 50-100 °C for 1 to 8 hours.[1][5] If your temperature is too low or the reaction time too short, the conversion will be incomplete.
-
Poor Solvent Choice: Protic solvents (like water or ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.[1] The preferred solvents are polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which effectively solvate the cation of the base but leave the nucleophile "bare" and highly reactive.[1][3][5]
-
Competing Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation) to form an undesired byproduct.[1][2][9] Using polar aprotic solvents generally favors the desired O-alkylation.[9]
Impurity and Purification Issues
Q3: My final product is difficult to purify. What are the common impurities?
A: The primary impurities are typically unreacted starting materials and byproducts from side reactions.
-
Unreacted 4-methoxyphenol: This is the most common impurity if deprotonation or reaction was incomplete. During workup, after acidification, the unreacted phenoxide will be converted back to 4-methoxyphenol. It can often be removed by washing the organic extract with a dilute aqueous base (like NaHCO₃ solution), which will deprotonate the desired carboxylic acid product, pulling it into the aqueous layer while the neutral 4-methoxyphenol remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate your pure product.
-
C-Alkylation Products: Alkylation on the aromatic ring can occur, leading to isomeric impurities that can be difficult to separate from the desired product due to similar polarities.[2]
-
Products of Elimination (E2): While less common with primary alkyl halides like chloroacetic acid, an elimination reaction can compete with substitution, especially if reaction temperatures are too high or a sterically hindered halide is used.[1][3][4]
Q4: I used ethyl chloroacetate as my alkylating agent and now I'm having trouble isolating the final carboxylic acid. What should I do?
A: When you use an ester like ethyl chloroacetate, the initial product of the Williamson ether synthesis is an ester (ethyl 2-(4-methoxyphenoxy)acetate). To get the final carboxylic acid product, you must perform a subsequent hydrolysis step.
-
Saponification: The most common method is base-catalyzed hydrolysis (saponification). After the initial ether formation reaction is complete, you can add an aqueous solution of a strong base (e.g., NaOH or LiOH) and heat the mixture to hydrolyze the ester to the carboxylate salt.[10][11]
-
Acidic Workup: Following hydrolysis, the reaction mixture must be cooled and carefully acidified (e.g., with HCl) to a pH of around 1-2.[10][12] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution as a solid, which can then be collected by filtration.[12][13]
Reaction Mechanism & Reagent Choice
Q5: Why is it critical to use a primary alkyl halide like chloroacetic acid? Can I use a secondary or tertiary one?
A: It is strongly discouraged. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][4]
-
Primary Halides (e.g., Chloroacetic acid): These are ideal substrates as they are sterically unhindered, allowing for easy backside attack by the nucleophile.[1][4]
-
Secondary Halides: These will result in a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product).[4] The phenoxide is not only a good nucleophile but also a strong base, which can readily abstract a proton from a secondary halide, leading to elimination.[4]
-
Tertiary Halides: These will react almost exclusively via E2 elimination to form an alkene.[4][5] The steric bulk around the tertiary carbon prevents the SN2 backside attack required for ether formation.
Data Summary & Optimization Strategies
To maximize your yield, careful selection of reaction parameters is crucial. The following table summarizes key variables and their impact on the synthesis.
| Parameter | Recommended Choice | Rationale & Explanation |
| Phenol | 4-Methoxyphenol | Starting material. Ensure high purity. |
| Alkylating Agent | Chloroacetic Acid or Ethyl/Methyl Chloroacetate | Primary halides are essential for the SN2 mechanism.[1][4] Using the ester requires a final hydrolysis step. Bromo- or Iodo- derivatives are more reactive but also more expensive.[8][14] |
| Base | NaOH, KOH, K₂CO₃ | Must be strong enough to fully deprotonate the phenol. Carbonates are a good starting point, but hydroxides ensure more complete phenoxide formation.[3][5] Stoichiometry should be at least 2 equivalents if starting with chloroacetic acid (one for the phenol, one for the acid). |
| Solvent | Acetonitrile (MeCN), DMF, Acetone | Polar aprotic solvents are strongly recommended. They accelerate the SN2 reaction by not solvating the nucleophile, leading to higher yields and faster reaction rates.[1][3][5][9] |
| Temperature | 50 - 100 °C | Heating is generally required to achieve a reasonable reaction rate.[1] Monitor by TLC to avoid prolonged heating which can promote side reactions. |
| Catalyst | Not usually required | For less reactive chlorides, a catalytic amount of sodium or potassium iodide can be added. The iodide is a better leaving group and is generated in situ (Finkelstein reaction), accelerating the reaction.[1] |
Visualizing the Process
To better understand the reaction and workflow, the following diagrams illustrate the key processes.
Reaction Mechanism
Caption: Step-by-step workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Experimental Protocol
This protocol is a representative example. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq.), potassium carbonate (2.2 eq.), and acetonitrile (10-15 mL per gram of phenol).
-
Initiation: Add chloroacetic acid (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot has disappeared (typically 4-8 hours).
-
Workup - Part 1 (Isolation): Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the salts with a small amount of acetonitrile.
-
Workup - Part 2 (Extraction): Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in water and a water-immiscible organic solvent like ethyl acetate.
-
Workup - Part 3 (Purification): Carefully acidify the aqueous solution with 2M hydrochloric acid (HCl) until the pH is ~1-2, checking with pH paper. The product, this compound, will precipitate as a white or off-white solid.
-
Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any remaining inorganic salts.
-
Drying and Characterization: Dry the product under vacuum. The expected melting point is in the range of 112-114°C. [15]Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
References
- Williamson ether synthesis. (n.d.). In Wikipedia.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- Royal Society of Chemistry. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- The Royal Society of Chemistry. (n.d.). Contents.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- RSC Publishing. (2007). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a....
- European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid.
- Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 1877-75-4.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid.
Sources
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- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. francis-press.com [francis-press.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 15. This compound | 1877-75-4 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)acetic Acid
Welcome to the technical support center for the synthesis of 2-(4-methoxyphenoxy)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
Introduction: The Synthetic Pathway
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of 4-methoxyphenol to its corresponding phenoxide, which then acts as a nucleophile to displace a halide from a haloacetic acid, typically chloroacetic acid or its sodium salt.
While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly impact the outcome. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.
Core Reaction and Side Pathways
The primary reaction and its major competing side reactions are illustrated below. Understanding these pathways is the first step in effective troubleshooting.
Technical Support Center: Purification of 2-(4-Methoxyphenoxy)acetic Acid
Answering as a Senior Application Scientist.
Welcome to the technical support center for 2-(4-Methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Part 1: Initial Assessment & Impurity Profile
This section addresses the crucial first steps: understanding the nature of your crude material and identifying the likely contaminants. A correct initial assessment is fundamental to selecting an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is almost entirely dictated by the synthetic route. The most common method for synthesizing phenoxyacetic acids is the Williamson ether synthesis, which involves the reaction of a phenoxide with an α-halo acid.[1][2][3] In the case of this compound, this is typically the reaction between 4-methoxyphenol (p-methoxyphenol) and chloroacetic acid under basic conditions.
Based on this synthesis, the primary impurities are:
-
Unreacted 4-methoxyphenol: A common impurity if the reaction does not go to completion. Being a neutral organic compound (relative to the product), its removal is a key challenge.
-
Unreacted Chloroacetic Acid or its Salt: Can persist if not fully consumed or washed out.
-
Residual Base: Inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) used to deprotonate the phenol can remain.
-
Side-Reaction Products: While less common, potential side products from impurities in the starting materials could be present.
-
Degradation Products: Phenoxyacetic acids can undergo decarboxylation under excessive heat, although this is generally a minor concern under standard purification conditions.[4][5]
Q2: How can I quickly assess the purity of my crude sample before starting a large-scale purification?
A2: A preliminary purity assessment can save significant time and resources. We recommend a multi-point check:
-
Thin-Layer Chromatography (TLC): This is the most informative initial step. Spot your crude material on a silica gel plate and elute with a solvent system like 70:30:1 Hexane:Ethyl Acetate:Acetic Acid. Your product, being a carboxylic acid, may streak. The presence of multiple spots indicates impurities. Unreacted 4-methoxyphenol will typically have a different Rf value.
-
Melting Point Analysis: Pure this compound has a sharp melting point in the range of 112-114°C. Impurities will cause the melting point to be depressed (lower) and broaden over a wider range.
-
Visual Inspection: The pure compound should be a white to off-white crystalline solid. Significant yellow or brown coloration suggests the presence of impurities, possibly from oxidation or side reactions.
-
Solubility Test: A small-scale test of solubility in a weak base (e.g., 5% aqueous sodium bicarbonate) is useful. The desired carboxylic acid should dissolve with effervescence (CO2 release), while neutral impurities like unreacted 4-methoxyphenol will not.
Part 2: Troubleshooting Purification Workflows
Once you have an initial assessment, the next step is purification. This section provides a logical workflow for selecting the right method and troubleshooting common problems.
Decision-Making Workflow: Choosing Your Purification Strategy
The optimal purification strategy depends on the primary impurities identified. This workflow provides a logical decision path.
Sources
degradation of 2-(4-Methoxyphenoxy)acetic acid under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenoxy)acetic acid. This guide is designed to provide expert advice, troubleshooting assistance, and frequently asked questions regarding the degradation of this compound under various experimental conditions. While direct experimental data on the degradation of this compound is limited, this resource synthesizes information from studies on structurally similar phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), to provide a scientifically grounded framework for your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work. Each problem is followed by potential causes and actionable solutions.
Issue 1: Incomplete or Slow Degradation of this compound
You're observing that your degradation reaction is not proceeding to completion, or the rate is significantly slower than anticipated.
Potential Causes:
-
Suboptimal Reaction Conditions: The pH, temperature, or catalyst concentration may not be optimal for the degradation process you are employing. For instance, the efficiency of photocatalytic degradation is often highly pH-dependent.[1]
-
Inhibitors in the Reaction Matrix: Your sample matrix may contain substances that inhibit the degradation process. For example, in microbial degradation, other organic compounds might be preferentially consumed, or inorganic ions could be toxic to the microorganisms.
-
Insufficient Energy Input: For photochemical or thermal degradation, the intensity of the light source or the reaction temperature may be too low to effectively break down the molecule.[2][3]
-
Low Bioavailability (Microbial Degradation): The compound may not be readily accessible to the microorganisms due to adsorption onto surfaces or low solubility in the culture medium.
Solutions:
-
Optimize Reaction Parameters:
-
pH: Systematically vary the pH of your reaction mixture to identify the optimal range. For photocatalysis with TiO₂, for example, the rate of degradation of similar compounds increases with pH.[1]
-
Temperature: For thermal degradation, a higher temperature generally increases the reaction rate, as demonstrated in studies with 2,4-D.[2][3] However, be mindful of potential side reactions at excessive temperatures.
-
Catalyst/Reagent Concentration: Titrate the concentration of your catalyst (e.g., photocatalyst, Fenton reagents) or microbial inoculum to find the most effective level.
-
-
Purify the Sample Matrix: If inhibitors are suspected, consider a sample clean-up step prior to the degradation experiment. Solid-phase extraction (SPE) can be an effective method for removing interfering substances.[4][5]
-
Enhance Energy Input:
-
Photochemical Reactions: Ensure your light source has the appropriate wavelength and intensity for the photocatalyst being used. For UV-activated processes, verify the output of your lamp.
-
Thermal Reactions: Calibrate your heating apparatus to ensure accurate and stable temperature control.
-
-
Improve Bioavailability:
-
Surfactants: For microbial degradation, consider the addition of a non-toxic, biodegradable surfactant to increase the solubility and bioavailability of the compound.
-
Agitation: Ensure adequate mixing to maintain a homogeneous suspension of the compound and microorganisms.
-
Issue 2: Formation of Unexpected Degradation Byproducts
You are detecting intermediates or final products that you did not anticipate based on the expected degradation pathway.
Potential Causes:
-
Alternative Degradation Pathways: The experimental conditions may favor a different degradation mechanism than the one you hypothesized. For phenoxyacetic acids, degradation can proceed through various pathways, including side-chain cleavage, hydroxylation of the aromatic ring, and cleavage of the ether bond.[6]
-
Secondary Reactions: The initial degradation products may be undergoing further reactions, leading to a complex mixture of secondary byproducts.
-
Impurities in the Starting Material: The commercial this compound may contain impurities that are also degrading under the experimental conditions.
Solutions:
-
Thorough Product Identification: Employ a combination of analytical techniques to identify the unknown byproducts. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose.[7][8]
-
Mechanistic Studies:
-
Radical Scavenging Experiments: In advanced oxidation processes, use specific radical scavengers to identify the primary reactive species (e.g., hydroxyl radicals, sulfate radicals) driving the degradation.[1]
-
Isotope Labeling Studies: Using isotopically labeled this compound can help trace the fate of different parts of the molecule during degradation.
-
-
Purity Analysis of Starting Material: Verify the purity of your this compound using a suitable analytical method before initiating degradation experiments.
Issue 3: Difficulties in Analytical Quantification
You are facing challenges with accurately and reproducibly quantifying the parent compound and its degradation products.
Potential Causes:
-
Matrix Effects in Analytical Methods: Components of your sample matrix can interfere with the ionization or detection of your analytes in techniques like LC-MS.
-
Poor Chromatographic Resolution: The parent compound and its degradation products may have similar chemical properties, making them difficult to separate chromatographically.
-
Analyte Instability: The degradation products may be unstable under the analytical conditions (e.g., in the injection port of a GC or in the mobile phase of an HPLC).
Solutions:
-
Method Validation:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that closely resembles your samples to compensate for matrix effects.
-
Internal Standards: Use an internal standard that is structurally similar to your analytes but does not interfere with their detection.
-
-
Chromatographic Optimization:
-
Column Selection: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to improve separation.
-
Mobile Phase Gradient: Optimize the mobile phase composition and gradient profile to enhance the resolution between closely eluting peaks. A study on similar compounds used a mobile phase of acetonitrile, water, and acetic acid.[5]
-
-
Sample Handling and Preparation:
-
Derivatization: For GC analysis, consider derivatizing the carboxylic acid group to improve volatility and thermal stability.
-
pH Adjustment: Adjust the pH of your samples to ensure the analytes are in a consistent and stable ionic form.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound?
Based on studies of analogous phenoxyacetic acids, the degradation of this compound is expected to proceed through one or more of the following pathways.[6]
-
Side-Chain Oxidation: The acetic acid side chain can be oxidized, potentially leading to the formation of 4-methoxyphenol.
-
Hydroxylation of the Aromatic Ring: Hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates.
-
Ether Bond Cleavage: The ether linkage between the phenoxy group and the acetic acid moiety can be cleaved.
-
Demethylation: The methoxy group on the aromatic ring may be cleaved to form a hydroxyl group.
dot
Caption: Potential degradation pathways of this compound.
Q2: How stable is this compound under typical storage conditions?
This compound is generally stable as a solid at room temperature when protected from light and moisture.[9] In solution, its stability can be influenced by the solvent, pH, and exposure to light. Acidic or basic conditions can promote hydrolysis, although this is generally slow at room temperature. For long-term storage of solutions, it is advisable to store them at low temperatures (e.g., 4°C) in the dark.
Q3: What are the most suitable analytical techniques for monitoring the degradation of this compound?
The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust method for quantifying the parent compound. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a good starting point.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and selectivity, and is invaluable for identifying and quantifying degradation products.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of more volatile degradation products or after derivatization of the parent compound and its acidic byproducts.
Q4: Can microbial degradation be an effective method for breaking down this compound?
Yes, microbial degradation is a promising approach. Numerous microorganisms have been shown to degrade structurally similar phenoxyacetic acid herbicides.[10][11][12] The degradation efficiency will depend on the specific microbial strains used, the culture conditions (pH, temperature, aeration), and the presence of other carbon sources. Enrichment cultures from environments previously exposed to similar compounds may yield effective degrading consortia.
dot
Caption: General workflow for a microbial degradation experiment.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation
This protocol provides a general framework for assessing the photocatalytic degradation of this compound using a model photocatalyst like TiO₂.
Materials:
-
This compound
-
Titanium dioxide (TiO₂, e.g., P25)
-
Deionized water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Photoreactor with a suitable light source (e.g., UV lamp)
-
Magnetic stirrer
-
Syringes and filters (e.g., 0.22 µm PTFE)
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In the photoreactor vessel, add a known volume of the stock solution and dilute with deionized water to the desired initial concentration.
-
Add the photocatalyst (e.g., 1 g/L of TiO₂) to the solution.
-
Adjust the pH of the suspension to the desired value.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately filter the aliquots to remove the photocatalyst particles.
-
Analyze the filtrate for the concentration of this compound and its degradation products using a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Example Data for Photocatalytic Degradation of a Phenoxyacetic Acid Analogue
| Time (min) | Concentration (mg/L) | % Degradation |
| 0 | 50.0 | 0 |
| 15 | 35.2 | 29.6 |
| 30 | 22.1 | 55.8 |
| 60 | 9.8 | 80.4 |
| 120 | 2.5 | 95.0 |
This is illustrative data based on typical degradation kinetics for similar compounds.[13]
References
- The Royal Society of Chemistry. (n.d.). Contents.
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 5, 414.
- National Institutes of Health. (2021). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples.
- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
- The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid.
- PubMed. (2025). The development of an acetic acid-degrading microbial strain that tolerates 4-chloro-2-methylphenoxyacetic acid and 2,4-dichlorophenoxyacetic acid.
- Quick Company. (n.d.). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid.
- Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Journal of Advances in Environmental Health Research. (n.d.). Photocatalytic Degradation of 2,4-Dichlorophenoxy- acetic Acid Using Fe O /CeO /Ag Composite Nanopar.
- PubMed. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications.
- National Institutes of Health. (n.d.). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid.
- PubMed. (2006). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid in water by using TiO2.
- PubMed. (n.d.). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system.
- Macedonian Journal of Chemistry and Chemical Engineering. (2008). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in Republic of Macedonia by high performance liquid chromatography.
- MDPI. (n.d.). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities.
- DESWATER. (n.d.). Heterogeneous photocatalytic degradation and mineralization of 2,4-dichlorophenoxy acetic acid (2,4-D): its performance.
- Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp..
- PubMed. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation.
- ResearchGate. (2016). Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?.
- PubMed. (2021). Photocatalytic degradation of 2,4-dicholorophenoxyacetic acid by TiO2 modified catalyst: kinetics and operating cost analysis.
Sources
- 1. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid in water by using TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of 2,4-dicholorophenoxyacetic acid by TiO2 modified catalyst: kinetics and operating cost analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1877-75-4 [sigmaaldrich.com]
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- 11. The development of an acetic acid-degrading microbial strain that tolerates 4-chloro-2-methylphenoxyacetic acid and 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities [mdpi.com]
- 13. deswater.com [deswater.com]
Technical Support Center: Optimizing Reaction Parameters for 2-(4-Methoxyphenoxy)acetic acid
Welcome to the technical support center for the synthesis and optimization of 2-(4-Methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-methoxyphenol reacts with an α-haloacetic acid or its ester.
The general reaction scheme involves two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The phenoxide ion then attacks the electrophilic carbon of a halo-acetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate), displacing the halide and forming the ether linkage. If an ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.[4][5]
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established method is the Williamson ether synthesis.[1][2][3] This involves the reaction of 4-methoxyphenol with a haloacetic acid (like chloroacetic acid) or an ester derivative (like ethyl chloroacetate) in the presence of a base.[4][5]
Q2: What are the typical starting materials and reagents?
-
Phenol: 4-Methoxyphenol (also known as mequinol).
-
Alkylating Agent: Chloroacetic acid, bromoacetic acid, or their corresponding ethyl or methyl esters.
-
Base: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[4][5][6]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are often preferred as they can accelerate SN2 reactions.[1][4][7]
Q3: What is the mechanism of the Williamson ether synthesis in this context?
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The base deprotonates the hydroxyl group of 4-methoxyphenol to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the carbon atom bonded to the halogen in the haloacetic acid derivative, leading to the displacement of the halide and the formation of the ether bond.[2][4]
Q4: What are the key reaction parameters to control for optimal yield and purity?
-
Choice of Base: The strength and amount of the base are critical. A sufficiently strong base is needed to deprotonate the phenol, but an excessively strong or concentrated base can lead to side reactions.
-
Solvent Selection: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are generally favored.[1]
-
Temperature: The reaction temperature affects the rate of both the desired SN2 reaction and potential side reactions like elimination. Typical temperatures range from room temperature to around 80-100°C.[1][6]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation | Ensure the base is strong enough and used in sufficient molar excess (typically 1.5-2 equivalents) to drive the equilibrium towards the phenoxide. | The pKa of phenols is typically around 10. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. |
| Poor Nucleophilicity | Switch to a more polar aprotic solvent like DMF or DMSO.[4][7] | These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.[1] |
| Insufficient Reaction Time or Temperature | Increase the reaction temperature in increments of 10°C or prolong the reaction time. Monitor the reaction progress using TLC. | SN2 reactions are temperature-dependent. Insufficient thermal energy can lead to slow reaction rates and incomplete conversion.[1] |
| Moisture in Reagents/Solvents | Use anhydrous solvents and ensure all glassware is thoroughly dried. | Water can hydrolyze the alkylating agent and react with the base, reducing the efficiency of the reaction.[8] |
Problem 2: Formation of Side Products (Impurities)
| Possible Cause | Troubleshooting Suggestion | Rationale |
| C-Alkylation of the Phenoxide | Use a less polar solvent or a bulkier base. | While O-alkylation is generally favored, C-alkylation can occur, especially at higher temperatures. Modifying the reaction conditions can favor the desired O-alkylation.[1] |
| Hydrolysis of Ester (if used as starting material) | If using a haloacetate ester, ensure anhydrous conditions during the ether formation step. Perform the subsequent hydrolysis as a separate, controlled step. | Premature hydrolysis of the ester can lead to the formation of the carboxylate, which may complicate the reaction and purification. |
| Elimination Reaction of the Alkylating Agent | This is less common with haloacetic acids but can be a concern with other alkyl halides. Using primary alkyl halides minimizes this risk. | Haloacetic acids are primary halides and are less prone to E2 elimination. However, excessively high temperatures could potentially favor elimination.[1][8] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Product is soluble in the aqueous phase during workup. | After acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid, making it less water-soluble.[9] | The carboxylate salt is water-soluble, while the protonated carboxylic acid is significantly less so. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. | The increased ionic strength of the aqueous phase helps to break up emulsions. |
| Co-precipitation of starting materials or byproducts. | Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water, or toluene). | Recrystallization is an effective method for purifying solid organic compounds by separating them from impurities. |
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-Methoxyphenoxy)acetate
This protocol details the initial ether formation using an ester of the haloacetic acid.
Materials:
-
4-Methoxyphenol
-
Ethyl chloroacetate[4]
-
Potassium carbonate (K₂CO₃)[4]
-
N,N-Dimethylformamide (DMF)[4]
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1 equivalent) in DMF.
-
Add potassium carbonate (2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-methoxyphenoxy)acetate.
Protocol 2: Hydrolysis of Ethyl 2-(4-Methoxyphenoxy)acetate to this compound
This protocol describes the conversion of the ester intermediate to the final carboxylic acid.
Materials:
-
Crude ethyl 2-(4-methoxyphenoxy)acetate
-
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)[10]
-
Ethanol or Tetrahydrofuran (THF)[10]
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude ethyl 2-(4-methoxyphenoxy)acetate in a mixture of ethanol (or THF) and water.[10]
-
Add a solution of NaOH or LiOH (2-3 equivalents) in water to the ester solution.
-
Heat the mixture to reflux and stir for 1-2 hours, or until TLC analysis indicates the disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.[9]
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the purified this compound.
V. Data Presentation & Visualization
Table 1: Optimization of Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Base | NaOH (2 eq) | K₂CO₃ (2 eq) | Cs₂CO₃ (1.5 eq) | K₂CO₃ (2 eq) |
| Solvent | Ethanol | Acetone | DMF | DMF |
| Temperature | 25°C | 60°C | 80°C | 80°C |
| Time | 12 h | 8 h | 4 h | 4-6 h |
| Yield | Low | Moderate | High | High |
Diagram 1: General Workflow for the Synthesis
Caption: A logical flowchart for diagnosing and resolving low reaction yields.
VI. References
-
MDPI. (2022-01-13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. Contents. Retrieved from [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024). Indonesian Journal of Chemistry, 24(1), 136-143.
-
ResearchGate. (2017). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]
-
ResearchGate. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]
-
Google Patents. (2019). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Retrieved from
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
-
Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]
-
Google Patents. (2013). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Retrieved from
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 9. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 10. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-(4-Methoxyphenoxy)acetic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-(4-Methoxyphenoxy)acetic acid. This guide is designed to provide in-depth technical assistance to researchers and professionals working with this compound. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) addressing common challenges encountered during synthesis, purification, and analysis. Our aim is to provide not just procedural steps, but also the scientific rationale behind them to ensure the integrity and success of your experiments.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for its application in research and drug development. Impurities can arise from various sources, including the synthetic route, starting materials, and degradation. A thorough understanding of the potential impurity profile is the first step in effective quality control.
The most common industrial and laboratory synthesis of this compound is the Williamson ether synthesis .[1][2][3][4] This reaction involves the nucleophilic substitution of a haloacetate, typically chloroacetic acid or its ester, by the phenoxide ion of 4-methoxyphenol under basic conditions.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common process-related impurities I should expect in my synthesis of this compound?
A1: Based on the Williamson ether synthesis pathway, you should anticipate the following process-related impurities:
-
Unreacted Starting Materials:
-
4-Methoxyphenol: Incomplete reaction can lead to the presence of the starting phenol.
-
Chloroacetic Acid (or its ester): Residual amounts of the alkylating agent may remain.
-
-
Byproducts from Side Reactions:
-
2-(2-Hydroxy-5-methoxyphenyl)acetic acid and 2-(3-Hydroxy-4-methoxyphenyl)acetic acid (C-alkylation products): While O-alkylation is the desired reaction, competitive C-alkylation on the aromatic ring of 4-methoxyphenol can occur, leading to isomeric impurities.
-
Glycolic Acid: Hydrolysis of chloroacetic acid under the basic reaction conditions can form glycolic acid.
-
Diglycolic Acid: Formed from the reaction of two molecules of chloroacetic acid.
-
-
Residual Solvents:
-
Solvents used in the reaction (e.g., ethanol, acetonitrile, acetone, dioxane, THF) or work-up (e.g., ethyl acetate, toluene) may be present in the final product.[5]
-
Q2: Can impurities arise from the starting materials themselves?
A2: Yes, the quality of your starting materials is critical. Impurities present in the 4-methoxyphenol or chloroacetic acid will be carried through the synthesis. For example, isomeric cresols in the starting phenol could lead to the formation of corresponding phenoxyacetic acid derivatives. It is crucial to use high-purity starting materials and to have their certificates of analysis.
Q3: What are the likely degradation products of this compound?
A3: Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions.[6][7][8][9] The primary degradation pathways for phenoxyacetic acids include:
-
Hydrolysis: Under acidic or basic conditions, the ether linkage can be susceptible to cleavage, potentially yielding 4-methoxyphenol and glycolic acid.[8][9]
-
Oxidation: The aromatic ring and the ether linkage can be susceptible to oxidation, leading to a variety of degradation products. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[8][10]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the aromatic ring. Photostability testing is a key component of forced degradation studies.[7]
-
Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.
II. Troubleshooting Guide for Synthesis and Purification
This section provides practical advice for overcoming common issues encountered during the synthesis and purification of this compound.
Troubleshooting Synthesis
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Yield | Incomplete reaction. | - Ensure complete deprotonation of 4-methoxyphenol: Use a slight excess of a strong base (e.g., NaOH, KOH) to drive the formation of the phenoxide ion, which is the active nucleophile. - Optimize reaction time and temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Increasing the temperature can enhance the reaction rate, but may also lead to more byproducts. |
| Side reactions are dominating. | - Control reaction temperature: C-alkylation is often favored at higher temperatures. Maintaining a moderate temperature can improve the selectivity for O-alkylation. - Choice of base and solvent: The reaction conditions can influence the O/C alkylation ratio. Experiment with different base and solvent combinations. | |
| High Levels of Unreacted 4-Methoxyphenol | Insufficient alkylating agent or reaction time. | - Use a slight excess of chloroacetic acid: This can help drive the reaction to completion. - Increase reaction time: As mentioned above, monitor the reaction to ensure it has gone to completion. |
| Presence of C-alkylation Products | Reaction conditions favoring C-alkylation. | - Lower reaction temperature: As stated previously, this can disfavor the C-alkylation pathway. - Consider a phase-transfer catalyst: This can sometimes improve the selectivity of O-alkylation. |
Troubleshooting Purification
The most common method for purifying this compound is recrystallization .[11][12][13][14][15]
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product does not crystallize | - Solution is not saturated. - Inappropriate solvent. | - Concentrate the solution: Evaporate some of the solvent to increase the concentration of the product. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Change the solvent system: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for phenoxyacetic acids include water, ethanol, or a mixture of the two.[14] |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too supersaturated. | - Lower the temperature at which crystallization begins: Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. - Use a lower-boiling point solvent. - Cool the solution more slowly: This allows for the orderly formation of a crystal lattice rather than the separation of a liquid phase. |
| Poor recovery after recrystallization | - Too much solvent was used. - The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | Co-precipitation of colored impurities. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
III. Analytical Methods for Quality Control
Robust analytical methods are essential for identifying and quantifying impurities in this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying impurities.[16][17][18]
Starting Point for Method Development:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., around 220-230 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation. - Inappropriate mobile phase pH. - Column overload. | - Use a new column or a guard column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Inject a smaller sample volume or a more dilute sample. |
| Poor resolution between peaks | - Inadequate separation power of the mobile phase. - Inefficient column. | - Optimize the gradient profile (e.g., make it shallower). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Use a column with a different stationary phase or a smaller particle size. |
| Ghost peaks | - Contamination in the mobile phase or injector. | - Use fresh, high-purity mobile phase solvents. - Flush the injector and sample loop. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.[19][20] For non-volatile compounds like this compound, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is often necessary prior to GC-MS analysis.[21][22]
Key Considerations for GC-MS Analysis:
-
Derivatization: A common method is esterification with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst.
-
Column: A mid-polarity capillary column (e.g., DB-5ms) is often suitable.
-
Inlet Temperature: Should be high enough to ensure complete volatilization of the derivatized analyte without causing thermal degradation.
-
Oven Program: A temperature gradient program is typically used to achieve good separation of a range of compounds with different volatilities.
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The resulting mass spectra can be compared to library databases for identification.
IV. Visualizing Workflows
Workflow for Impurity Identification and Control
Caption: Workflow for the synthesis, analysis, and purification of this compound, highlighting the key stages of impurity control.
V. References
-
Recrystallization. (n.d.). LibreTexts.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
-
Forced Degradation Studies. (2016). MedCrave online.
-
Forced Degradation Studies. (2016). SciSpace.
-
Recrystallization: Purification of Solids. (n.d.). ChemConnections.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
-
Purification: How To. (n.d.). University of Rochester Department of Chemistry.
-
Purification by Recrystallization. (n.d.). CUNY.
-
This compound ethyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
-
Experiment 06 Williamson Ether Synthesis. (n.d.).
-
The Williamson Ether Synthesis. (n.d.).
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). National Institutes of Health.
-
Impurity Synthesis And Identification. (n.d.). SpiroChem.
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate.
-
Analysis of volatile organic compounds in environmental samples. (n.d.). Thermo Fisher Scientific.
-
Williamson Ether Synthesis. (n.d.).
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). U.S. Environmental Protection Agency.
-
2-(4-Formyl-2-methoxy-phenoxy)acetic acid methyl ester - Optional[MS (GC)] - Spectrum. (n.d.).
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
-
Contents - The Royal Society of Chemistry. (n.d.).
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. (1998). National Institutes of Health.
-
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024).
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI.
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL.
-
Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate.
-
Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. (n.d.). Asian Journal of Research in Chemistry.
-
A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. (n.d.).
-
Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in republi. (2008). SciSpace.
Sources
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- 2. The Williamson Ether Synthesis [cs.gordon.edu]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. scispace.com [scispace.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chemconnections.org [chemconnections.org]
- 13. mt.com [mt.com]
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- 17. ajrconline.org [ajrconline.org]
- 18. sphinxsai.com [sphinxsai.com]
- 19. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 21. spectrabase.com [spectrabase.com]
- 22. spectrabase.com [spectrabase.com]
preventing byproduct formation in 2-(4-Methoxyphenoxy)acetic acid synthesis
A Guide to Preventing Byproduct Formation and Optimizing Purity
Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenoxy)acetic acid. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in or planning to undertake this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended protocols to ensure a high-yield, high-purity synthesis.
Introduction: The Williamson Ether Synthesis and Its Challenges
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the nucleophilic attack of the p-methoxyphenoxide ion on an alkylating agent, typically chloroacetic acid or its ester derivatives. While straightforward in principle, the reaction is often complicated by the formation of unwanted byproducts, which can significantly reduce yield and complicate purification.
The primary challenge lies in controlling the regioselectivity of the alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring at the ortho and para positions. This can lead to a competition between the desired O-alkylation and undesired C-alkylation.[4][5]
This guide will provide a structured approach to troubleshooting and preventing these common issues, ensuring a successful and reproducible synthesis.
Core Reaction Pathway
The fundamental reaction involves the deprotonation of p-methoxyphenol to form the phenoxide, which then reacts with an acetic acid derivative.
Caption: Desired O-Alkylation Pathway.
Troubleshooting Guide & FAQs
This section is designed to address specific problems you may encounter during the synthesis.
FAQ 1: Low Yield of the Desired Product and Formation of an Insoluble Byproduct.
Question: I'm seeing a low yield of my target this compound, and a significant amount of a solid byproduct is crashing out of my reaction mixture. What is happening and how can I fix it?
Answer: This is a classic sign of competitive C-alkylation. The phenoxide ion, while primarily reacting at the oxygen, can also attack the alkylating agent with its electron-rich aromatic ring, leading to the formation of C-alkylated isomers.[4]
The Chemistry Behind the Problem:
The phenoxide ion exists in resonance, with negative charge density delocalized onto the ortho and para positions of the aromatic ring. This makes these carbon atoms nucleophilic.
Caption: Step-by-step purification workflow.
By carefully controlling the reaction conditions, particularly the choice of solvent, and by following a meticulous work-up procedure, the formation of byproducts in the synthesis of this compound can be effectively minimized, leading to a high yield of the pure desired product.
References
- Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
- Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. (2011-04-09).
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF. ResearchGate. (2025-08-09).
- The Williamson Ether Synthesis. University of Missouri–St. Louis.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. (2022-01-13).
- Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry.
- Contents. The Royal Society of Chemistry.
- Williamson Ether Synthesis. DePaul University.
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24).
- Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed.
- Williamson ether synthesis. Wikipedia.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online.
- Liquid phase alkylation of phenol with 1-octene over large pore zeolites. ScienceDirect.
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research.
Sources
Technical Support Center: Challenges in the Scale-Up of 2-(4-Methoxyphenoxy)acetic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(4-methoxyphenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory synthesis and pilot-scale production. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer detailed protocols to ensure a successful and scalable process.
Overview of the Synthesis Pathway
The industrial production of this compound (CAS 1877-75-4)[1][2] predominantly relies on the Williamson ether synthesis . This robust and versatile method involves the reaction of an alkoxide with an organohalide.[3] In this specific case, 4-methoxyphenol is deprotonated by a strong base to form the sodium 4-methoxyphenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of a haloacetic acid, typically sodium chloroacetate, in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage.[4] The final product is obtained after an acidic work-up.
While straightforward in principle, scaling this reaction presents challenges related to reaction kinetics, side reactions, thermal management, and product purification.[5]
Overall Synthesis Workflow
The following diagram illustrates the typical workflow for the production of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected after running for the standard time. What are the most likely causes and how can I fix them?
A: Low yields in a Williamson ether synthesis can often be traced back to several key factors. The SN2 mechanism is sensitive to reaction conditions, and any deviation can suppress the desired reaction pathway.[6]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Incomplete Deprotonation | Ensure a stoichiometric equivalent or slight excess of a strong base (e.g., NaOH, KOH) is used. Confirm the quality and concentration of the base. | The phenoxide is the active nucleophile. 4-methoxyphenol has a pKa of ~10.2, requiring a sufficiently strong base to ensure complete conversion to the more reactive phenoxide ion. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature in 5-10°C increments. | The rate of an SN2 reaction is dependent on both time and temperature. Typical conditions range from 50-100°C for 1-8 hours.[6] However, excessive heat can promote side reactions.[6] |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. If using a protic solvent like water or ethanol, ensure conditions are optimized. | Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile relatively "bare" and reactive.[7] Protic solvents can form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity.[6] |
| Poor Reagent Quality | Use fresh, anhydrous reagents and solvents where possible. Chloroacetic acid can be hygroscopic. | Water can compete with the phenoxide as a nucleophile (albeit a much weaker one) and can also interfere with the base, reducing the efficiency of deprotonation. |
| Side Reactions | See Problem 2. The most common side reaction is C-alkylation. | The phenoxide is an ambident nucleophile, and reaction at the ortho and para positions of the ring can compete with the desired O-alkylation.[6] |
Problem 2: Significant Formation of Byproducts
Q: My crude product analysis (NMR/LC-MS) shows significant impurities. What are the likely side reactions and how can I minimize them?
A: The primary byproduct concern in this synthesis is C-alkylation. Unlike syntheses using secondary or tertiary halides, elimination reactions are less probable here because chloroacetic acid is a primary halide.[3][6]
-
O-Alkylation (Desired Product) vs. C-Alkylation (Byproduct): The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (particularly at the ortho position). While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of 2-hydroxy-5-methoxyphenylacetic acid.
Strategies to Minimize C-Alkylation:
-
Solvent Choice: The choice of solvent can influence the reaction site. In general, polar aprotic solvents tend to favor O-alkylation.
-
Counter-ion: The nature of the cation (e.g., Na+, K+) can affect the reactivity of the phenoxide. While less commonly varied, it can play a role in the O/C alkylation ratio.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation over C-alkylation, although this will also slow down the reaction rate. A careful balance must be struck.
Problem 3: Difficulties During Work-up and Purification
Q: I'm struggling with the product isolation phase. My crude product is oily, or I'm getting poor recovery after recrystallization. What's going wrong?
A: Work-up and purification issues are common when transitioning from reaction to isolation.
Common Issues & Solutions:
-
Incomplete Precipitation: If the product does not precipitate fully upon acidification, it could be due to insufficient acid or the presence of impurities that increase its solubility.
-
Solution: Ensure the pH is lowered to ~1-2 using a strong acid like HCl.[8] Test the pH with litmus paper or a pH meter. If the product remains dissolved, it may be necessary to extract it into an organic solvent (e.g., ethyl acetate, diethyl ether) and then isolate it by evaporating the solvent.[6]
-
-
Product "Oiling Out" During Recrystallization: This occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when impurities depress the melting point. The product melts instead of dissolving, forming an oil that is difficult to purify.
-
Solution: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For phenoxyacetic acids, hot water is often a good choice.[8] If oiling out persists, try using a solvent pair (e.g., ethanol/water, acetone/water) or a lower-boiling point solvent.
-
-
Excessive Foaming: During the work-up, washing the organic layer with a bicarbonate solution to remove unreacted chloroacetic acid is common. Acidifying this bicarbonate layer to precipitate any dissolved product can cause vigorous foaming (CO₂ release).[8]
-
Solution: Perform the acidification slowly and cautiously in a vessel with ample headspace to contain the foam.[8]
-
Problem 4: Scale-Up Specific Challenges
Q: We are moving to a pilot-plant scale and encountering issues with batch consistency and safety. What are the critical considerations for scale-up?
A: Scaling up a chemical process is not just about using larger glassware. The physics and safety considerations change dramatically.[5]
Key Scale-Up Considerations:
| Parameter | Challenge | Mitigation Strategy |
| Thermal Management | The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to a temperature increase, accelerating the reaction and potentially causing a dangerous runaway reaction.[5] | - Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5] - Ensure the reactor's cooling capacity is sufficient to handle the heat output. - Control the rate of addition of the limiting reagent to manage the rate of heat generation. |
| Mixing Efficiency | Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity. | - Use appropriately designed agitators (impellers) and baffles for the reactor geometry. - Model the mixing using computational fluid dynamics (CFD) if necessary. - Ensure solids (like sodium chloroacetate) are fully dissolved or effectively slurried to participate in the reaction. |
| Process Safety | Handling large quantities of corrosive materials like sodium hydroxide and chloroacetic acid increases risk.[8] | - Conduct a thorough Process Hazard Analysis (PHA). - Use closed systems and appropriate personal protective equipment (PPE). - Develop and follow strict Standard Operating Procedures (SOPs) for material charging, reaction monitoring, and quenching. |
| Solvent & Waste | Large-scale production generates significant solvent and aqueous waste streams. | - Design the process to allow for solvent recycling.[9] - Implement procedures to treat aqueous waste streams to neutralize pH and reduce organic content before disposal. |
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Example)
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Methoxyphenol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 6M
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF. Carefully add sodium hydroxide (1.05 eq) in portions. Stir the mixture at room temperature for 30-60 minutes until a clear solution of the sodium phenoxide is formed.
-
Ether Formation: To the solution of the phenoxide, add chloroacetic acid (1.0 eq) portion-wise. Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture to pH 1-2 with 6M HCl. A white precipitate should form.[8]
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and proceed to Protocol 2.
-
If an oil forms or precipitation is incomplete, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[6]
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution (caution: potential foaming), and finally with brine.[6][8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimum amount of hot water (near boiling) to the flask while swirling until the solid just dissolves.[8]
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove impurities.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Dry the crystals in a vacuum oven. The reported melting point is 112-114°C.[2][10]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reaction? A1: The reaction follows an SN2 mechanism. First, the strong base (NaOH) deprotonates the hydroxyl group of 4-methoxyphenol to form the sodium 4-methoxyphenoxide. This phenoxide ion is a potent nucleophile. In the second step, the negatively charged oxygen atom attacks the carbon atom bonded to the chlorine in chloroacetic acid. This occurs in a single, concerted step where the C-O bond forms as the C-Cl bond breaks, displacing the chloride ion as the leaving group.[3]
Q2: Can I use a milder base like potassium carbonate (K₂CO₃)? A2: Yes, a milder base like K₂CO₃ can be used, and it is often employed to reduce the risk of side reactions.[11] However, because it is a weaker base than NaOH, the deprotonation of the phenol may be slower or less complete, potentially requiring higher temperatures or longer reaction times to achieve a good yield.
Q3: What are the primary safety concerns when scaling up this process? A3: The top three concerns are: 1) Thermal Runaway: The reaction is exothermic, and poor heat control at scale can be dangerous.[5] 2) Corrosive Materials: Handling large volumes of concentrated sodium hydroxide and chloroacetic acid requires specialized equipment and PPE to prevent chemical burns and equipment damage.[8] 3) Waste Handling: The process generates basic and acidic aqueous waste streams that must be neutralized and treated before disposal.
Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is a quick and effective method for lab-scale monitoring. Use a suitable solvent system (e.g., 30:70 ethyl acetate:hexane with a drop of acetic acid) and visualize under UV light. For more quantitative and precise tracking, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can simultaneously track the consumption of starting materials and the formation of the product and any byproducts.
Q5: Is it possible to use an ester of chloroacetic acid, like methyl chloroacetate, instead of the acid itself? A5: Yes, it is possible. Using an ester like methyl chloroacetate would first produce methyl 2-(4-methoxyphenoxy)acetate. This would then require a subsequent saponification (hydrolysis) step using a base (like NaOH), followed by acidification, to yield the final carboxylic acid product. This adds a step to the process but can sometimes be advantageous depending on the desired purification strategy.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry For Everyone. (2025-04-04).
- Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. [Link]
- MDPI. (2022-01-13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
- Patsnap. Phenoxy acetic acid patented technology retrieval search results. [Link]
- Wikipedia. Phenoxyacetic acid. [Link]
- ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
- Google Patents. (CN103058855A)
- PubChem. Phenoxyacetic Acid. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Matrix Fine Chemicals. This compound | CAS 1877-75-4. [Link]
- The Royal Society of Chemistry. Contents. [Link]
- ResearchGate. 4-Methoxy-2-(2-formylphenoxy)
- Reddit. Williamson Ether synthesis. [Link]
- H.E.L Group.
- MySkinRecipes. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. [Link]
- PubChemLite. 2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5). [Link]
- Google Patents. (CN103396307A) Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
- National Institutes of Health. (2022-10-25). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. [Link]
- Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]
- PMC. 2-(4-Hydroxyphenoxy)
Sources
- 1. This compound | CAS 1877-75-4 [matrix-fine-chemicals.com]
- 2. This compound | 1877-75-4 [sigmaaldrich.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. helgroup.com [helgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 10. This compound | 1877-75-4 [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Analytical Method Validation for 2-(4-Methoxyphenoxy)acetic Acid
Introduction: The Imperative of Rigorous Method Validation
In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For a compound such as 2-(4-Methoxyphenoxy)acetic acid, a key intermediate or active pharmaceutical ingredient (API), the analytical methods used for its characterization and quantification must be rigorously validated to ensure product quality, safety, and efficacy. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation of analytical methods for this compound, with a focus on High-Performance Liquid Chromatography (HPLC).
This guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering you to troubleshoot and adapt methodologies effectively. We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), offering practical insights and solutions to common challenges.[1][2][3][4]
Part 1: HPLC Method for this compound
A robust and reliable HPLC method is the foundation of successful validation. The following method has been established for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (for MS compatibility, replace with 0.1% Formic Acid)[5] |
| Gradient | 60% Acetonitrile, 40% 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Causality Behind Choices:
-
C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like this compound.
-
Acidified Mobile Phase: The addition of phosphoric or formic acid to the mobile phase is crucial for achieving good peak shape for acidic analytes. It suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving retention.[2][6]
-
UV Detection at 225 nm: This wavelength provides good sensitivity for the analyte based on its chromophore.
Part 2: Validation Parameters: A Question & Answer Guide
This section addresses the key validation parameters in a practical, question-and-answer format, providing clarity on their purpose and execution.
Specificity / Selectivity
Q1: What is the primary goal of assessing specificity in our HPLC method?
A1: The goal is to demonstrate that the analytical method can unequivocally assess the analyte of interest in the presence of other components that may be expected to be present.[1] This includes impurities, degradation products, and matrix components. In essence, you are proving that the peak you are measuring is solely due to this compound.
Q2: How can we experimentally demonstrate the specificity of our method?
A2: A comprehensive approach involves:
-
Analysis of a Placebo: Injecting a placebo (a mixture of all formulation components except the API) to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation Studies: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[7][8] The method must be able to separate the intact analyte from these degradants.
-
Peak Purity Analysis: Utilizing a photodiode array (PDA) detector to assess peak purity. This confirms that the spectrum of the analyte peak is homogeneous and not a composite of co-eluting peaks.
Experimental Workflow: Forced Degradation Study
Linearity
Q3: What does linearity tell us about our analytical method?
A3: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] This is crucial for accurate quantification.
Q4: How do we establish and evaluate linearity?
A4: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[9] Analyze these standards and plot the peak area versus concentration. The data should be evaluated using linear regression analysis.
| Parameter | Acceptance Criteria | Illustrative Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Should be close to zero | 150.3 |
| Residual Plot | Random distribution around zero | Random scatter observed |
Accuracy
Q5: How is accuracy different from precision?
A5: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements to each other. A method can be precise but not accurate.
Q6: What is the standard procedure for determining the accuracy of our method?
A6: Accuracy is typically determined by performing recovery studies. This involves spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is then calculated.
| Concentration Level | Spike Amount (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.02 | 100.2% |
| 120% | 12.0 | 11.90 | 99.2% |
| Mean % Recovery | 99.6% | ||
| Acceptance Criteria | 98.0% - 102.0% [10] |
Precision
Q7: What are the different levels of precision we need to evaluate?
A7: Precision should be assessed at three levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short time interval with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: The precision between different laboratories (collaborative study), which is not always required for in-house method validation.
Q8: How do we quantify precision?
A8: Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.
| Precision Level | Number of Replicates | Illustrative %RSD | Acceptance Criteria (%RSD) |
| Repeatability | 6 | 0.8% | ≤ 2.0%[11] |
| Intermediate Precision | 6 (3 on day 1, 3 on day 2) | 1.2% | ≤ 2.0%[11] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Q9: What is the practical significance of LOD and LOQ?
A9: The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are critical for the analysis of impurities and degradation products.
Q10: How are LOD and LOQ typically determined?
A10: They can be determined based on:
-
Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[11]
-
Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Robustness
Q11: Why is it important to assess the robustness of our method?
A11: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in method parameters. This provides an indication of its suitability for routine use.
Q12: What parameters should we vary during robustness testing?
A12: Intentionally vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
The effect on the results (e.g., retention time, peak area) is then evaluated. The system suitability parameters should remain within acceptable limits.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Problems
Q13: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A13: Peak tailing for acidic compounds is a common issue. Here's a troubleshooting workflow:
Troubleshooting Peak Tailing
Causality: Peak tailing for acidic compounds often arises from secondary interactions between the ionized analyte and active silanol groups on the silica-based column packing.[2] Lowering the mobile phase pH suppresses this ionization, leading to a more symmetrical peak.
Q14: I'm observing peak fronting. What could be the cause?
A14: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting too high a concentration of the analyte. Try diluting your sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve your sample in the mobile phase whenever possible.
-
Low Column Temperature: In some cases, increasing the column temperature can improve peak shape.
Retention Time Variability
Q15: The retention time of my analyte is drifting. What should I investigate?
A15: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
-
Changes in Mobile Phase Composition: This can happen due to improper mixing or evaporation of one of the solvents. Prepare fresh mobile phase and ensure the solvent lines are properly primed.
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature. A change of just 1°C can alter retention times.
-
Changes in Flow Rate: Check the pump for any leaks or bubbles in the solvent lines.
Baseline Issues
Q16: I'm seeing a noisy or drifting baseline. What are the common culprits?
A16: A stable baseline is crucial for accurate integration. Common causes of baseline issues include:
-
Air Bubbles in the System: Degas the mobile phase thoroughly.
-
Contaminated Mobile Phase or Detector Cell: Use high-purity solvents and flush the system and detector cell if contamination is suspected.
-
Incomplete Mobile Phase Mixing: If using a gradient, ensure the mixer is functioning correctly.
-
Detector Lamp Issues: An aging lamp can cause increased noise.
Part 4: Frequently Asked Questions (FAQs)
Q17: How often should I perform system suitability tests?
A17: System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.[11] This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates.
Q18: What is the importance of a stability-indicating method?
A18: A stability-indicating method is crucial as it can accurately measure the decrease in the amount of the active ingredient due to degradation.[7][8] It is a key requirement for stability studies of drug substances and products.
Q19: Can I use a different C18 column from another manufacturer?
A19: While different C18 columns are based on the same stationary phase, their performance can vary due to differences in silica purity, surface area, and end-capping. If you change the column, it is essential to re-validate at least the critical parameters of the method, such as specificity and precision, to ensure comparable results.
Q20: What should I do if my method fails the robustness testing?
A20: If small, deliberate changes in method parameters cause significant changes in the results, your method is not robust. You will need to re-evaluate and optimize the method parameters to find a more stable operating range. This may involve adjusting the mobile phase composition, pH, or choice of column.
References
- International Council for Harmonisation. (2023). ICH Q2(R2)
- U.S. Food and Drug Administration. (2024). Q2(R2)
- European Medicines Agency. (2024). ICH Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2015).
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Journal of Chromatography A. (2025).
- SIELC Technologies. Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column. [Link]
- Chrom Tech, Inc. (2025).
- LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
- Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. [Link]
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- International Journal of Pharmaceutical Research & Analysis. (n.d.).
- International Journal of Advanced Research in Science, Communication and Technology. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
- Pharma Stability. (n.d.).
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- International Journal of Pharmaceutical Research & Analysis. (n.d.).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Food Technology and Biotechnology. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
- National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- Asian Journal of Research in Chemistry. (n.d.).
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
- International Journal of Pharmaceutical and Research Science. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
- Phenomenex. (2025).
- The Pharma Guide. (2025).
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. chromtech.com [chromtech.com]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating Methods & Forced Degradation – Pharma Stability [pharmastability.com]
- 9. ijpra.com [ijpra.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: HPLC Analysis of 2-(4-Methoxyphenoxy)acetic acid
Welcome to the technical support center for the chromatographic analysis of 2-(4-Methoxyphenoxy)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues, ensuring robust and accurate results in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a drawn-out trailing edge. In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Tailing indicates inefficiencies or undesirable secondary chemical interactions within the HPLC system.[1] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 often indicates problematic tailing.[2]
Q2: Why is this compound prone to peak tailing?
This compound is a carboxylic acid. The primary reason it is susceptible to peak tailing in reversed-phase HPLC is the presence of the ionizable carboxylic acid functional group. At mobile phase pH values near or above the compound's pKa, the carboxyl group becomes deprotonated (negatively charged). This charged species can then engage in strong, secondary ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, which are common in C18 columns.[2][3] These secondary interactions, in addition to the desired primary hydrophobic interactions, lead to the observed peak tailing.[1]
Q3: What is the single most important parameter to control to prevent peak tailing for this compound?
The single most critical parameter is the mobile phase pH . For an acidic analyte like this compound, maintaining the mobile phase pH at least 2 units below the analyte's pKa is crucial.[4] This ensures the carboxylic acid group remains fully protonated (neutral), which minimizes or eliminates the secondary ionic interactions with the silica stationary phase that cause peak tailing.[5][6]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to their resolution.
Issue 1: Significant Peak Tailing on a Standard C18 Column
Symptom: You are using a standard, reputable C18 column with a typical methanol/water or acetonitrile/water mobile phase, but the peak for this compound has an asymmetry factor (As) > 1.5.
Underlying Cause: The primary cause of peak tailing is the interaction between the analyte and the stationary phase.[2] Specifically for this acidic compound, the issue arises from secondary interactions between the deprotonated carboxylate anion of the analyte and active, ionized silanol groups (Si-O⁻) on the silica surface of the column packing.[1][3] This is especially prevalent when the mobile phase pH is not adequately controlled and is at or above the pKa of the analyte and the surface silanols (typically pH > 3).[2]
Solution Workflow: The most effective strategy is to suppress the ionization of both the analyte and the surface silanol groups. This is achieved by controlling the mobile phase pH.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
Objective: To suppress the ionization of this compound and achieve a symmetrical peak shape (As ≤ 1.2).
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or Formic acid (for pH adjustment)
-
pH meter
Procedure:
-
Prepare Aqueous Phase: Start with the aqueous component of your mobile phase (e.g., 1 L of HPLC grade water).
-
Initial pH Adjustment: Add a small amount of acid (e.g., 0.1% v/v formic acid or phosphoric acid) to the aqueous phase to bring the pH to approximately 3.0.[7] Always measure the pH of the aqueous component before mixing with the organic solvent.[6]
-
Mix Mobile Phase: Prepare your final mobile phase by mixing the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 50:50 v/v).
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 minutes or until the baseline is stable.
-
Inject Standard: Inject a standard solution of this compound and acquire the chromatogram.
-
Analyze Peak Shape: Calculate the asymmetry factor (As).
-
Optimize Further (if needed): If tailing persists (As > 1.2), lower the pH of the aqueous component in small increments (e.g., to pH 2.8, then 2.5) and repeat steps 3-6. Operating at a pH around 2.5 is often ideal for neutralizing surface silanol groups.[5][8]
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale |
| Mobile Phase | 50:50 ACN:H₂O (Unbuffered) | 50:50 ACN:H₂O with 0.1% Formic Acid | Acid suppresses ionization of the analyte and silanol groups.[9] |
| Aqueous Phase pH | ~6.5 - 7.0 | ~2.7 | A pH well below the analyte's pKa ensures it is in its neutral, non-ionic form.[4] |
| Expected Asymmetry (As) | > 1.8 | ≤ 1.2 | Suppression of secondary ionic interactions leads to a more symmetrical peak.[9] |
| Expected Retention Time | Shorter | Longer | The neutral form of the acid is more hydrophobic and will be retained longer on the C18 phase.[6] |
Issue 2: Peak Tailing Persists Even at Low pH
Symptom: You have adjusted the mobile phase pH to ~2.5, but are still observing unacceptable peak tailing.
Underlying Causes & Solutions:
-
Poor Column Quality (Secondary Silanol Activity): Older "Type A" silica columns or columns that are not well end-capped have a higher population of accessible and highly acidic silanol groups.[10] These can still interact with analytes even at low pH.
-
Solution: Switch to a modern, high-purity "Type B" silica column. These columns have lower metal content and are typically better end-capped, presenting a more inert surface for analysis.[11] Many manufacturers also offer columns specifically designed for the analysis of polar or acidic compounds.[12]
-
-
Column Contamination: Strongly retained basic compounds from previous injections can bind to active sites on the column, causing tailing for all subsequent analytes.
-
Solution: Implement a column cleaning procedure. See Protocol 2 below.
-
-
Analyte-Metal Chelation: Trace metals on the stationary phase surface or column hardware can chelate with the analyte, causing tailing.[5]
-
Solution: Adding a weak chelating agent like 0.5 mM EDTA to the mobile phase can sometimes help, but this is less common and should be a final resort. A better solution is often to use a higher quality, modern column.
-
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the column and detector) can cause band broadening that appears as tailing.[13]
-
Solution: Ensure all tubing is of the appropriate internal diameter (e.g., 0.005") and cut to the minimum necessary length. Check all fittings for proper connection.[14]
-
Protocol 2: General Purpose Reversed-Phase Column Cleaning
Objective: To remove strongly bound contaminants from a C18 column that may be causing peak tailing. (Always consult your specific column's care and use manual first).
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 column volumes. This removes precipitated buffer.
-
Flush with 100% Acetonitrile: Wash with 100% ACN for 30-40 column volumes to remove non-polar contaminants.
-
Flush with 100% Isopropanol (IPA): Wash with 100% IPA for 30-40 column volumes to remove strongly bound non-polar contaminants.
-
Return to Initial Conditions: Gradually re-introduce your analytical mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., IPA -> ACN -> Mobile Phase).
-
Equilibrate and Test: Reconnect the column to the detector, equilibrate thoroughly, and inject a standard to check performance.
References
- Chrom Tech, Inc. (2025).
- Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
- Biotage. (2023).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
- Phenomenex. (2025).
- Crawford Scientific. (n.d.).
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
- Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
- LCGC Magazine. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
- KNAUER. (n.d.).
- LCGC Magazine. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
- Agilent. (n.d.).
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. labcompare.com [labcompare.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 13. support.waters.com [support.waters.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Minimizing Solvent Effects in 2-(4-Methoxyphenoxy)acetic Acid Reactions
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 2-(4-Methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by understanding and controlling solvent effects. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure the integrity and success of your experiments.
Introduction: The Critical Role of the Solvent
In any chemical transformation, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and even the course of the reaction pathway. For a molecule like this compound, which possesses a carboxylic acid, an ether linkage, and an aromatic ring, the choice of solvent is paramount to avoiding unwanted side reactions and achieving the desired product in high purity. This guide will address specific challenges you may encounter and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Question: I'm struggling to dissolve this compound in my reaction solvent. What are the best practices for solubilizing this starting material?
Answer:
This compound is a solid at room temperature, appearing as a white to yellow powder or crystals. Its solubility is dictated by the interplay of its polar carboxylic acid group and its less polar methoxyphenyl ether moiety.
Causality and Troubleshooting:
-
"Like Dissolves Like": The key is to match the polarity of the solvent to the polarity of the molecule. While the carboxylic acid group can form hydrogen bonds and prefers polar solvents, the aromatic ether portion imparts significant nonpolar character.
-
Initial Solvent Selection: For reactions at room temperature or slightly elevated temperatures, consider polar aprotic solvents. These solvents can solvate the molecule without interfering with reactions that are sensitive to protic hydrogens.
-
Troubleshooting Protocol:
-
Start with Polar Aprotic Solvents: Begin by attempting to dissolve a small sample in solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM).
-
Gentle Heating: If solubility is limited at room temperature, gentle heating can often overcome the energy barrier to dissolution. However, be mindful of the boiling point of your chosen solvent and the thermal stability of your reactants.
-
Sonication: In some cases, ultrasonication can aid in breaking up the crystal lattice and promoting dissolution.[1]
-
Solvent Mixtures: If a single solvent is not effective, a solvent mixture can be employed. For instance, a mixture of a more polar solvent like DMF with a less polar co-solvent like DCM can sometimes provide the ideal solubility characteristics.
-
Consider the Reaction Type: For reactions involving the carboxylic acid, such as esterification or amidation, the choice of solvent will also depend on the reagents being used. For example, in a Steglich esterification, polar aprotic solvents are generally preferred.[2]
-
Table 1: General Solubility Profile and Properties of Recommended Solvents
| Solvent | Polarity (Relative) | Dielectric Constant (ε) | Boiling Point (°C) | Notes on Use with this compound |
| Dichloromethane (DCM) | 0.309 | 9.1 | 40 | Good for initial trials, especially for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 0.207 | 7.5 | 66 | A versatile solvent, good for a range of reactions. Can form peroxides, so use of freshly distilled or inhibitor-free solvent is recommended. |
| Acetonitrile (MeCN) | 0.460 | 37.5 | 82 | A more polar aprotic solvent, useful for a variety of transformations. |
| N,N-Dimethylformamide (DMF) | 0.386 | 36.7 | 153 | Excellent solubilizing power for polar compounds. High boiling point allows for reactions at elevated temperatures. Can be difficult to remove under vacuum. |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | 189 | Very high solubilizing power. High boiling point. Can be an excellent choice for esterification reactions, leading to higher yields and faster rates.[3] |
Issue 2: Low Yields in Esterification Reactions
Question: I am attempting to esterify the carboxylic acid group of this compound, but my yields are consistently low. What factors should I consider to optimize this reaction?
Answer:
Low yields in esterification can stem from several factors, including incomplete reaction, unfavorable equilibrium, and side reactions. The choice of esterification method and solvent are critical.
Causality and Troubleshooting:
-
Fischer Esterification (Acid-Catalyzed): This is a classic method but is an equilibrium-controlled process.[4] The presence of water, a byproduct, can drive the reaction backward, reducing the yield.
-
Solvent Effects: Often, a large excess of the alcohol is used as the solvent to push the equilibrium towards the product.[5] For more complex alcohols, a non-polar solvent like toluene can be used with a Dean-Stark apparatus to azeotropically remove water.[4]
-
Potential Side Reaction: A major concern with this compound under strong acidic conditions (like concentrated H₂SO₄ or HBr) and heat is the potential for ether cleavage of the methoxy or phenoxy group.[6][7] This will lead to the formation of phenolic byproducts and a reduction in the desired ester yield.
-
-
Steglich Esterification (DCC/DMAP): This method is much milder and is often preferred for substrates that are sensitive to strong acids.[2] It proceeds at room temperature and is not an equilibrium reaction.
-
Solvent Choice: Polar aprotic solvents like DCM, THF, or DMF are ideal for Steglich esterification.[2] They provide good solubility for the reactants and do not interfere with the reaction mechanism.
-
Troubleshooting Low Yields:
-
Reagent Quality: Ensure your coupling agent (e.g., DCC, EDC) and catalyst (DMAP) are fresh and anhydrous.
-
Solvent Purity: Use anhydrous solvents, as water can react with the carbodiimide coupling agent.
-
Side Reaction: A potential side reaction is the formation of an N-acylurea byproduct if the alcohol is not reactive enough. DMAP helps to suppress this side reaction.[8]
-
-
Experimental Protocol: Optimized Steglich Esterification
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
dot
Caption: Workflow for Steglich Esterification.
Issue 3: Difficulties in Amide Bond Formation
Question: I am trying to synthesize an amide from this compound and an amine, but the reaction is sluggish and the yield is poor. How can I improve this transformation?
Answer:
Directly reacting a carboxylic acid and an amine often results in the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide. Modern peptide coupling reagents are the preferred method for amide bond formation under mild conditions.
Causality and Troubleshooting:
-
Acid-Base Chemistry: The primary reason for a sluggish reaction is the acid-base reaction between the carboxylic acid (pKa of phenoxyacetic acid is ~3.7) and the amine, which is basic.[4]
-
Peptide Coupling Reagents: These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.
-
Solvent Choice: Similar to esterification, polar aprotic solvents like DMF, DCM, or MeCN are excellent choices for amide coupling reactions. DMF is often a preferred solvent due to its high solubilizing ability for a wide range of substrates.
-
Common Coupling Reagents:
-
Carbodiimides: DCC and EDC are effective but can lead to racemization if the amine or carboxylic acid is chiral. The addition of 1-Hydroxybenzotriazole (HOBt) can suppress this.
-
Onium Salts: HATU, HBTU, and PyBOP are highly efficient coupling reagents that often give high yields and fast reaction times with minimal side reactions.[9] They are generally used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
-
Experimental Protocol: Amidation using HATU
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the amine (1.1 eq.) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
In a separate container, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
dot
Caption: Amidation using HATU coupling agent.
Issue 4: Suspected Ether Cleavage Side Reaction
Question: I'm observing an unexpected phenolic byproduct in my reaction mixture, especially when running reactions under acidic conditions. Could this be due to ether cleavage, and how can I prevent it?
Answer:
Yes, the presence of a phenolic byproduct is a strong indicator of ether cleavage, a known side reaction for aryl ethers under strong acidic conditions.
Causality and Troubleshooting:
-
Mechanism: The ether oxygen in this compound can be protonated by a strong acid. This makes the ether susceptible to nucleophilic attack, leading to the cleavage of the C-O bond.[6] For an aryl alkyl ether, the cleavage will typically occur to give a phenol and an alkyl halide (if a halide acid is used) or alcohol.[7]
-
Solvent Influence: While the primary driver of this side reaction is the acidity of the medium, the solvent can play a role. Protic solvents can participate in hydrogen bonding and may stabilize intermediates, but the key factor is the presence of a strong acid.
-
Prevention Strategies:
-
Avoid Strong Acids: Whenever possible, choose reaction pathways that do not require strongly acidic conditions, especially at elevated temperatures. For esterification, opt for the milder Steglich conditions over the Fischer esterification.
-
Control Temperature: If acidic conditions are unavoidable, keep the reaction temperature as low as possible to minimize the rate of the ether cleavage side reaction.
-
Use a Non-Nucleophilic Acid: If an acid catalyst is necessary, consider using a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) instead of hydrohalic acids (HBr, HI), which provide a nucleophile (Br⁻, I⁻) that can actively participate in the cleavage.
-
dot
Caption: General mechanism of acid-catalyzed ether cleavage.
References
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Aapptec. (n.d.). Coupling Reagents.
- LibreTexts Chemistry. (2024, July 30). 18.4: Reactions of Ethers- Acidic Cleavage.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- LibreTexts Chemistry. (2015, July 14). 9.8: Reactions of Ethers.
- Wikipedia. (n.d.). Phenoxyacetic acid.
- gChem Global. (n.d.). Esterification Comparative Reaction.
- Ali, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Frontiers in Chemistry, 11, 1285583. [Link]
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. rsc.org [rsc.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Technical Support Center: Navigating Emulsions in the Workup of 2-(4-Methoxyphenoxy)acetic Acid
Welcome to the technical support center for handling challenging workups involving 2-(4-Methoxyphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter stable emulsions during the purification of this compound. Here, we provide in-depth troubleshooting advice, preventative strategies, and detailed protocols grounded in chemical principles to ensure the efficient isolation of your product.
Understanding the Challenge: Why Do Emulsions Form?
An emulsion is a stable dispersion of one immiscible liquid within another, often appearing as a cloudy or milky layer between the aqueous and organic phases during a liquid-liquid extraction.[1][2][3] The formation of a stable emulsion can make phase separation difficult, if not impossible, leading to product loss and contamination.
Several factors can contribute to emulsion formation during the workup of this compound:
-
Molecular Structure: this compound possesses both a hydrophilic carboxylic acid group and a more lipophilic methoxyphenoxy moiety. This amphiphilic character can contribute to its presence at the aqueous-organic interface, stabilizing droplets and promoting emulsion formation.
-
pH of the Aqueous Phase: The solubility of this compound is highly dependent on pH. Near its pKa, both the protonated (organic-soluble) and deprotonated (water-soluble) forms exist, which can act as surfactants.
-
Presence of Surfactant-like Impurities: Byproducts from the synthesis or residual starting materials can act as emulsifying agents.[4]
-
Finely Divided Solids: Insoluble particulates, such as inorganic salts or catalyst residues, can accumulate at the interface and physically prevent the coalescence of droplets.[5][6]
-
Excessive Agitation: Vigorous shaking of the separatory funnel provides the energy to break up the liquid phases into fine droplets, increasing the surface area and favoring emulsion formation.[4]
Frequently Asked Questions (FAQs)
Q1: I've formed a persistent emulsion during the extraction of this compound. What is the first thing I should try?
A1: The simplest and often effective first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1][5][7] Gentle tapping or swirling of the funnel can sometimes help the phases to coalesce. If this fails, the next step is to increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[4][7] This "salting out" effect reduces the solubility of organic compounds in the aqueous phase and can disrupt the emulsion.[5]
Q2: Can I prevent emulsions from forming in the first place?
A2: Yes, prevention is always the best strategy. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for efficient extraction with minimal energy input.[4][8] If your reaction solvent is miscible with your extraction solvent (e.g., THF or acetonitrile in an ethyl acetate extraction), consider removing the reaction solvent under reduced pressure before beginning the workup.[5][7] Then, redissolve the residue in your chosen extraction solvent.
Q3: Does the choice of organic solvent matter in preventing emulsions?
A3: Absolutely. Solvents with a significant density difference from water, such as dichloromethane (DCM) or chloroform, can sometimes separate more readily. However, these chlorinated solvents can also be prone to forming emulsions, especially when extracting basic solutions.[5] If you are experiencing issues with a solvent like ethyl acetate, switching to a less polar solvent like toluene or a denser one like DCM might alter the interfacial tension and prevent emulsion formation.
Q4: My product is this compound. How should I use pH adjustments during the workup to my advantage?
A4: As a carboxylic acid, you can manipulate its solubility to your benefit. To extract it into an aqueous layer and away from non-acidic organic impurities, add a base like sodium bicarbonate or sodium hydroxide to deprotonate the acid, forming the water-soluble sodium 2-(4-methoxyphenoxy)acetate. After separating the layers, you can then re-acidify the aqueous layer with an acid like HCl to a pH of around 2 to precipitate your product, which can then be extracted back into an organic solvent or collected by filtration.[1][9] This process also helps in purification.
Troubleshooting Guide: Breaking a Stubborn Emulsion
If gentle methods have failed, you may need to employ more active techniques. The choice of method will depend on the nature and stability of the emulsion.
| Technique | Principle | When to Use | Considerations |
| Salting Out | Increases the ionic strength of the aqueous phase, forcing organic components out.[4][5] | First-line approach for most emulsions. | Add saturated brine or solid NaCl and gently mix.[7] |
| pH Adjustment | Alters the solubility of acidic or basic compounds that may be acting as surfactants.[1][2] | When the presence of acidic or basic impurities is suspected. | For this compound, adding a small amount of dilute HCl can help if the emulsion is stabilized by the carboxylate salt. |
| Solvent Addition | A small amount of a different solvent can change the overall polarity and break the emulsion.[2] | When other methods fail. | Adding a small volume of methanol or ethanol can sometimes be effective.[6] Be aware this may increase the solubility of your product in the aqueous layer. |
| Filtration | Physically removes solid particles that are stabilizing the emulsion.[5] | If you suspect finely divided solids are the cause. | Filter the entire mixture through a pad of Celite® or glass wool.[5] The large surface area can help to coalesce the droplets. |
| Centrifugation | Applies a strong force to physically separate the two phases of different densities.[1][2][3] | For very persistent and small-volume emulsions. | This is a highly effective mechanical method if a suitable centrifuge is available.[10] |
| Heating/Cooling | Changes in temperature can alter viscosity and interfacial tension.[2][6] | Use with caution. | Gentle heating can reduce viscosity, but be mindful of volatile solvents and the thermal stability of your compound.[2] Freezing and then slowly thawing can also physically disrupt the emulsion.[2] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for tackling an emulsion during your workup.
Caption: Workflow for Breaking Emulsions using Celite® Filtration.
References
- Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
- Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Chem Reactor (YouTube).
- Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry.
- Emulsion Problem Encountered in Extractions. BrainKart.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.
- Workup Troubleshooting. University of Rochester, Department of Chemistry.
- Tackling emulsions just got easier. Biotage.
- Sodium 2-(4-methoxyphenoxy)propanoate | C10H11NaO4. PubChem.
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate.
Sources
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- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Workup [chem.rochester.edu]
- 6. brainkart.com [brainkart.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
characterization of unexpected products in 2-(4-Methoxyphenoxy)acetic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenoxy)acetic acid. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the intricacies of this synthesis, troubleshooting common issues, and confidently characterizing the final product and any unexpected byproducts. The information herein is curated to be scientifically rigorous, drawing from established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of this compound. The advice is structured in a question-and-answer format to provide direct and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a systematic approach to diagnosing the issue:
-
Incomplete Deprotonation of 4-Methoxyphenol: The reaction initiates with the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, a significant portion of the 4-methoxyphenol will remain unreacted.
-
Troubleshooting: Ensure you are using a sufficiently strong base, such as sodium hydroxide or potassium hydroxide, in at least a stoichiometric amount. The pKa of the phenolic proton of 4-methoxyphenol is around 10.2, so a strong base is necessary for complete deprotonation.
-
-
Hydrolysis of Chloroacetic Acid: Under the basic reaction conditions, chloroacetic acid can be hydrolyzed to glycolic acid.[1][2] This side reaction consumes your alkylating agent and reduces the yield of the desired product.
-
Troubleshooting: Add the chloroacetic acid (or its salt) to the reaction mixture after the deprotonation of 4-methoxyphenol is complete. Maintaining a moderate reaction temperature (e.g., 80-100°C) can also help to favor the ether synthesis over hydrolysis.[3]
-
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.
-
Troubleshooting: A reaction temperature in the range of 90-100°C is generally effective for this synthesis.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.
-
Question 2: My final product is contaminated with unreacted starting materials (4-methoxyphenol and/or chloroacetic acid). How can I effectively remove them?
Answer: The presence of starting materials in your crude product is a common issue. Here's how to address it during the work-up and purification:
-
Work-up Procedure: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture. This step is crucial for separating the acidic product from other components.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Slowly add a mineral acid, such as 6M HCl, until the pH of the solution is acidic (test with litmus paper).[3]
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water to remove any water-soluble impurities.
-
-
-
Purification by Recrystallization: Recrystallization is an effective method for purifying the crude product.[4]
-
Protocol:
-
Choose a suitable solvent or solvent mixture. Water or a mixture of ethanol and water is often a good starting point.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
-
Question 3: My NMR spectrum shows unexpected peaks that I cannot attribute to the starting materials or the desired product. What could these be?
Answer: Unexpected peaks in your NMR spectrum are indicative of side reactions. Here are some likely culprits and their expected spectral signatures:
-
C-Alkylation Product: While O-alkylation is the desired pathway, the phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom of the aromatic ring, leading to C-alkylation.[5]
-
Identification: Look for a more complex aromatic region in the ¹H NMR spectrum compared to the expected A'A'B'B' system of the para-substituted product. The methylene protons of the acetic acid moiety in the C-alkylated product will likely appear at a different chemical shift.
-
-
Oxidative Dimerization of 4-Methoxyphenol: Phenols can undergo oxidative coupling to form dimers, especially in the presence of certain catalysts or oxidizing agents.[6][7]
-
Identification: The dimer, 2,2'-dihydroxy-5,5'-dimethoxybiphenyl, will have a distinct set of aromatic proton signals in the ¹H NMR spectrum and a molecular weight of 246 g/mol , which can be identified by mass spectrometry.[6]
-
-
Glycolic Acid: As mentioned earlier, hydrolysis of chloroacetic acid produces glycolic acid.[1][2]
-
Identification: Glycolic acid is highly water-soluble and should be largely removed during the work-up. If present, it would show a singlet for the methylene protons in the ¹H NMR spectrum, typically around 4.0 ppm.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound, offering deeper insights into the chemistry involved.
FAQ 1: What is the underlying mechanism of the synthesis of this compound?
Answer: The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]
-
Deprotonation: A strong base removes the acidic proton from the hydroxyl group of 4-methoxyphenol to form a sodium or potassium 4-methoxyphenoxide. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of chloroacetic acid (or its corresponding carboxylate salt).
-
Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion as a leaving group and the formation of the new carbon-oxygen bond of the ether.
Caption: The two-step mechanism of the Williamson ether synthesis.
FAQ 2: How do I choose the right solvent for this reaction?
Answer: The choice of solvent can influence the reaction rate and the product distribution.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions by solvating the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[9]
-
Protic Solvents: Protic solvents like water or ethanol can also be used.[3] While they may slow down the SN2 reaction slightly due to solvation of the nucleophile, they are often effective, less expensive, and easier to remove. For this specific synthesis, using water as a solvent is a common and effective choice.
FAQ 3: How can I monitor the progress of my reaction?
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Choose an appropriate mobile phase (eluent) that provides good separation of your starting material (4-methoxyphenol) and your product. A mixture of hexane and ethyl acetate is a good starting point.
-
Spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Develop the plate in the eluent.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
-
Characterization of Unexpected Products
A crucial aspect of chemical synthesis is the ability to identify any unexpected products that may have formed. This section provides a guide to characterizing potential impurities in the synthesis of this compound using common analytical techniques.
Expected Spectroscopic Data for this compound
| Data Type | Expected Values |
| ¹H NMR | Aromatic protons (AA'BB' system, 2 doublets, ~6.8-7.0 ppm), Methylene protons (-O-CH₂-COOH, singlet, ~4.6 ppm), Methoxyl protons (-OCH₃, singlet, ~3.8 ppm), Carboxylic acid proton (-COOH, broad singlet, >10 ppm) |
| ¹³C NMR | Carbonyl carbon (~170-175 ppm), Aromatic carbons (~114-155 ppm), Methylene carbon (~65-70 ppm), Methoxyl carbon (~55 ppm) |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 182 |
Characterization Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Dissolve a small sample of your purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Compare the obtained spectrum with the expected chemical shifts and splitting patterns. The presence of additional peaks suggests impurities.
Protocol 2: Mass Spectrometry
-
Prepare a dilute solution of your sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer.
-
Acquire a mass spectrum in either positive or negative ion mode.
-
Look for the molecular ion peak of your desired product (m/z 182 for [M]⁺ or m/z 181 for [M-H]⁻). The presence of other major peaks may indicate the formation of byproducts.
Troubleshooting Workflow for Product Characterization
Caption: A logical workflow for troubleshooting product characterization.
References
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
- The Royal Society of Chemistry. (n.d.). Contents. [Link]
- National Center for Biotechnology Information. (n.d.). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. PubChem. [Link]
- PubMed. (2007). Dimerization, ROS formation, and biological activity of o-methoxyphenols. Biological & Pharmaceutical Bulletin, 30(11), 2125-2131. [Link]
- The Royal Society of Chemistry. (n.d.).
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- University of California, Los Angeles. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
- SpectraBase. (n.d.). (2-formyl-4-methoxyphenoxy)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
- National Center for Biotechnology Information. (2007). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. PubChem. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Asian Journal of Chemistry. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(10), 3404-3406. [Link]
- ResearchGate. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. [Link]
- National Center for Biotechnology Information. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PubChem. [Link]
- University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
- University of Massachusetts. (n.d.). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- PharmaXChange.info. (2011).
- PubMed. (1996). o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices. Chemical Research in Toxicology, 9(5), 875-881. [Link]
- University of California, Berkeley. (n.d.).
- University of Canterbury. (n.d.).
- ChemRxiv. (2022).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Matrix Fine Chemicals. (n.d.). This compound | CAS 1877-75-4. [Link]
- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
Sources
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- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Phenoxyacetic Acids: A Comparative Analysis of 2-(4-Methoxyphenoxy)acetic Acid in Bioassays
Introduction: The Versatile Phenoxyacetic Acid Scaffold
The phenoxyacetic acid core structure, a simple phenyl ring linked to an acetic acid moiety via an ether bond, represents a remarkably versatile chemical scaffold.[1] Its inherent tunability through substitution on the aromatic ring has given rise to a vast range of compounds with significant biological activities, from industry-defining herbicides to promising pharmaceutical candidates.[1][2]
This guide provides a comparative analysis focusing on 2-(4-Methoxyphenoxy)acetic acid , contrasting its performance and potential in various bioassays against other notable phenoxyacetic acid analogs. We will delve into the structure-activity relationships (SAR) that govern their function, provide quantitative data where available, and present detailed experimental protocols to empower researchers in their own investigations. Our focus will be on comparing it with the parent (unsubstituted) Phenoxyacetic acid and the commercially significant herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D) , to illustrate how subtle molecular changes can lead to vastly different biological outcomes.
Chapter 1: Structure-Activity Relationships: The Decisive Role of Ring Substitution
The biological activity of a phenoxyacetic acid derivative is profoundly influenced by the nature, number, and position of substituents on its aromatic ring.[1][3] These modifications alter the molecule's physicochemical properties, such as its lipophilicity, electronic charge distribution, and steric profile, which in turn dictate its interaction with biological targets.[3]
| Compound | Structure | Key Substituents | Expected Influence on Properties |
| Phenoxyacetic Acid | None (Unsubstituted) | Baseline compound for comparison. | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Two Chlorine atoms (Cl) at positions 2 and 4 | Electron-withdrawing, increases lipophilicity. Critical for high-potency herbicidal activity.[3] | |
| This compound | One Methoxy group (-OCH₃) at position 4 | Electron-donating, can influence hydrogen bonding potential and metabolic stability. |
The comparison between the electron-withdrawing chloro groups of 2,4-D and the electron-donating methoxy group of our topic compound is central. This electronic difference is a primary driver of their divergent activities in the bioassays discussed below.
Chapter 2: Comparative Bioassay Analysis
Herbicidal & Plant Growth Regulation Bioassays
The most well-documented activity for phenoxyacetic acids is their role as synthetic auxins, a class of plant growth regulators.[4]
Mechanism of Action: Synthetic Auxins
At high concentrations, synthetic auxins like 2,4-D overload the plant's natural growth regulation systems. They bind to auxin receptors (like TIR1), leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, unleashes a massive, uncontrolled expression of growth-promoting genes, causing unsustainable growth, cell division, and ultimately, the death of the susceptible plant.[4][5] This selective action is highly effective against broadleaf weeds, while grasses remain relatively unaffected.[6]
Caption: Synthetic auxin mechanism leading to herbicidal action.
Comparative Performance:
-
2,4-D: As a commercial herbicide, 2,4-D exhibits exceptionally high potency against broadleaf weeds.[6] The specific 2,4-dichloro substitution pattern is considered optimal for this activity.[3]
-
Phenoxyacetic Acid (Unsubstituted): Shows weak auxin activity and is not used as an effective herbicide.
-
This compound: While it shares the core structure, there is a notable lack of evidence in major agricultural science literature supporting its use as a potent herbicide. The substitution of electron-withdrawing chlorine atoms with an electron-donating methoxy group likely reduces its binding affinity for the auxin receptor complex, resulting in significantly lower herbicidal activity compared to 2,4-D.
Antimicrobial & Antifungal Bioassays
The phenoxyacetic acid scaffold is also a fruitful starting point for developing antimicrobial agents.
Comparative Performance:
A review of the biological profiles of phenoxyacetic acid derivatives highlights a range of antimicrobial activities.[2][7] While comprehensive, direct-comparison data is limited, we can synthesize findings from various studies:
| Compound/Derivative Class | Bioassay Finding | Source |
| 4-Methoxyphenoxyacetic acid | Tested for antibacterial and antifungal properties against strains like Streptococcus, Micrococcus, and E. coli. | [7] |
| Various Phenoxyacetamide Derivatives | Showed activity against Candida albicans and Cryptococcus neoformans. The presence of multiple amidic groups was found to enhance antimycotic activity. | [8] |
| Phenoxyacetic acid-Pyrazoline Derivatives | Molecules derived from this class have shown good potential against various bacteria and fungi. | [9] |
| General Phenoxyacetic Acids | The core structure is present in numerous compounds evaluated for antifungal and antibacterial properties.[2][10] |
Insight: Unlike the highly specific substitutions required for herbicidal action, a broader range of phenoxyacetic acid derivatives, including the 4-methoxy variant, appear to exhibit antimicrobial potential.[7] This suggests a different mechanism of action and set of target interactions compared to the auxin pathway in plants. The methoxy group may contribute favorably to properties required for antimicrobial action, such as membrane interaction or inhibition of specific microbial enzymes.
Other Bioactivities of Note
The versatility of this scaffold extends to several other therapeutic areas, underscoring the importance of continued screening and derivatization.
-
Anti-inflammatory Activity: Certain phenoxyacetic acid derivatives have been designed as highly selective Cyclooxygenase-2 (COX-2) inhibitors, showing promise as anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[11][12]
-
Antidiabetic Activity: The scaffold has been successfully modified to create potent agonists of the Free Fatty Acid Receptor 1 (FFA1), a target for treating type 2 diabetes by promoting glucose-stimulated insulin secretion.[1][13]
-
Antisickling Activity: Quantitative structure-activity relationship (QSAR) studies have been applied to phenoxyacetic acid derivatives to design compounds that can prevent the sickling of red blood cells in sickle cell disease.[14]
For these activities, there is currently insufficient public data to place this compound in a comparative context. However, these findings strongly suggest that it and its derivatives are worthy candidates for screening in these and other therapeutic bioassays.
Chapter 3: Experimental Protocols: A Self-Validating System
To facilitate further research, we provide a detailed protocol for a foundational bioassay to assess the plant growth regulatory effects of phenoxyacetic acid compounds.
Protocol: Seed Germination and Root Elongation Bioassay
This assay is a reliable method to quantify the phytotoxicity and growth-regulating effects of test compounds.
Causality: The principle is that compounds with auxin-like activity will inhibit root elongation at high concentrations, a key indicator of herbicidal potential. Germination rates provide a measure of acute toxicity to the seed itself.
Materials:
-
Petri dishes (90 mm) with filter paper (Whatman No. 1)
-
Test compounds (2,4-D, Phenoxyacetic acid, this compound)
-
Solvent (e.g., DMSO, ethanol) for stock solution preparation
-
Distilled water
-
Seeds of a susceptible dicot species (e.g., cress, Lepidium sativum)
-
Growth chamber or incubator with controlled light and temperature (e.g., 25°C, 16h light/8h dark)
-
Ruler or digital calipers
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in a suitable solvent (e.g., DMSO). Rationale: A high-concentration stock allows for accurate serial dilutions and minimizes the final solvent concentration in the assay.
-
Test Solution Preparation: Perform serial dilutions of the stock solutions with distilled water to achieve a range of final concentrations (e.g., 1000 µM, 100 µM, 10 µM, 1 µM, 0.1 µM). Include a solvent control (distilled water with the same percentage of DMSO as the highest concentration test solution) and a negative control (distilled water only).
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the appropriate test or control solution onto the filter paper, ensuring it is evenly saturated.
-
Place 10-15 cress seeds evenly spaced on the filter paper.
-
Seal each Petri dish with parafilm to prevent evaporation.
-
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions for 72-96 hours.
-
Data Collection:
-
After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.
-
Carefully measure the length of the primary root of each germinated seedling.
-
-
Analysis:
-
Calculate the average root length and standard deviation for each treatment.
-
Express the root length as a percentage of the solvent control.
-
Plot the percentage of root growth inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
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- 8. [Derivatives of phenoxyacetamide and antimycotic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Synthesis of phenoxyacetic and phenoxypropionic acids containing an aldehyde, acetyl or carobxyl group in the benzene ring and their fungicidal effects on pathogenic species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Methoxyphenoxy)acetic Acid: Strategic Insights for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(4-Methoxyphenoxy)acetic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed protocols to ensure reproducible outcomes.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound primarily revolves around the formation of an ether linkage between the phenolic oxygen of 4-methoxyphenol (hydroquinone monomethyl ether) and an acetic acid moiety. The two most prominent strategies for achieving this transformation are the venerable Williamson ether synthesis and the copper-catalyzed Ullmann condensation. This guide will dissect these two approaches, evaluating them on key performance indicators such as yield, reaction conditions, substrate scope, and practical considerations for a laboratory setting.
Route 1: The Williamson Ether Synthesis - A Classic and Versatile Approach
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad applicability.[1] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1]
Mechanistic Rationale
The synthesis of this compound via the Williamson route involves two key steps:
-
Deprotonation of 4-methoxyphenol: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base is critical; for phenols, which are more acidic than aliphatic alcohols, moderately strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[1]
-
Nucleophilic Substitution: The resulting 4-methoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid or bromoacetic acid, to displace the halide and form the desired ether linkage.[1]
Caption: General workflow of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis of 4-methylphenoxyacetic acid)[1]
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Water
-
Concentrated Hydrochloric Acid
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide.
-
Add chloroacetic acid to the solution.
-
Heat the reaction mixture to 90-100°C for 1-2 hours.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the product into the aqueous phase.
-
Acidify the bicarbonate solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Modern Advancements in Williamson Ether Synthesis
To address some of the limitations of the classical approach, such as long reaction times and the use of high temperatures, several modifications have been developed:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often reducing reaction times from hours to minutes.[2] The direct coupling of microwave energy with the polar reactants leads to rapid and uniform heating.[3]
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants that are soluble in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous to the organic phase, thereby increasing the reaction rate.[4]
Route 2: The Ullmann Condensation - A Copper-Catalyzed Alternative
The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, offers an alternative route for the formation of the aryl ether bond.[5] While traditionally requiring harsh conditions, modern advancements have made this a more viable and milder method.[6]
Mechanistic Considerations
The Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.[5] The currently accepted mechanism for the ligand-assisted Ullmann reaction involves the following key steps:
-
Formation of a Copper-Phenoxide Complex: The copper(I) catalyst coordinates with the phenoxide ion.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Reductive Elimination: The desired aryl ether is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species to continue the catalytic cycle.
Caption: Conceptual workflow for the Ullmann condensation route to this compound.
Generalized Experimental Protocol for Ligand-Assisted Ullmann Ether Synthesis
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine, 10-20 mol%)
-
A base (e.g., potassium carbonate or cesium carbonate, 2.0 eq)
-
A high-boiling polar solvent (e.g., DMF, DMSO, or toluene)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
To a reaction vessel, add 4-methoxyphenol, ethyl bromoacetate, CuI, the ligand, and the base.
-
Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-140°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the solids.
-
Extract the product with an organic solvent and wash with water and brine.
-
Purify the resulting ester by column chromatography.
-
Hydrolyze the purified ester using an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the final product.
-
Collect the product by filtration, wash with water, and dry.
Comparative Analysis of Synthesis Routes
| Parameter | Williamson Ether Synthesis | Ullmann Condensation |
| Starting Materials | 4-Methoxyphenol, Haloacetic acid | 4-Methoxyphenol, Haloacetic acid ester, Aryl halide (less common for this target) |
| Key Reagents | Strong base (NaOH, KOH) | Copper catalyst, Ligand, Base (K₂CO₃, Cs₂CO₃) |
| Reaction Conditions | 50-100 °C, 1-8 hours[7] | 80-140 °C, several hours to a day |
| Typical Yields | 50-95% in laboratory settings[7] | Moderate to good, highly dependent on catalyst and ligand system. |
| Advantages | - Well-established and reliable- Inexpensive reagents- Simple procedure | - Milder conditions with modern catalysts- Can be used for sterically hindered substrates |
| Disadvantages | - Can require harsh basic conditions- Side reactions (elimination) with secondary/tertiary halides | - More expensive reagents (catalyst, ligand)- Requires inert atmosphere- Reaction optimization can be complex |
Conclusion and Recommendations
Both the Williamson ether synthesis and the Ullmann condensation are viable methods for the preparation of this compound.
For most laboratory-scale syntheses, the Williamson ether synthesis is the recommended route. Its primary advantages are the use of inexpensive and readily available reagents, a straightforward procedure, and generally high yields. The robustness of this method has made it a long-standing choice for the synthesis of aryloxyacetic acids. For process optimization, exploring microwave-assisted conditions or the use of phase-transfer catalysis can lead to significant improvements in reaction time and efficiency.
The Ullmann condensation , particularly with modern ligand systems, presents a valuable alternative, especially in cases where the Williamson synthesis may be problematic (e.g., with sensitive functional groups that are intolerant to strong bases). However, the higher cost of catalysts and ligands, coupled with the need for more stringent reaction conditions (inert atmosphere), makes it a less common choice for this specific target molecule unless specific circumstances warrant its use.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, cost considerations, available equipment, and the chemist's familiarity with the techniques.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
- Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. I. A new method of alkylation of phenylacetonitrile. Roczniki Chemii, 39, 1223-1231.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- [Fictitious Reference for illustrative purposes] Jones, A. B., & Smith, C. D. (2022). A Comparative Study of Williamson and Ullmann Ether Syntheses for Aryloxyacetic Acids. Journal of Organic Synthesis, 15(3), 456-462.
- [Fictitious Reference for illustrative purposes] Chen, L., & Wang, X. (2021). Microwave-Assisted Williamson Ether Synthesis of Bio-active Phenoxyacetic Acid Derivatives. Green Chemistry Letters and Reviews, 14(2), 210-217.
- [Fictitious Reference for illustrative purposes] Rodriguez, P., & Martinez, F. (2020). Ligand-Free Copper-Catalyzed Ullmann Condensation for the Synthesis of Diaryl Ethers. Tetrahedron Letters, 61(45), 152489.
- [Fictitious Reference for illustrative purposes] Lee, S. H., & Kim, J. H. (2019). Phase-Transfer-Catalyzed Synthesis of Aryloxyacetic Acids under Mild Conditions.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- [Fictitious Reference for illustrative purposes] Kumar, S., & Singh, R. (2018). Recent Advances in Ullmann Condensation Reactions. Current Organic Chemistry, 22(14), 1348-1370.
- [Fictitious Reference for illustrative purposes] Farmacia Journal. (2021). Conventional and Green Synthesis Under Solvent-Free Microwave Irradiation of 2-(4-(Phenyldiazenyl)Phenoxy)
- [Fictitious Reference for illustrative purposes] Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
- [Fictitious Reference for illustrative purposes] Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
- [Fictitious Reference for illustrative purposes] ACS Green Chemistry Institute. (n.d.).
- [Fictitious Reference for illustrative purposes] Chem-Station. (2014). Williamson Ether Synthesis.
- [Fictitious Reference for illustrative purposes] Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
- [Fictitious Reference for illustrative purposes] CRDEEP Journals. (n.d.).
- [Fictitious Reference for illustrative purposes] Anton Paar Wiki. (n.d.). Microwave-Assisted Synthesis.
- [Fictitious Reference for illustrative purposes] Matrix Scientific. (n.d.). This compound.
- [Fictitious Reference for illustrative purposes] Sigma-Aldrich. (n.d.). This compound.
- [Fictitious Reference for illustrative purposes] Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- [Fictitious Reference for illustrative purposes] Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
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- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 2-(4-Methoxyphenoxy)acetic acid Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key starting material is a foundational requirement for data integrity and regulatory compliance. The compound 2-(4-Methoxyphenoxy)acetic acid, a vital building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the ultimate safety and efficacy of a final drug product.[1]
This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will dissect the "why" behind the experimental choices, present a self-validating protocol, and objectively compare HPLC with alternative analytical techniques, supported by clear data and methodologies.
The Primacy of HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power enables the separation of the main compound from structurally similar impurities, which is critical for accurate quantification.[2][3] The choice of a reversed-phase HPLC method is logical, as the analyte possesses moderate polarity, allowing for good retention and separation on a nonpolar stationary phase like C18.[2][4]
Foundational HPLC Method for Validation
Before validation can commence, a robust analytical method must be developed. The following proposed method serves as an excellent starting point for this compound analysis. The rationale behind each parameter selection is crucial for understanding the method's performance.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides optimal retention and separation for polar aromatic compounds through hydrophobic interactions.[2] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography. The acidic modifier (phosphoric acid) suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, sharp peak shape.[4] |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned of any strongly retained compounds after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time, resolution, and backpressure. |
| Detection | UV at 275 nm | Aromatic compounds like this compound exhibit significant UV absorbance. 275 nm is a common wavelength for phenolic compounds, offering high sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
The Validation Protocol: A Self-Validating System
Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5][6] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures global regulatory acceptance.[7][8]
Below is the workflow for validating the HPLC method.
Caption: Workflow for HPLC Method Validation.
Step-by-Step Validation Experiments
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Protocol:
-
Analyze a sample of diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a known impurity standard or a placebo sample, if applicable.
-
Analyze the this compound standard.
-
Spike the analyte with known impurities and analyze the mixture to demonstrate that the analyte peak is resolved from all impurity peaks.
-
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) and analyze the stressed samples. This demonstrates the method's ability to separate the analyte from its degradation products. A peak purity test using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally pure.[7]
-
2. Linearity & Range
-
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[7] The range is the interval between the upper and lower concentration of the analyte for which the method has been shown to be precise, accurate, and linear.[9]
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations across the desired range. For a purity test, this range should typically be from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.[10]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[11]
-
Protocol:
-
Prepare a sample matrix (e.g., a placebo or a known batch of the product).
-
Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage of the analyte recovered.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument to assess variability within the laboratory.[9]
-
The results are expressed as the Relative Standard Deviation (%RSD).
-
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the response (often from the y-intercepts of regression lines) and S = the slope of the calibration curve.
-
-
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)[10]
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the sample under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Caption: Interrelationship of Validation Parameters.
Data Summary and Acceptance Criteria
All experimental data must be compared against pre-defined acceptance criteria as outlined in the validation protocol.
Table 1: Validation Parameters and Typical Acceptance Criteria (based on ICH Q2(R1))
| Validation Parameter | Acceptance Criterion |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Method provides acceptable linearity, accuracy, and precision within the defined range. |
| Accuracy | % Recovery typically within 98.0% - 102.0% for drug substance assay. |
| Precision (Repeatability) | %RSD ≤ 1.0% for drug substance assay. |
| Precision (Intermediate) | %RSD ≤ 2.0% for drug substance assay. |
| LOQ Precision | %RSD ≤ 10% at the LOQ concentration. |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Table 2: Illustrative Validation Results for this compound Purity Assay
| Parameter | Result | Status |
| Linearity (r²) | 0.9998 | Pass |
| Range | 0.1 µg/mL (LOQ) - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Repeatability (%RSD) | 0.45% | Pass |
| Intermediate Precision (%RSD) | 0.88% | Pass |
| LOD (S/N) | 0.03 µg/mL | Pass |
| LOQ (S/N) | 0.1 µg/mL | Pass |
| Robustness | System suitability passed under all varied conditions. | Pass |
Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is the premier choice, it is valuable for a scientist to understand the landscape of alternative techniques.[2][3]
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte | Suitability |
| HPLC | Differential partitioning between a stationary and mobile phase.[3] | High resolution, high sensitivity, excellent quantitation, suitable for non-volatile compounds. | Higher cost of instrumentation and consumables, requires skilled operators. | Excellent: The gold standard for purity determination and impurity profiling. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | High resolution for volatile compounds. | Unsuitable without derivatization due to the analyte's high boiling point and polarity. Derivatization adds complexity and potential for error. | Poor |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, low cost, good for reaction monitoring. | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[13] | Fair: Useful for quick screening or reaction monitoring, but not for definitive purity quantification. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, can quantify without a reference standard (qNMR). | Low sensitivity for detecting minor impurities (<0.1%), complex mixtures can be difficult to interpret. | Good: Excellent for structural confirmation and identification of major impurities, but not for trace impurity detection. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity and specificity, provides molecular weight information. | Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. Ionization suppression can affect quantitation. | Excellent (as a detector): LC-MS is the ultimate tool for impurity identification, providing structural data on unknown peaks separated by HPLC. |
Conclusion: An End-to-End, Trustworthy System
The validation of an analytical method is not merely a regulatory hurdle; it is the bedrock of reliable scientific data. For this compound, a well-validated HPLC method provides unparalleled confidence in its purity, ensuring the quality and consistency of research and development outcomes. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, the method becomes a self-validating system. While techniques like TLC and NMR have their place for rapid screening and structural elucidation, HPLC remains the definitive, quantitative workhorse for purity assessment in a professional laboratory setting. This comprehensive approach ensures that every result is defensible, reproducible, and ultimately, trustworthy.[6]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol.
- Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Sigma-Aldrich. (n.d.). This compound | 1877-75-4.
- PubMed. (n.d.). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- SIELC Technologies. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column.
- Clinical Investigation. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Sigma-Aldrich. (n.d.). This compound | 1877-75-4.
- Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin.
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- 4. Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 10. scribd.com [scribd.com]
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- 12. researchgate.net [researchgate.net]
- 13. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Confirmation of 2-(4-Methoxyphenoxy)acetic acid
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized or isolated compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to verify the structure of 2-(4-Methoxyphenoxy)acetic acid, a key intermediate in various synthetic pathways. We will delve into the practical application and interpretation of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to structural elucidation that enhances confidence and ensures the integrity of research findings.
The Imperative of Multi-Technique Analysis
Relying on a single analytical method for structural confirmation can be fraught with ambiguity. Each spectroscopic technique probes different aspects of a molecule's constitution. FTIR identifies functional groups based on their vibrational frequencies, NMR provides a detailed map of the atomic framework and connectivity, and MS determines the molecular weight and fragmentation patterns, offering clues to the molecule's composition. By integrating data from these distinct yet complementary methods, we construct a comprehensive and robust structural proof, minimizing the potential for misidentification.
This guide will compare the expected spectroscopic data for this compound with that of its structural analogs, phenoxyacetic acid and 4-methoxyphenol, to highlight the unique spectral signatures that arise from its specific arrangement of functional groups.
Molecular Structure and Spectroscopic Correlation
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound and identify the key structural features that will be interrogated by each analytical technique.
Caption: Molecular structure of this compound with key atoms labeled for spectroscopic analysis.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Experimental Protocol:
A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparison:
The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the carboxylic acid, ether, and aromatic functionalities.[1][2]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) for Phenoxyacetic Acid | Comparative Wavenumber (cm⁻¹) for 4-Methoxyphenol |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) | 3300-2500 (broad) | 3600-3200 (broad, phenolic O-H) |
| Carboxylic Acid | C=O stretch | ~1700 | ~1700 | N/A |
| Alkane C-H | C-H stretch | 2950-2850 | 2950-2850 | 2950-2850 (methoxy group) |
| Aromatic C-H | C-H stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Ether | C-O-C stretch (aryl-alkyl) | 1250-1200 | 1250-1200 | 1250-1200 (aryl-methyl) |
| Aromatic C=C | C=C stretch | 1600-1450 | 1600-1450 | 1600-1450 |
Analysis:
-
The broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid, a feature shared with phenoxyacetic acid but distinct from the sharper phenolic O-H stretch in 4-methoxyphenol.
-
The strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid, a key feature absent in 4-methoxyphenol.
-
The presence of both sp³ C-H stretches (from the methylene and methoxy groups) and sp² C-H stretches (from the aromatic ring) confirms the hybrid nature of the molecule.
-
The C-O-C stretching vibrations of the ether linkages are expected in the fingerprint region, and the specific pattern will differ subtly between the three compounds, providing further confirmation.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol:
A small amount of the this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.
¹H NMR Data Interpretation and Comparison:
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Comparative Data for Analogs |
| Carboxylic Acid (-COOH) | 10-13 | Singlet (broad) | 1H | Phenoxyacetic acid: similar broad singlet. |
| Aromatic (ring protons) | 6.8-7.0 | Multiplet | 4H | Phenoxyacetic acid: multiplet at 6.9-7.3 ppm. 4-Methoxyphenol: multiplet at 6.7-6.9 ppm. |
| Methylene (-OCH₂-) | ~4.6 | Singlet | 2H | Phenoxyacetic acid: singlet around 4.6 ppm. |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | 4-Methoxyphenol: singlet around 3.7 ppm. |
Analysis:
-
The downfield broad singlet corresponding to the acidic proton of the carboxylic acid is a key diagnostic peak.
-
The aromatic region will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring (an AA'BB' system), appearing as two doublets.
-
The singlet for the methylene protons adjacent to the ether oxygen and the carboxylic acid group will be deshielded.
-
The singlet for the methoxy group protons will appear in the typical region for such functional groups.
Caption: Correlation of proton environments in this compound with their predicted ¹H NMR chemical shifts.
¹³C NMR Data Interpretation and Comparison:
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Comparative Data for Analogs |
| Carboxylic Acid (-COOH) | ~170-175 | Phenoxyacetic acid: similar chemical shift. |
| Aromatic (C-O) | ~155 | 4-Methoxyphenol: ~150 ppm (C-OH), ~155 ppm (C-OCH₃). |
| Aromatic (C-H) | 114-122 | Phenoxyacetic acid: 115-130 ppm. 4-Methoxyphenol: 115-120 ppm. |
| Aromatic (ipso-C) | ~150 | Phenoxyacetic acid: ~158 ppm. |
| Methylene (-OCH₂-) | ~65 | Phenoxyacetic acid: ~65 ppm. |
| Methoxy (-OCH₃) | ~55 | 4-Methoxyphenol: ~55 ppm. |
Analysis:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
The aromatic region will show four distinct signals due to the symmetry of the para-substituted ring. The carbons attached to the oxygen atoms will be the most deshielded.
-
The methylene and methoxy carbons will have characteristic chemical shifts that are consistent with their positions in the molecule.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol:
A dilute solution of this compound is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Data Interpretation and Comparison:
The mass spectrum of this compound (C₉H₁₀O₄) is expected to show a molecular ion peak (M⁺) at m/z = 182.[1] The fragmentation pattern will be characteristic of a molecule containing an ether linkage and a carboxylic acid.
| Ion | m/z | Identity | Significance |
| M⁺ | 182 | [C₉H₁₀O₄]⁺ | Molecular ion |
| M-45 | 137 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| Base Peak | 124 | [C₇H₈O₂]⁺ | Likely from cleavage of the ether bond |
| 109 | [C₆H₅O₂]⁺ | Further fragmentation | |
| 77 | [C₆H₅]⁺ | Phenyl cation |
digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];M [label="[C₉H₁₀O₄]⁺˙\nm/z = 182"]; F1 [label="[C₈H₉O₂]⁺\nm/z = 137"]; F2 [label="[C₇H₈O₂]⁺˙\nm/z = 124"]; F3 [label="[C₆H₅O]⁺\nm/z = 93"]; F4 [label="[C₆H₅]⁺\nm/z = 77"];
M -> F1 [label="- COOH"]; M -> F2 [label="- CH₂COOH"]; F2 -> F3 [label="- OCH₃"]; F3 -> F4 [label="- CO"]; }
Caption: Plausible fragmentation pathway for this compound in electron ionization mass spectrometry.
Analysis:
-
The presence of the molecular ion peak at m/z 182 confirms the molecular weight of the compound.
-
The fragmentation pattern, particularly the loss of the carboxymethyl group (-CH₂COOH) to give a fragment at m/z 124, and the loss of the entire acetic acid moiety, is consistent with the proposed structure. This fragmentation is a key differentiator from its analogs. For instance, phenoxyacetic acid (MW=152) would show a molecular ion at m/z 152, and 4-methoxyphenol (MW=124) would have its molecular ion at the m/z of a major fragment of the target compound.
Conclusion: A Symphony of Spectroscopic Evidence
The structural confirmation of this compound is not achieved through a single, definitive experiment, but rather through the harmonious convergence of data from multiple spectroscopic techniques. FTIR confirms the presence of the essential carboxylic acid, ether, and aromatic functional groups. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeletons, respectively, confirming the connectivity and substitution pattern. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural information through predictable fragmentation.
By comparing the spectral data of this compound with its structural relatives, phenoxyacetic acid and 4-methoxyphenol, we can confidently assign the unique spectral features to the specific structural motifs of the target molecule. This integrated, multi-technique approach exemplifies the rigorous standards of modern chemical analysis and provides an unshakeable foundation for further research and development.
References
- National Institute of Standards and Technology. (n.d.). Acetic acid, (4-methoxyphenoxy)-. NIST Chemistry WebBook.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A Comparative Guide to the Biological Efficacy of 2-(4-Methoxyphenoxy)propionic Acid Enantiomers
For researchers, scientists, and professionals in drug development and food science, understanding the stereochemistry of bioactive molecules is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and physiological effects. This guide provides an in-depth comparison of the biological efficacy of the (R) and (S) enantiomers of 2-(4-methoxyphenoxy)propionic acid, a compound widely recognized for its potent taste-modulating properties.
Introduction: The Significance of Chirality in Phenoxypropionic Acids
2-(4-Methoxyphenoxy)propionic acid, commonly known as lactisole, is a chiral molecule that has garnered significant interest as a modulator of sweet taste perception.[1][2] Its chemical structure features a stereocenter at the second carbon of the propionic acid chain, giving rise to two distinct enantiomers: (S)-2-(4-methoxyphenoxy)propionic acid and (R)-2-(4-methoxyphenoxy)propionic acid.
The broader class of phenoxypropionic acids has a well-documented history of stereospecific biological activity. For instance, in the agrochemical sector, the herbicidal activity of compounds like 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) is predominantly associated with the (R)-enantiomer.[3] Similarly, the therapeutic effects of certain peroxisome proliferator-activated receptor (PPAR) agonists are often enantiomer-dependent.[4][5] This precedent underscores the critical need to evaluate the individual biological activities of the enantiomers of 2-(4-methoxyphenoxy)propionic acid.
Comparative Biological Efficacy: A Tale of Two Enantiomers
The primary and most well-characterized biological effect of 2-(4-methoxyphenoxy)propionic acid is the inhibition of sweet taste. Experimental evidence conclusively demonstrates that this activity is stereoselective, with one enantiomer being significantly more potent than the other.
Inhibition of the Human Sweet Taste Receptor
The human sweet taste receptor is a heterodimeric G-protein coupled receptor composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). Lactisole and its derivatives are known to act as negative allosteric modulators by binding to the transmembrane domain of the T1R3 subunit.[6][7]
Studies have consistently shown that the (S)-enantiomer of lactisole is predominantly responsible for its sweet taste inhibitory activity .[2][7] In contrast, the (R)-enantiomer is largely considered to be inert or possesses significantly weaker inhibitory effects.[2] This pronounced difference in efficacy highlights the precise stereochemical requirements for interaction with the T1R3 receptor.
Molecular modeling and mutagenesis studies have elucidated the structural basis for this stereoselectivity. The (S)-isomer is thought to form more stable and effective interactions within the ligand-binding pocket of the T1R3 transmembrane domain.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the comparative inhibitory potency of the (S) and (R) enantiomers of lactisole on the human sweet taste receptor.
| Enantiomer | Relative Inhibitory Activity | Key Findings |
| (S)-2-(4-Methoxyphenoxy)propionic acid | High | Predominantly responsible for the sweet taste inhibitory effect.[2][7] |
| (R)-2-(4-Methoxyphenoxy)propionic acid | Low to Negligible | Exhibits minimal to no inhibitory activity on the sweet taste receptor.[2][7] |
Mechanism of Action: A Stereospecific Interaction
The differential activity of the lactisole enantiomers is a direct consequence of their three-dimensional arrangement and how they fit into the chiral environment of the T1R3 receptor's binding site.
As illustrated, the specific spatial orientation of the functional groups in (S)-lactisole allows for a high-affinity binding to the allosteric site on the T1R3 subunit, leading to a conformational change that inhibits receptor activation by sweeteners. The (R)-enantiomer, due to its different 3D structure, is unable to achieve this optimal fit, resulting in a lack of significant biological activity.
Experimental Protocols
Chiral Separation of 2-(4-Methoxyphenoxy)propionic Acid Enantiomers
Objective: To resolve the racemic mixture of 2-(4-methoxyphenoxy)propionic acid into its individual (R) and (S) enantiomers for subsequent biological assays.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for this separation.
Step-by-Step Protocol:
-
Column Selection: Employ a chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak®).
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to ensure the analyte is in its protonated form. The exact ratio should be optimized for baseline separation.
-
Sample Preparation: Dissolve the racemic 2-(4-methoxyphenoxy)propionic acid in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 225 nm).
-
-
Fraction Collection: Collect the separated enantiomeric peaks into distinct fractions.
-
Purity and Identity Confirmation: Analyze the collected fractions to confirm their enantiomeric purity and identity using polarimetry and analytical HPLC.
Sources
- 1. scbt.com [scbt.com]
- 2. SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE | 13794-15-5 [chemicalbook.com]
- 3. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of PPAR (peroxisome proliferator-activated receptors) agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Synthesis of 2-(4-Methoxyphenoxy)acetic Acid: A Cost-Benefit Analysis
Introduction
2-(4-Methoxyphenoxy)acetic acid is a valuable aryloxyacetic acid derivative. Its structural motif appears in various fields, from serving as a key intermediate in the synthesis of pharmacologically active molecules to its use in materials science. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. An optimal synthetic strategy must balance high yield and purity with economic viability and sustainable practices.
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a rigorous cost-benefit analysis to empower researchers, chemists, and process development professionals to select the most appropriate method for their specific objectives.
Core Synthetic Strategies: An Overview
The formation of the ether linkage between the 4-methoxyphenol and the acetic acid moiety is the central challenge in synthesizing the target molecule. The most prevalent and historically significant method is the Williamson ether synthesis . Modern adaptations of this classic reaction, such as the use of Phase Transfer Catalysis (PTC) , offer significant advantages in terms of reaction conditions and efficiency. For the sake of a comprehensive comparison, we will also briefly touch upon the Ullmann condensation , a copper-catalyzed method, to understand its applicability and limitations in this context.
Method 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in organic chemistry[1][2]. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide[2].
Mechanism and Rationale
The synthesis involves two key steps. First, the weakly acidic 4-methoxyphenol is deprotonated by a suitable base to form the more nucleophilic 4-methoxyphenoxide ion. The choice of base is critical; strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure complete deprotonation[3][4]. In the second step, this phenoxide attacks the electrophilic carbon of a haloacetic acid, typically chloroacetic acid or its ester, displacing the halide leaving group to form the desired ether linkage[2][4]. The reaction is typically performed in a polar solvent to solubilize the ionic intermediates.
Experimental Protocol (Classical Method)
-
Materials : 4-methoxyphenol, chloroacetic acid, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol and an equimolar amount of sodium hydroxide in water with stirring until a clear solution is obtained. This step generates the sodium 4-methoxyphenoxide in situ[3][4].
-
To this solution, add an equimolar amount of chloroacetic acid dissolved in a minimal amount of water.
-
Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours[3]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling the mixture to room temperature, transfer it to a beaker and carefully acidify with concentrated HCl until the pH is approximately 1-2. This protonates the carboxylate to precipitate the product[3][4].
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
-
Cost-Benefit Analysis
-
Cost : This method is highly cost-effective. The starting materials—4-methoxyphenol, chloroacetic acid, and NaOH—are inexpensive bulk chemicals. The use of water as a solvent further reduces costs and environmental impact.
-
Yield & Purity : Yields are generally moderate to good, typically ranging from 60-80%. Purity after recrystallization is usually high.
-
Safety & Environment : The use of concentrated NaOH and HCl requires appropriate personal protective equipment (PPE). However, the overall process is relatively green due to the use of water as a solvent. The main waste products are inorganic salts (NaCl), which have a low environmental impact.
-
Scalability : The procedure is straightforward and easily scalable for industrial production.
Method 2: Enhanced Synthesis via Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase)[5][6]. For the synthesis of this compound, PTC provides a significant enhancement over the classical Williamson method by facilitating the transfer of the phenoxide anion from the aqueous or solid phase into an organic phase where it can react with the haloacetate.
Mechanism and Rationale
In a typical liquid-liquid PTC system, the phenoxide is generated in an aqueous phase using a base like NaOH. A phase-transfer catalyst, usually a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), is added[6][7]. The lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it across the phase boundary into the organic phase (e.g., toluene or dichlorobenzene) where the haloacetic acid ester is dissolved. After the SN2 reaction occurs, the catalyst cation returns to the aqueous phase to repeat the cycle. This process avoids the need for harsh conditions or anhydrous polar aprotic solvents like DMF.
Experimental Protocol (PTC Method)
-
Materials : 4-methoxyphenol, chloroacetic acid, potassium carbonate (K₂CO₃) or NaOH, tetrabutylammonium bromide (TBAB), and an organic solvent (e.g., toluene).
-
Procedure (Solid-Liquid PTC) :
-
To a flask containing toluene, add 4-methoxyphenol, an excess of finely powdered anhydrous potassium carbonate, and a catalytic amount of TBAB (1-5 mol%).
-
Add an equimolar amount of ethyl chloroacetate to the mixture. The use of an ester prevents premature reaction with the base.
-
Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours. Vigorous stirring is essential to maximize the interfacial area between the solid and liquid phases[8].
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove the inorganic salts.
-
Wash the organic layer with water.
-
The resulting product is the ester, which must be hydrolyzed. Remove the toluene under reduced pressure, add an aqueous NaOH solution, and heat to hydrolyze the ester to the sodium salt of the acid.
-
Acidify the aqueous solution with HCl to precipitate the final product, this compound.
-
Filter, wash with water, and dry.
-
Cost-Benefit Analysis
-
Cost : The initial reagent cost is slightly higher due to the organic solvent and the phase-transfer catalyst. However, these costs can be offset by reduced energy consumption (lower temperatures, shorter reaction times) and potentially higher throughput.
-
Yield & Purity : Yields are often significantly higher than in the classical method, frequently exceeding 90%. The reaction is generally cleaner, leading to a purer crude product that may require less intensive purification.
-
Safety & Environment : The use of organic solvents like toluene introduces flammability and toxicity concerns. However, PTC allows for the use of less hazardous bases like K₂CO₃ and avoids high temperatures and pressures. The small amount of catalyst can be difficult to remove completely but its environmental impact is minimal at catalytic loadings[6].
-
Scalability : The method is highly scalable and widely used in industry for its efficiency and reproducibility[5]. The need for vigorous stirring and efficient phase separation must be addressed in large-scale reactors.
Method 3: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-heteroatom bonds, including C-O bonds for ether synthesis[9][10]. It typically involves the coupling of an aryl halide with an alcohol or phenol[9].
Mechanism and Applicability
The traditional Ullmann reaction requires harsh conditions, often involving high temperatures (>200 °C) and stoichiometric amounts of copper[9][10]. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether[11].
For synthesizing this compound, this method is not the standard choice. It would theoretically involve reacting a halo-substituted benzene (e.g., 4-bromoanisole) with a hydroxyacetic acid derivative in the presence of a copper catalyst. This is significantly more complex and expensive than the Williamson synthesis, where the required C-O bond is formed from much simpler precursors. The Ullmann reaction is generally reserved for when the SN2 pathway of the Williamson synthesis is not feasible, such as in the formation of diaryl ethers where nucleophilic aromatic substitution is difficult[10][12].
Cost-Benefit Analysis
-
Cost : This method is substantially more expensive. It requires a pre-functionalized aryl halide, a copper catalyst, and often expensive ligands and high-boiling polar solvents (e.g., DMF, NMP)[9].
-
Yield & Purity : Yields can be variable and the reaction often suffers from side products. Catalyst removal can be a significant purification challenge.
-
Safety & Environment : The high temperatures pose safety risks, and the use of copper catalysts and high-boiling aprotic solvents presents significant environmental and waste disposal challenges.
-
Scalability : Scaling up Ullmann reactions can be difficult due to the harsh conditions and catalyst handling. For this specific target molecule, it is not an economically or practically viable route.
Comparative Summary and Recommendation
| Parameter | Classical Williamson Synthesis | PTC-Enhanced Williamson Synthesis | Ullmann Condensation |
| Starting Materials | 4-Methoxyphenol, Chloroacetic Acid | 4-Methoxyphenol, Chloroacetic Acid Ester | Aryl Halide, Hydroxyacetic Acid Deriv. |
| Key Reagents | NaOH / KOH | K₂CO₃, Quaternary Ammonium Salt | Copper Catalyst, Ligands |
| Solvent | Water | Toluene, Dichlorobenzene | DMF, NMP, Nitrobenzene[9] |
| Temperature | 90 - 100 °C[3] | 80 - 90 °C | > 200 °C (Traditional)[9][10] |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | > 12 hours |
| Typical Yield | 60 - 80% | > 90% | Variable, often moderate |
| Reagent Cost | Low | Low to Moderate | High |
| Process Complexity | Low | Moderate | High |
| Environmental Impact | Low (water solvent) | Moderate (organic solvent) | High (metal catalyst, solvent) |
| Scalability | Excellent | Excellent | Poor |
Conclusion and Recommendation
For the synthesis of this compound, the choice between the classical Williamson ether synthesis and its PTC-enhanced variant is the primary practical consideration. The Ullmann condensation is not a competitive route for this specific molecule due to its high cost, harsh conditions, and lower efficiency.
-
For academic research, small-scale synthesis, or when cost is the absolute primary driver , the Classical Williamson Ether Synthesis using water as a solvent is an excellent choice. It is simple, inexpensive, and relatively environmentally friendly.
-
For industrial production, process optimization, and when high yield and throughput are paramount , the PTC-Enhanced Williamson Synthesis is the superior method. Despite slightly higher initial costs for the catalyst and solvent, the significantly higher yields, faster reaction times, and milder conditions result in a more efficient and ultimately more economical process at scale[5]. The use of a solid-liquid PTC system with potassium carbonate is particularly advantageous as it simplifies workup and avoids strongly corrosive aqueous bases during the main reaction step.
By carefully evaluating these parameters, researchers and drug development professionals can confidently select the synthetic strategy that best aligns with their goals of efficiency, cost, and sustainability.
References
- MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- The Royal Society of Chemistry. Contents.
- Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis.
- ResearchGate. (2025, August 5). Synthesis of 2,4-dichlorophenoxyacetic acid: Novelties of kinetics of inverse phase transfer catalysis.
- Cambridge University Press. Williamson Ether Synthesis.
- Experiment 06 Williamson Ether Synthesis.
- ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
- Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Wikipedia. Ullmann condensation.
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?.
- ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
- National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Wikipedia. Ullmann reaction.
- Slideshare. Ullmann reaction.
- BYJU'S. Ullmann Reaction.
- Sustainable routes for acetic acid production.
- European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid.
- Googleapis.com. (2014, February 27). WO 2014/030106 A2.
- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
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- 6. biomedres.us [biomedres.us]
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- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 11. byjus.com [byjus.com]
- 12. Ullmann reaction | PPTX [slideshare.net]
A Comparative Guide to the Reactivity of 2-(4-Methoxyphenoxy)acetic Acid and Its Isomers
Introduction
In the landscape of organic synthesis and medicinal chemistry, phenoxyacetic acid derivatives serve as versatile scaffolds and crucial intermediates. Their chemical behavior, dictated by the substitution pattern on the aromatic ring, is of paramount importance for designing synthetic routes and understanding structure-activity relationships. This guide provides an in-depth comparison of the reactivity of 2-(4-Methoxyphenoxy)acetic acid and its positional isomers, the 2-(2-Methoxyphenoxy) and 2-(3-Methoxyphenoxy) variants.
We will dissect the nuanced interplay of electronic and steric effects imparted by the methoxy substituent at the ortho, meta, and para positions. This analysis will form the basis for predicting and rationalizing their differential reactivity in two key classes of reactions: those involving the carboxylic acid moiety (e.g., esterification and amidation) and those targeting the aromatic ring (e.g., electrophilic aromatic substitution). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these valuable building blocks.
Pillar 1: The Decisive Influence of Methoxy Group Positioning
The reactivity of each isomer is fundamentally governed by the electronic and steric environment created by the methoxy (-OCH₃) group. This substituent exerts two opposing electronic influences: a powerful, electron-donating resonance (or mesomeric, +M) effect and a weaker, electron-withdrawing inductive (-I) effect due to the oxygen's electronegativity.[1][2][3] The net impact on the molecule's reactivity is highly dependent on the methoxy group's position relative to the phenoxyacetic acid substituent.
Electronic Effects: A Positional Tug-of-War
-
This compound (para-isomer): In the para position, the methoxy group's electron-donating resonance effect (+M) is maximized.[2] The oxygen's lone pairs delocalize into the aromatic π-system, significantly increasing electron density at the ortho and para positions relative to itself. This makes the aromatic ring highly activated towards electrophilic attack. The inductive effect (-I) is also present but is largely overshadowed by the powerful resonance donation.[2]
-
2-(2-Methoxyphenoxy)acetic acid (ortho-isomer): The ortho isomer also experiences a strong +M effect, activating the ring. However, its proximity to the phenoxyacetic acid side chain introduces significant steric hindrance.[4][5][6] This steric clash can force the ether linkage and the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as the "ortho effect," which can uniquely influence acidity and reactivity.[7]
-
2-(3-Methoxyphenoxy)acetic acid (meta-isomer): At the meta position, the resonance effect of the methoxy group does not extend to the rest of the ring in a way that significantly influences the ether linkage.[2][8] Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant electronic influence felt by the reaction centers, leading to a comparatively electron-poorer aromatic system than its ortho and para counterparts.[8]
Caption: Dominant electronic and steric effects in the methoxyphenoxyacetic acid isomers.
Pillar 2: Comparative Reactivity Analysis
The structural differences outlined above translate directly into predictable variations in chemical reactivity.
A. Reactions at the Carboxylic Acid Group
Reactions such as esterification and amide bond formation are primarily influenced by two factors: the acidity of the carboxylic proton (which affects the concentration of the carboxylate nucleophile) and steric access to the carbonyl carbon.
-
Ortho-Isomer: This isomer is predicted to be the most acidic . The steric crowding between the ortho-methoxy group and the acetic acid side chain forces the carboxyl group to twist out of the plane of the benzene ring.[7] This disrupts resonance stabilization of the neutral acid, making it easier to deprotonate. However, this same steric bulk severely hinders the approach of nucleophiles (like alcohols or amines) to the carbonyl carbon, making it the least reactive in esterification or amidation reactions.[5]
-
Meta-Isomer: The dominant electron-withdrawing inductive effect of the meta-methoxy group stabilizes the carboxylate anion, increasing the acidity compared to the para isomer. With minimal steric hindrance, this isomer is expected to be the most reactive in nucleophilic acyl substitution reactions.
-
Para-Isomer: The strong electron-donating resonance effect of the para-methoxy group destabilizes the carboxylate anion, making this isomer the least acidic . Its reactivity in esterification or amidation is expected to be moderate, higher than the sterically hindered ortho isomer but lower than the inductively activated meta isomer.
| Isomer Position | Predicted Acidity (pKa) | Predicted Reactivity (Esterification/Amidation) | Primary Influencing Factors |
| Ortho | Highest | Lowest | Steric Hindrance ("Ortho Effect")[7] |
| Meta | Intermediate | Highest | Inductive Electron Withdrawal (-I)[2][8] |
| Para | Lowest | Intermediate | Resonance Electron Donation (+M)[2] |
| Caption: Predicted trends in acidity and carboxylic acid reactivity. |
B. Electrophilic Aromatic Substitution (EAS)
The susceptibility of the benzene ring to attack by electrophiles is governed by its electron density.[9][10] Activating groups increase the rate of reaction and direct the incoming electrophile to specific positions.[10][11]
-
Para-Isomer: The methoxy group is a powerful activating, ortho, para-directing group.[6] The phenoxyacetic acid group is also an ortho, para-director, albeit weaker. The synergistic activation from both groups makes this isomer the most reactive towards EAS. Substitution is strongly favored at the two positions ortho to the highly activating methoxy group.
-
Ortho-Isomer: While the ring is also strongly activated by the ortho-methoxy group, the directing effects are complicated by steric hindrance.[5][6] The positions ortho to the methoxy group are sterically crowded. Therefore, electrophilic attack is most likely to occur at the position para to the methoxy group, despite the overall high reactivity of the ring.
-
Meta-Isomer: The methoxy group directs incoming electrophiles to the positions ortho and para relative to itself. The phenoxyacetic acid group directs to its own ortho and para positions. This leads to a more complex regiochemical outcome, with potential for multiple products. The overall reactivity is significantly lower than the ortho and para isomers because the ring is less activated.
Caption: Predicted reactivity and regioselectivity in Electrophilic Aromatic Substitution.
Pillar 3: Experimental Protocols and Validation
To empirically validate these theoretical predictions, the following experimental workflows can be employed. These protocols are designed to be self-validating by directly comparing the outcomes for the three isomers under identical conditions.
Protocol 1: Synthesis of Methoxyphenoxyacetic Acids
This procedure utilizes the Williamson ether synthesis, a robust method for preparing ethers.
Objective: To synthesize the ortho, meta, and para isomers of 2-(methoxyphenoxy)acetic acid from the corresponding methoxyphenols.
Materials:
-
2-Methoxyphenol, 3-Methoxyphenol, or 4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the starting methoxyphenol (1.0 eq.) in an aqueous solution of NaOH (2.5 eq.).
-
To the resulting sodium phenoxide solution, add chloroacetic acid (1.1 eq.) dropwise with stirring.
-
Heat the reaction mixture on a water bath at 80-90°C for 1-2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, acidify the mixture to a pH of ~1-2 using concentrated HCl. This will precipitate the carboxylic acid product.
-
Extract the aqueous mixture with diethyl ether (3x volume).
-
Combine the organic extracts and wash with a 5% Na₂CO₃ solution to extract the desired aryloxyacetic acid as its sodium salt.
-
Re-acidify the aqueous carbonate layer with concentrated HCl to precipitate the pure product.
-
Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol or an ethanol/water mixture to obtain the purified product.
Protocol 2: Comparative Amide Bond Formation
This protocol uses a standard coupling agent to compare the rate of amide formation under mild conditions, minimizing differences due to acidity and isolating the effect of steric hindrance.
Objective: To compare the relative rates of reaction for the three isomers with a model amine.
Materials:
-
This compound (para)
-
2-(2-Methoxyphenoxy)acetic acid (ortho)
-
2-(3-Methoxyphenoxy)acetic acid (meta)
-
Benzylamine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Set up three parallel reactions, one for each isomer.
-
In each reaction vial, dissolve the respective methoxyphenoxyacetic acid (1.0 eq.) and triphenylphosphine (1.2 eq.) in DCM.
-
Add iodine (1.2 eq.) to each mixture and stir for 5 minutes to form the phosphonium iodide activating species.
-
Add benzylamine (1.1 eq.) to each vial, followed immediately by triethylamine (1.5 eq.).[12]
-
Stir all three reactions at room temperature.
-
Monitor the consumption of the starting carboxylic acid in each reaction at regular time intervals (e.g., every 15 minutes) using TLC or LC-MS.
-
The reaction that reaches completion first is the most reactive. The expected order of reactivity is: meta > para > ortho.
Protocol 3: Comparative Electrophilic Aromatic Substitution (Bromination)
This experiment compares both the rate of reaction and the regiochemical outcome of bromination.
Objective: To assess the relative reactivity and directing effects of the isomers in an EAS reaction.
Materials:
-
The three methoxyphenoxyacetic acid isomers
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Set up three parallel reactions. In each, dissolve one of the isomers (1.0 eq.) in glacial acetic acid.
-
To each solution, add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature.[13]
-
Monitor the disappearance of the bromine color and the consumption of the starting material by TLC.
-
The reaction that consumes the starting material and bromine fastest is the most reactive. The expected order is: para > ortho > meta.
-
Upon completion, quench the reactions by pouring them into ice water. Filter the precipitated product.
-
Analyze the crude products by ¹H NMR to determine the regioselectivity of bromination for each isomer.
Conclusion
The reactivity of 2-(methoxyphenoxy)acetic acid is exquisitely controlled by the position of the methoxy substituent.
-
This compound (Para): Exhibits the highest reactivity in electrophilic aromatic substitution due to powerful, synergistic ring activation, while showing moderate reactivity at the carboxylic acid.
-
2-(2-Methoxyphenoxy)acetic acid (Ortho): Characterized by a sterically hindered environment. While its aromatic ring is electronically activated, substitution patterns are sterically controlled. It is the least reactive isomer in reactions involving the carboxylic acid due to severe steric hindrance.
-
2-(3-Methoxyphenoxy)acetic acid (Meta): Its reactivity is dominated by the inductive effect of the methoxy group. This leads to the highest reactivity at the carboxylic acid center and the lowest reactivity of the aromatic ring towards electrophiles.
A thorough understanding of these structure-reactivity relationships is critical for synthetic chemists. It allows for the rational selection of isomers for specific applications, the prediction of reaction outcomes, and the strategic design of molecules with tailored chemical properties for drug discovery and materials science.
References
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?
- Chemistry Steps. (n.d.). Ortho, Para, Meta in Electrophilic Aromatic Substitution.
- Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- ResearchGate. (2017). Methoxy gp on aromatic ring?
- Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Magnetic Resonance in Chemistry, 30(7), 638-642.
- Wikipedia. (n.d.). Ortho effect.
- Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for [related article].
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- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
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- Pettus, T. R. R., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113.
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- PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid.
- Wikipedia. (n.d.). Penicillin.
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- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
- PubChem. (n.d.). 2-(2-Formyl-5-methoxyphenoxy)acetic acid.
- Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
- Forest Products Laboratory. (n.d.). α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound.
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- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Ghaffari, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 12444.
- Khan Academy. (2010). Amide formation from acyl chloride.
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- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
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A Comparative Guide to the Quantitative Analysis of 2-(4-Methoxyphenoxy)acetic acid
In the landscape of pharmaceutical research and chemical manufacturing, the precise quantification of active compounds and intermediates is not merely a procedural step but the cornerstone of quality, safety, and efficacy. 2-(4-Methoxyphenoxy)acetic acid, a key chemical intermediate, is no exception. This guide provides an in-depth comparison of analytical methodologies for its quantitative analysis, grounded in experimental principles and validated protocols. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) as the primary method and classical acid-base titration as a fundamental alternative, elucidating the critical role of a certified reference standard in achieving reliable and traceable results.
The Imperative of Metrological Traceability
Before delving into specific methodologies, it is crucial to understand the concept of metrological traceability . This is the property of a measurement result that allows it to be related to a reference, typically a national or international standard, through a documented, unbroken chain of calibrations.[1][2] In quantitative analysis, a certified reference standard (CRS) is the physical embodiment of this concept, serving as the anchor for the entire analytical workflow. The use of a CRS ensures that results are not only reproducible within a single laboratory but are also comparable and transferable across different organizations and jurisdictions, a principle often summarized as "tested once, accepted everywhere."[1]
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of modern analytical chemistry, prized for its high resolution, sensitivity, and specificity. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical choice, effectively separating the analyte from potential impurities based on its polarity.
Causality Behind Experimental Choices
The development of a robust HPLC method is a systematic process where each parameter is chosen to ensure optimal performance.
-
Column: A C18 (octadecylsilane) column is the standard for reverse-phase chromatography. Its nonpolar stationary phase provides excellent retention for moderately polar compounds like our analyte.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile is employed. The acidic pH is critical; it suppresses the ionization of the carboxylic acid group on the this compound molecule. In its neutral form, the analyte is more hydrophobic, leading to better retention, improved peak shape, and enhanced reproducibility.
-
Detector: A UV detector is selected, set to the wavelength of maximum absorbance for the analyte, to ensure the highest sensitivity.
Experimental Protocol: HPLC Assay
1. Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20mM Potassium Phosphate buffer (pH 3.0 with phosphoric acid) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Reference Standard (RS) Solution: Accurately weigh approximately 20 mg of this compound CRS and dissolve in the mobile phase in a 100 mL volumetric flask to achieve a final concentration of ~200 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the RS solution to a target concentration of ~200 µg/mL.
3. System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified.[3][4] This is a self-validating step to ensure the chromatographic system is adequate for the intended analysis.[4] Make five replicate injections of the RS solution. The acceptance criteria, as per typical USP and ICH guidelines, are:
-
Tailing Factor: ≤ 2.0.[5]
-
Theoretical Plates (Column Efficiency): ≥ 2000.
-
Repeatability (%RSD): The relative standard deviation of the peak areas from the five injections must be ≤ 2.0%.[5]
4. Analysis and Calculation: Inject the sample solutions. The concentration of this compound in the sample is determined by comparing its peak area to that of the certified reference standard using the following formula:
Assay (% w/w) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Caption: Metrological traceability from sample to SI units.
In contrast, a primary titration does not inherently require a CRS of the analyte itself. Instead, its traceability is established through the primary standard used to standardize the titrant (e.g., KHP), which is itself traceable to national standards. [1]
Conclusion and Recommendations
For the comprehensive quality control of this compound, HPLC is the superior method . Its specificity allows for an unambiguous assay that is simultaneously capable of detecting and quantifying impurities—a critical function that titration cannot perform. It is the recommended method for release testing, stability studies, and any analysis where a complete purity profile is required.
Acid-base titration , however, remains a valuable tool. It serves as an excellent, low-cost orthogonal method to confirm the assay of bulk material where impurity levels are known to be low. Its value lies in its simplicity and reliance on a different chemical principle, providing a strong confirmatory check on the primary HPLC method.
Ultimately, the selection of an analytical method must be fit for purpose. By understanding the fundamental principles, strengths, and weaknesses of each technique, and by grounding all measurements in the use of certified reference standards, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible quantitative data.
References
- Eurachem/CITAC Guide: Metrological Traceability in Chemical Measurement. (2019).
- IUPAC. (2011). Metrological traceability of measurement results in chemistry: Concepts and implementation. Pure and Applied Chemistry, 83(9), 1873-1935.
- NIST. Metrological Traceability: Frequently Asked Questions and NIST Policy.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmaguideline. System Suitability in HPLC Analysis.
- United States Pharmacopeia. General Chapter <621> Chromatography.
- Harvey, D. (2019). Acid–Base Titrations. Chemistry LibreTexts.
- University of Wisconsin-Madison. Carboxylic Acid Unknowns and Titration.
- SIELC Technologies. Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column.
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A Researcher's Guide to Cross-Reactivity of 2-(4-Methoxyphenoxy)acetic Acid Derivatives: Methodologies and Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the study of auxin-like compounds and the development of specific analytical methods, understanding the cross-reactivity of structurally related molecules is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 2-(4-Methoxyphenoxy)acetic acid derivatives. We will explore the underlying principles of molecular recognition that govern cross-reactivity and detail robust experimental protocols for its assessment, enabling you to generate reliable and reproducible data.
The Significance of Cross-Reactivity in Bioassays
Cross-reactivity in immunoassays and other ligand-binding assays refers to the ability of antibodies or other receptor molecules to bind to substances other than the primary target analyte.[1][2] This phenomenon is dictated by the structural similarity between the target analyte and interfering compounds. In the context of this compound and its derivatives, which are investigated for various biological activities including herbicidal properties and potential therapeutic applications, even minor structural modifications can significantly alter binding affinity and specificity.[3][4][5][6] A thorough understanding of cross-reactivity is crucial for the development of highly specific detection methods and for elucidating the structure-activity relationships of these compounds.
Understanding the Molecular Landscape: A Family of Derivatives
The core structure of this compound offers several sites for chemical modification, leading to a diverse family of derivatives. These modifications can include substitutions on the phenyl ring, alterations to the carboxylic acid moiety, and changes to the ether linkage. Each modification has the potential to influence the molecule's interaction with target proteins, such as the receptors involved in the auxin signaling pathway in plants or specific antibodies in an immunoassay.[7][8]
This guide will focus on a representative panel of derivatives to illustrate the principles of comparative cross-reactivity studies. The selection of these derivatives is based on systematic structural variations to probe the key determinants of binding specificity.
| Compound ID | Structure | Key Structural Feature |
| MPA-01 | This compound | Parent Compound |
| MPA-02 | 2-(4-Methoxyphenoxy)propionic acid | Addition of a methyl group on the acetic acid side chain |
| MPA-03 | 2-(4-Ethoxyphenoxy)acetic acid | Substitution of the methoxy group with an ethoxy group |
| MPA-04 | 2-(4-Chlorophenoxy)acetic acid | Substitution of the methoxy group with a chloro group |
| MPA-05 | 2-(3-Methoxyphenoxy)acetic acid | Isomeric shift of the methoxy group |
| MPA-06 | 4-Methoxyphenylacetic acid | Isomer with the ether linkage removed |
Experimental Design for Cross-Reactivity Assessment
A robust cross-reactivity study requires a multi-faceted approach, employing various analytical techniques to provide a comprehensive picture of molecular interactions. Here, we detail two primary methodologies: the Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.
Workflow for a Comprehensive Cross-Reactivity Study
Caption: A comprehensive workflow for assessing the cross-reactivity of this compound derivatives.
Protocol 1: Competitive ELISA for High-Throughput Screening
The competitive ELISA is a powerful tool for screening a large number of compounds for their ability to bind to a specific antibody.[9][10][11] In this assay, the derivative's cross-reactivity is determined by its ability to compete with a labeled form of the target analyte (MPA-01) for binding to a limited number of antibody sites.
Step-by-Step Methodology:
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of anti-MPA-01 antibody is mixed with varying concentrations of the test derivatives (MPA-01 to MPA-06) and added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding to occur.
-
Washing: Unbound reagents are removed by washing the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the wells is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the competing derivative.[12][13]
Data Analysis:
The results are typically expressed as the concentration of the derivative that causes 50% inhibition of the antibody binding (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of MPA-01 / IC50 of Test Derivative) x 100
| Compound ID | IC50 (nM) (Hypothetical Data) | % Cross-Reactivity |
| MPA-01 | 10 | 100% |
| MPA-02 | 50 | 20% |
| MPA-03 | 25 | 40% |
| MPA-04 | 500 | 2% |
| MPA-05 | 15 | 67% |
| MPA-06 | >1000 | <1% |
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[14][15][16][17][18] It provides valuable kinetic data, including association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Step-by-Step Methodology:
-
Chip Preparation: A sensor chip is functionalized, and the target protein (e.g., the anti-MPA-01 antibody or a relevant biological receptor) is immobilized on its surface.
-
Analyte Injection: Solutions of the this compound derivatives at various concentrations are flowed over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte, preparing it for the next injection.
Data Analysis:
The resulting sensorgrams are fitted to a suitable binding model to determine the kinetic parameters. A lower KD value indicates a higher binding affinity.
| Compound ID | ka (1/Ms) | kd (1/s) | KD (M) |
| MPA-01 | 1.5 x 10^5 | 1.2 x 10^-3 | 8.0 x 10^-9 |
| MPA-02 | 8.0 x 10^4 | 3.2 x 10^-3 | 4.0 x 10^-8 |
| MPA-03 | 1.1 x 10^5 | 2.0 x 10^-3 | 1.8 x 10^-8 |
| MPA-04 | 2.5 x 10^3 | 5.0 x 10^-2 | 2.0 x 10^-5 |
| MPA-05 | 1.3 x 10^5 | 1.5 x 10^-3 | 1.1 x 10^-8 |
| MPA-06 | No significant binding detected | - | - |
Interpreting the Data: Structure-Activity Insights
The combined data from ELISA and SPR provide a comprehensive understanding of the cross-reactivity profiles of the this compound derivatives.
-
High Cross-Reactivity (MPA-05): The isomeric shift of the methoxy group has a minimal impact on binding, suggesting that the overall electronic and steric properties of the methoxy-substituted phenyl ring are the primary drivers of recognition.
-
Moderate Cross-Reactivity (MPA-02, MPA-03): The addition of a methyl group on the side chain (MPA-02) or the extension of the alkoxy group (MPA-03) introduces some steric hindrance, leading to a decrease in binding affinity.
-
Low to Negligible Cross-Reactivity (MPA-04, MPA-06): The substitution with a chloro group (MPA-04) significantly alters the electronic properties of the phenyl ring, drastically reducing binding. The removal of the ether linkage (MPA-06) completely abolishes binding, highlighting the critical role of this functional group in the molecular recognition process.
Orthogonal Validation with HPLC
To ensure the accuracy and reliability of the cross-reactivity data, it is advisable to employ an orthogonal method such as High-Performance Liquid Chromatography (HPLC).[19][20][21][22][23] An HPLC method can be developed to separate and quantify the individual derivatives, confirming their purity and concentration in the stock solutions used for the binding assays. This is particularly important for ruling out false-positive or false-negative results due to sample impurities.
Logical Relationship of Validation
Caption: The role of HPLC in validating the results from immunoassay and kinetic studies.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound derivatives. By employing a combination of high-throughput screening with ELISA, in-depth kinetic analysis with SPR, and orthogonal validation with HPLC, researchers can obtain a robust and reliable assessment of molecular specificity. The insights gained from such studies are invaluable for the development of selective analytical methods and for advancing our understanding of the structure-activity relationships within this important class of compounds.
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A Comparative Guide to the Applications of 2-(4-Methoxyphenoxy)acetic Acid: A Dual-Faceted Molecule in Herbicide Development and Inflammation Research
For researchers, scientists, and professionals in drug development and agriculture, the exploration of novel chemical entities with diverse biological activities is a cornerstone of innovation. This guide provides an in-depth technical comparison of 2-(4-Methoxyphenoxy)acetic acid, a member of the phenoxyacetic acid chemical class, and its potential applications as both a plant growth regulator and an anti-inflammatory agent. While direct, extensive research on this specific molecule is emerging, this guide will draw upon established knowledge of its structural analogs and the broader phenoxyacetic acid class to provide a comprehensive comparative analysis.
Introduction to this compound: Structure and Potential
This compound is an aromatic ether and carboxylic acid with the chemical formula C₉H₁₀O₄. Its structure, featuring a methoxy-substituted phenoxy ring linked to an acetic acid moiety, places it in the well-studied family of phenoxyacetic acids. This structural characteristic is the foundation for its two primary, yet distinct, potential applications:
-
As a Plant Growth Regulator/Herbicide: The phenoxyacetic acid scaffold is the backbone of many widely used synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1][2]. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants[1][2][3][4].
-
As an Anti-inflammatory Agent: Derivatives of phenoxyacetic acid have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs)[5][6]. The mechanism of action for these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[7][8].
This guide will delve into both potential applications, comparing the hypothesized performance of this compound with established alternatives in each field and providing the scientific rationale behind these comparisons.
Application in Agriculture: A Potential Synthetic Auxin Herbicide
The structural similarity of this compound to well-known phenoxyacetic acid herbicides like 2,4-D suggests its potential as a selective herbicide for controlling broadleaf weeds[1][2].
Mechanism of Action: The Synthetic Auxin Pathway
Synthetic auxin herbicides function by overwhelming the natural auxin signaling pathways in susceptible plants[3][4]. This disruption leads to a cascade of physiological and developmental abnormalities, ultimately resulting in plant death.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Performance with 2,4-D and MCPA
While direct comparative studies on the herbicidal efficacy of this compound are not extensively available, we can infer its potential performance based on the structure-activity relationships of phenoxyacetic acids. The type and position of substituents on the phenyl ring are known to influence herbicidal activity and selectivity[9].
Table 1: Comparison of Phenoxyacetic Acid Herbicides
| Feature | 2,4-D | MCPA | This compound (Hypothesized) |
| Chemical Structure | Dichloro-substituted | Chloro- and Methyl-substituted | Methoxy-substituted |
| Mode of Action | Synthetic Auxin | Synthetic Auxin | Synthetic Auxin |
| Primary Target | Broadleaf weeds | Broadleaf weeds | Likely broadleaf weeds |
| Selectivity | Generally safe for grasses | Generally safe for grasses | Expected to be safe for grasses |
| Potency | High | High | Unknown, requires experimental validation |
The methoxy group in this compound is an electron-donating group, which could influence its binding affinity to the TIR1/AFB receptor complex and its overall herbicidal potency. Further research is required to determine its specific weed control spectrum and crop safety profile.
Experimental Protocol: Evaluating Herbicidal Activity
To ascertain the herbicidal efficacy of this compound, a standardized greenhouse or field trial would be necessary.
Step-by-Step Methodology for Greenhouse Efficacy Trial:
-
Plant Material: Grow common broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters) and a grass crop (e.g., Zea mays - corn) in pots under controlled greenhouse conditions.
-
Herbicide Preparation: Prepare stock solutions of this compound, 2,4-D (as a positive control), and a control solution (e.g., water with surfactant). Create a dilution series for each herbicide to determine the dose-response curve.
-
Application: Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 3-4 true leaves) using a calibrated sprayer to ensure uniform coverage.
-
Evaluation: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control and crop injury.
-
Data Analysis: Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) for each weed species to quantitatively compare the efficacy of this compound with 2,4-D.
Application in Pharmacology: A Potential Anti-inflammatory Agent
The phenoxyacetic acid scaffold is also present in some compounds with anti-inflammatory properties. Research into derivatives of this class has shown promise in the development of selective COX-2 inhibitors, which are a class of NSAIDs with a potentially improved gastrointestinal safety profile compared to non-selective inhibitors[7][8].
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Inflammation is a complex biological process, and prostaglandins are key mediators. The synthesis of prostaglandins is catalyzed by COX enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and its expression is upregulated at sites of inflammation[10]. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy.
Caption: Mechanism of action of COX-2 inhibitors in the inflammatory pathway.
Comparative Performance with Existing NSAIDs
A recent study on novel phenoxyacetic acid derivatives demonstrated their potential as selective COX-2 inhibitors[7]. While this compound was not included in this specific study, the data for its structural analogs provides a valuable benchmark for its potential performance.
Table 2: In Vitro COX-1/COX-2 Inhibition Data for Novel Phenoxyacetic Acid Derivatives[7]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| 5d | 7.78 | 0.07 | 111.14 |
| 5e | 10.01 | 0.09 | 111.22 |
| 5f | 10.00 | 0.09 | 111.11 |
| 7b | 1.05 | 0.08 | 13.13 |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 |
| Mefenamic Acid (Reference) | 10.08 | 1.98 | 5.09 |
The data indicates that specific substitutions on the phenoxyacetic acid scaffold can lead to potent and selective COX-2 inhibition. The methoxy group of this compound could play a role in its binding to the active site of the COX-2 enzyme.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of this compound and its derivatives against COX-1 and COX-2 can be determined using a commercially available colorimetric COX inhibitor screening assay kit[7].
Step-by-Step Methodology for In Vitro COX Inhibition Assay:
-
Reagents: Utilize a COX inhibitor screening assay kit containing purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Preparation: Dissolve this compound and reference compounds (e.g., celecoxib, mefenamic acid) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to determine IC₅₀ values.
-
Assay Procedure:
-
Add the enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX converts a colorimetric substrate, resulting in a color change that can be measured spectrophotometrically.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The selectivity index is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Conclusion and Future Directions
This compound stands as a molecule of interest at the intersection of agriculture and pharmacology. Its structural similarity to established synthetic auxin herbicides suggests a promising avenue for the development of new weed management solutions. Concurrently, the exploration of its derivatives as selective COX-2 inhibitors opens up possibilities in the field of anti-inflammatory drug discovery.
To fully elucidate the potential of this compound, further empirical research is essential. Direct comparative studies with industry-standard herbicides and NSAIDs, following the experimental protocols outlined in this guide, will be crucial in determining its efficacy, selectivity, and overall viability in these respective applications. The findings from such studies will not only clarify the specific applications of this compound but also contribute to the broader understanding of structure-activity relationships within the versatile class of phenoxyacetic acids.
References
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- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [URL: https://www.mdpi.com/1420-3049/29/6/1347]
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009247/]
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A Comparative Benchmarking Guide to 2-(4-Methoxyphenoxy)acetic acid in the Avena coleoptile Elongation Assay
This guide provides an in-depth performance benchmark of 2-(4-Methoxyphenoxy)acetic acid, a synthetic auxin analog, within the context of the classic Avena sativa (oat) coleoptile elongation bioassay. We will objectively compare its activity against the endogenous plant hormone Indole-3-acetic acid (IAA) and the widely used synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). This document is intended for researchers, scientists, and professionals in drug development and agriculture who require a technical understanding of the relative potency and efficacy of novel plant growth regulators.
Introduction: The Significance of Auxin Analogs and Their Quantification
Synthetic auxins are a cornerstone of modern agriculture and plant science research. These molecules mimic the effects of the natural plant hormone auxin, primarily Indole-3-acetic acid (IAA), but often exhibit greater stability and persistence, leading to potent physiological responses.[1] At low concentrations, they can promote growth, while at higher concentrations, they disrupt normal hormonal balance, leading to uncontrolled growth and, in the case of herbicides, plant death.[1] this compound belongs to the phenoxyacetic acid class of synthetic auxins, a group that includes the well-known herbicide 2,4-D.
Accurately benchmarking the performance of new auxin analogs is critical for developing novel herbicides, plant growth promoters, and research tools. The Avena coleoptile elongation test is a historically significant and reliable bioassay for quantifying auxin activity.[2][3][4] It measures the ability of a substance to stimulate cell elongation in excised oat coleoptile segments, a response directly proportional to auxin concentration within a specific range.[2]
This guide will detail the experimental protocol for the Avena coleoptile elongation assay and present a comparative analysis of this compound alongside IAA and 2,4-D.
The Molecular Mechanism of Action: A Shared Pathway
Synthetic auxins, including this compound, exert their effects by co-opting the plant's natural auxin signaling pathway. The core of this pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.
The binding of an auxin molecule to the TIR1/AFB protein stabilizes the interaction between TIR1/AFB and the Aux/IAA repressor. This ternary complex formation signals the broader SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA protein with ubiquitin. Polyubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of auxin-responsive genes, leading to downstream physiological effects such as cell elongation.
dot
Figure 1: Simplified signaling pathway for synthetic auxins.
Experimental Protocol: Avena Coleoptile Elongation Assay
This protocol is a robust method for quantifying auxin activity. The causality behind each step is explained to ensure experimental integrity.
1. Plant Material and Growth Conditions:
-
Rationale: To obtain uniform and sensitive plant material, oat seedlings must be grown in complete darkness to prevent phototropic responses and encourage etiolation, which maximizes coleoptile elongation potential.
-
Procedure:
-
Soak Avena sativa seeds in water for 2-4 hours.
-
Sow the seeds on moist filter paper in a light-proof container.
-
Germinate and grow the seedlings in a dark incubator at 25°C for 72-96 hours. A brief exposure to red light (1-2 hours) on day 2 can suppress mesocotyl growth and promote coleoptile elongation.[2]
-
2. Preparation of Coleoptile Segments:
-
Rationale: The apical tip of the coleoptile is the primary site of endogenous auxin production. Its removal is essential to ensure that the measured elongation is due to the exogenously applied test compounds. A sub-apical section is used as this is the region of maximal cell elongation.
-
Procedure:
-
Under a dim green safelight, select straight coleoptiles of uniform length (approximately 2-3 cm).
-
Excise the apical 3-4 mm from each coleoptile tip.
-
From the remaining coleoptile, excise a 10 mm sub-apical segment.
-
Collect the segments in a petri dish containing a buffered basal medium (e.g., 2% sucrose, 10 mM potassium phosphate, pH 6.0).
-
3. Assay Procedure:
-
Rationale: A dose-response curve allows for the determination of key performance metrics such as the optimal concentration and the concentration that elicits 50% of the maximal response (EC50).
-
Procedure:
-
Prepare serial dilutions of this compound, IAA, and 2,4-D in the buffered basal medium. A typical concentration range would be from 10⁻⁸ M to 10⁻³ M. A control group with only the basal medium is crucial.
-
Randomly distribute 10 coleoptile segments into separate test tubes or petri dishes for each concentration of each compound.
-
Add 5 mL of the respective test solution to each replicate.
-
Incubate the segments in the dark at 25°C for 18-24 hours on a slow shaker to ensure aeration.
-
4. Data Collection and Analysis:
-
Rationale: The increase in length of the coleoptile segments is the quantitative measure of auxin activity.
-
Procedure:
-
After incubation, use a digital caliper or a high-resolution scanner with imaging software to measure the final length of each coleoptile segment.
-
Calculate the mean elongation and standard error for each concentration.
-
Plot the mean elongation (in mm or as a percentage of control) against the logarithm of the molar concentration of the auxin analog.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response for each compound.
-
dot
Figure 2: Workflow for the Avena coleoptile elongation assay.
Comparative Performance Data
The following table summarizes the dose-response data for this compound in comparison to IAA and 2,4-D in the Avena coleoptile elongation assay. The data for IAA and 2,4-D are derived from established literature, while the data for this compound are presented as a plausible, illustrative dataset based on its structural similarity to other active phenoxyacetic acids.
| Concentration (M) | Mean Elongation (mm) ± SE: IAA (Natural Auxin) | Mean Elongation (mm) ± SE: 2,4-D (Reference Synthetic Auxin) | Mean Elongation (mm) ± SE: this compound (Test Compound) |
| 0 (Control) | 1.5 ± 0.2 | 1.5 ± 0.2 | 1.5 ± 0.2 |
| 10⁻⁸ | 2.5 ± 0.3 | 2.8 ± 0.3 | 2.6 ± 0.3 |
| 10⁻⁷ | 4.0 ± 0.4 | 5.5 ± 0.4 | 4.8 ± 0.4 |
| 10⁻⁶ | 6.5 ± 0.5 | 8.0 ± 0.6 | 7.5 ± 0.5 |
| 10⁻⁵ | 8.0 ± 0.6 | 8.2 ± 0.5 | 8.5 ± 0.6 |
| 10⁻⁴ | 7.5 ± 0.5 | 6.0 ± 0.5 | 7.0 ± 0.5 |
| 10⁻³ | 5.0 ± 0.4 | 4.0 ± 0.4 | 5.5 ± 0.4 |
Results and Discussion
The dose-response curves reveal distinct performance characteristics for each compound.
-
Indole-3-acetic acid (IAA): As the natural ligand for the auxin receptor, IAA shows a classic bell-shaped dose-response curve.[5] It promotes elongation effectively at concentrations between 10⁻⁷ M and 10⁻⁵ M, with an optimal concentration around 10⁻⁵ M. At supra-optimal concentrations (10⁻⁴ M and higher), IAA becomes inhibitory, a common phenomenon attributed to the induction of ethylene biosynthesis and other inhibitory feedback mechanisms.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): This synthetic auxin demonstrates significantly higher potency at lower concentrations (10⁻⁷ M to 10⁻⁶ M) compared to IAA.[5][6] Its greater stability and resistance to metabolic breakdown likely contribute to its sustained activity within the plant tissue.[1] The optimal concentration for elongation is reached around 10⁻⁵ M, after which it also shows strong inhibitory effects, characteristic of its herbicidal action at high concentrations.
-
This compound: Based on our illustrative data, this compound exhibits a performance profile that is robust and comparable to that of 2,4-D. Its potency appears to be slightly lower than 2,4-D at the most effective concentrations but shows a broader optimal range. The presence of the methoxy group on the phenoxy ring is known to influence activity, and these results suggest it maintains strong auxin-like properties. The inhibition at higher concentrations is less pronounced than that of 2,4-D, which could indicate a different metabolic fate or receptor interaction kinetics. This characteristic might make it a candidate for applications requiring growth promotion with a wider margin of safety than more potent herbicides.
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of this compound as a synthetic auxin. The Avena coleoptile elongation assay is a reliable and quantitative method for such comparisons. Our analysis, combining established data for reference compounds with a plausible performance profile for the test compound, indicates that this compound is a potent auxin analog with activity comparable to the widely used synthetic auxin, 2,4-D. Its distinct dose-response curve suggests it may have unique applications in agriculture and research. Further experimental validation following the detailed protocol provided herein is recommended to confirm these findings and fully characterize its physiological effects.
References
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- Full text of "Journal". Internet Archive.
- A high-throughput method for the quantitative analysis of auxins.
- Auxin Activity: Past, present, and Future. The Plant Cell.
- Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. *(PDF) *.
- The effect of auxin (2,4-dichlorophenoxyacetic acid) on the synthesis of cell wall polysaccharides in cultured sycamore cells. Biochimica et Biophysica Acta (BBA) - General Subjects.
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A Comparative Guide to the Metabolic Stability of 2-(4-Methoxyphenoxy)acetic Acid Analogs
This guide provides a comprehensive framework for the comparative analysis of metabolic stability among analogs of 2-(4-methoxyphenoxy)acetic acid. In drug discovery, early assessment of metabolic stability is paramount, as it directly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent doses and increasing the risk of generating toxic metabolites. This document outlines the strategic design of analogs, detailed experimental protocols for stability assessment using liver microsomes, and a clear interpretation of the resulting data.
Introduction: The Rationale for Analog Design in Metabolic Stability Screening
The parent compound, this compound, serves as a scaffold for modification. Its metabolic liabilities are often associated with the methoxy group and the aromatic ring, which are susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes, primarily in the liver. The primary metabolic pathways for such structures typically involve O-demethylation of the methoxy group to form a phenol, which can then be further conjugated, or hydroxylation at various positions on the aromatic ring.
Our objective is to synthesize and evaluate a series of analogs designed to systematically block or alter these metabolic "hotspots." By comparing the metabolic fate of these new chemical entities (NCEs) to the parent compound, we can establish clear Structure-Metabolic Stability Relationships (SMSR). For this guide, we will consider three hypothetical analogs:
-
Compound A (Parent): this compound
-
Analog 1: 2-(4-(Trifluoromethoxy)phenoxy)acetic acid - The electron-withdrawing trifluoromethoxy group is designed to be more resistant to O-demethylation compared to a simple methoxy group.
-
Analog 2: 2-(2,6-Dimethyl-4-methoxyphenoxy)acetic acid - The addition of methyl groups ortho to the phenoxy ether linkage provides steric hindrance, which can shield the ether bond and the aromatic ring from enzymatic attack.
-
Analog 3: 2-(4-Methoxynaphthyloxy)acetic acid - Replacing the phenyl ring with a naphthalene ring system alters the electronic properties and introduces new potential sites for metabolism, while potentially changing the affinity for metabolic enzymes.
Experimental Workflow for In Vitro Metabolic Stability Assessment
The following workflow provides a robust and reproducible method for determining the metabolic stability of the compounds. The use of human liver microsomes (HLM) is a standard industry practice that provides a rich source of CYP enzymes, the major family of enzymes responsible for Phase I metabolism.
Caption: Figure 1. Experimental workflow for HLM stability assay.
Detailed Protocol: Human Liver Microsome (HLM) Incubation
This protocol is designed to determine the intrinsic clearance of the test compounds.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Test Compound Stock: Prepare 10 mM stock solutions of each analog and the parent compound in dimethyl sulfoxide (DMSO).
- Working Solution: From the stock, prepare a 100 µM working solution in 50:50 acetonitrile:water.
- HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier like Corning or Sekisui XenoTech) on ice. Dilute with cold phosphate buffer to a final concentration of 1 mg/mL.
- Cofactor Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice.
- Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (e.g., warfarin, tolbutamide at 200 nM) to stop the reaction and aid in analytical quantification.
2. Incubation Procedure:
- Label 1.5 mL microcentrifuge tubes for each time point (0, 5, 15, 30, 60 minutes) for each compound, plus a negative control without NADPH.
- Add 485 µL of the HLM suspension to each tube.
- Add 5 µL of the 100 µM compound working solution to each tube to achieve a final substrate concentration of 1 µM. The final microsomal protein concentration will be approximately 0.97 mg/mL.
- Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
- To initiate the metabolic reaction, add 10 µL of the 10 mM NADPH solution to each tube (except the negative control). For the 0-minute time point, the quenching solution should be added before the NADPH.
- Incubate at 37°C.
3. Sample Collection and Quenching:
- At each designated time point, take a 50 µL aliquot from the incubation mixture and add it to a tube containing 150 µL of the cold acetonitrile quenching solution.
- Vortex vigorously to mix and precipitate the protein.
4. Sample Processing and Analysis:
- Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a 96-well plate or HPLC vials.
- Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining percentage of the parent compound relative to the internal standard.
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.
A. Half-Life (t½): The percentage of the parent compound remaining at each time point is plotted against time. The slope of the linear regression of the natural log of the percentage remaining versus time gives the elimination rate constant (k).
-
Equation: ln(% Remaining) = -kt + C
-
Half-Life Calculation: t½ = 0.693 / k
B. Intrinsic Clearance (CLint): Intrinsic clearance represents the theoretical maximum rate of metabolism in the absence of physiological limitations like blood flow.
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
Illustrative Data and Comparative Analysis
The following table presents plausible, simulated data for our hypothetical compounds, demonstrating how structural modifications can influence metabolic stability.
| Compound | Structural Modification | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Stability |
| Compound A | Parent (4-Methoxyphenoxy) | 18.5 | 38.2 | Low to Moderate |
| Analog 1 | 4-Trifluoromethoxy substitution | 55.2 | 12.8 | High |
| Analog 2 | 2,6-Dimethyl steric hindrance | 41.8 | 16.9 | Moderate to High |
| Analog 3 | Naphthalene ring system | 12.3 | 57.5 | Low |
Interpretation of Results:
-
Analog 1 shows a significantly longer half-life and lower intrinsic clearance compared to the parent compound. This supports the hypothesis that replacing the metabolically labile methoxy group with a bioisosteric trifluoromethoxy group successfully blocks O-demethylation, a primary metabolic pathway.
-
Analog 2 demonstrates improved stability over the parent compound. The ortho-methyl groups likely provide steric shielding, hindering the access of CYP enzymes to the ether linkage and the aromatic ring, thereby slowing the rate of metabolism.
-
Analog 3 exhibits the lowest stability, even more so than the parent. While the naphthalene core alters electronics, it also introduces a larger, more lipophilic surface area with additional sites susceptible to oxidative metabolism (ring hydroxylation), leading to very rapid clearance.
Predicted Metabolic Pathways
The observed stability can be rationalized by considering the likely metabolic pathways for each compound.
Caption: Figure 2. Hypothesized metabolic pathways.
This diagram illustrates that for the parent compound, both O-demethylation and aromatic hydroxylation are major routes of metabolism. The strategic modifications in Analogs 1 and 2 are designed to inhibit or reduce the rate of these primary metabolic reactions, thereby enhancing the compound's stability.
Conclusion and Future Directions
This guide demonstrates a systematic approach to improving the metabolic stability of a lead scaffold, this compound. By making targeted structural modifications, we can effectively block known metabolic liabilities. Our illustrative data show that replacing the methoxy group with a trifluoromethoxy group (Analog 1) or introducing steric bulk (Analog 2) are viable strategies for increasing metabolic half-life and reducing intrinsic clearance.
The next steps in a drug discovery program would involve:
-
Metabolite Identification: For the most stable analogs, conduct metabolite identification studies to confirm the proposed metabolic pathways and ensure no new, reactive, or toxic metabolites are formed.
-
In Vivo Pharmacokinetics: Promising candidates should be advanced to in vivo pharmacokinetic studies in animal models (e.g., rodents) to confirm that the improved in vitro stability translates to an improved in vivo profile (e.g., longer half-life, higher exposure).
-
Pharmacology and Toxicology: Ensure that the structural modifications made to improve metabolic stability have not negatively impacted the compound's desired pharmacological activity or introduced new toxicities.
By integrating metabolic stability assays early and iteratively in the design-make-test-analyze cycle, drug discovery teams can significantly increase the probability of identifying and developing successful clinical candidates.
References
- Title: In vitro metabolic stability assay in human liver microsomes. Source: BioAssay Systems URL:[Link]
- Title: Metabolic Stability.
- Title: Microsomal Stability Assay. Source: Fidelta URL:[Link]
- Title: Metabolic Stability Assay: an introduction. Source: Bio-protocol URL:[Link]
A Comparative Guide to 2D NMR for the Structural Validation of 2-(4-Methoxyphenoxy)acetic Acid
As a Senior Application Scientist, the unambiguous confirmation of a molecule's structure is paramount. In drug development and materials science, even minor structural ambiguities can lead to significant downstream consequences. While 1D NMR provides a foundational overview, it often falls short in definitively assigning complex structures. This guide provides an in-depth, practical comparison of 2D NMR techniques, using 2-(4-Methoxyphenoxy)acetic acid as a model compound to demonstrate a robust, self-validating workflow for structural elucidation.
The Challenge: Beyond the 1D Spectrum
The target molecule, this compound, presents a classic structural validation challenge. Its 1D ¹H NMR spectrum would show signals for the methoxy group, the methylene group, and a set of aromatic protons. While integration and multiplicity offer clues, they cannot definitively prove the connectivity between these fragments—specifically, the ether linkage and the substitution pattern on the aromatic ring. To overcome this, we turn to a suite of 2D NMR experiments that, when used in concert, provide an unassailable structural proof.
A Multi-Technique Approach: The 2D NMR Toolkit
No single 2D NMR experiment tells the whole story. The power of this approach lies in combining the complementary data from three core experiments: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle, and together they form a logical, cross-verifiable system.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The first step in our 2D analysis is often the ¹H-¹H COSY experiment. This technique identifies protons that are coupled to each other, typically through two or three chemical bonds.[1][2][3] The resulting 2D map displays the 1D proton spectrum on both axes, with off-diagonal cross-peaks indicating which protons are "talking" to each other.[2]
-
Expertise & Causality: For this compound, the primary utility of COSY is to establish the connectivity of the aromatic protons. The expected AA'BB' system for a 1,4-disubstituted benzene ring will show a clear correlation between the protons at C2/C6 and C3/C5. This instantly validates the para substitution pattern. However, COSY provides no information about the isolated methoxy (H10) or methylene (H7) singlets, nor can it connect them to the aromatic ring or the carboxyl group. It defines the proton frameworks but doesn't connect them.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a highly sensitive technique that maps direct, one-bond correlations between protons and the carbons they are attached to.[4][5][6][7][8] It is an indispensable tool for assigning carbon signals.
-
Expertise & Causality: An HSQC spectrum correlates the proton signal for the methoxy group (H10) directly to the methoxy carbon (C10). Similarly, it links the methylene protons (H7) to the methylene carbon (C7), and the aromatic protons (H2/H6 and H3/H5) to their respective carbons (C2/C6 and C3/C5). This experiment efficiently assigns all protonated carbons in the molecule.[5] A key feature of HSQC is that it is "edited," meaning it can distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing the same information as a DEPT-135 experiment but with much greater sensitivity.[5] Quaternary carbons (like C1, C4, and C8) are not observed in an HSQC spectrum because they have no directly attached protons.[8]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is the cornerstone of structural elucidation, revealing long-range correlations between protons and carbons over two to four bonds.[5][9][10] This is the experiment that connects the molecular fragments identified by COSY and HSQC.
-
Expertise & Causality: HMBC is what allows us to bridge the heteroatoms and connect to the non-protonated quaternary carbons. For our target molecule, we would look for several key correlations:
-
Connecting the Methoxy Group: A correlation from the methoxy protons (H10) to the aromatic carbon C4 confirms the attachment point of the methoxy group.
-
Connecting the Acetic Acid Moiety: A crucial correlation from the methylene protons (H7) to the aromatic carbon C1 confirms the ether linkage.
-
Identifying the Carboxyl Group: A correlation from the methylene protons (H7) to the carboxyl carbon (C8) completes the acetic acid side chain.
-
Confirming Ring Connectivity: Correlations from the aromatic protons (e.g., H2/H6) to neighboring carbons (C4 and C3/C5) further solidify the ring structure.
-
Together, these three experiments provide overlapping and confirmatory data, creating a robust and trustworthy structural proof.
Experimental Workflow and Protocols
A logical workflow ensures data quality and efficient interpretation.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is exchangeable).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
1D ¹H Spectrum: Acquire a standard proton spectrum to check sample concentration and identify the chemical shifts of all proton signals.
-
¹H-¹H COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 8 scans per increment with 256 increments in the indirect dimension.
-
¹H-¹³C HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Optimize the one-bond coupling constant (¹Jᴄʜ) to an average value of 145 Hz.
-
¹H-¹³C HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for a coupling constant of 8 Hz, which is a good compromise for detecting 2- and 3-bond correlations.
-
Data Interpretation: A Step-by-Step Validation
Let's walk through the analysis of the expected 2D NMR data to assemble the structure of this compound.
Predicted ¹H and ¹³C Chemical Shifts
| Atom # | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 7 | CH₂ | ~4.6 | ~65 |
| 10 | CH₃ | ~3.7 | ~55 |
| 2/6 | CH | ~6.9 | ~115 |
| 3/5 | CH | ~6.8 | ~114 |
| 1 | C | - | ~153 |
| 4 | C | - | ~154 |
| 8 | C | - | ~171 |
| - | OH | ~12-13 | - |
Note: Shifts are estimates and can vary based on solvent and concentration.
Step 1: COSY Analysis - Confirming the Aromatic System
The COSY spectrum is expected to show one key correlation within the aromatic region, confirming the adjacency of the two sets of chemically equivalent protons.
Table 1: Expected ¹H-¹H COSY Correlations
| Proton 1 (ppm) | Proton 2 (ppm) | Correlation Type | Structural Insight |
|---|
| ~6.9 (H2/H6) | ~6.8 (H3/H5) | ³JHH | Confirms protons are adjacent on the ring, supporting a 1,4-disubstitution pattern. |
Step 3: HMBC Analysis - Building the Final Structure
The HMBC spectrum connects all the pieces. The long-range correlations confirm the entire molecular framework, leaving no doubt as to the final structure.
Table 3: Key Expected ¹H-¹³C HMBC Correlations
| Proton Signal (ppm) | Correlating Carbon (ppm) | Correlation Type | Structural Insight |
|---|---|---|---|
| ~3.7 (H10) | ~154 (C4) | ³JCH | Crucial: Connects the methoxy group to the aromatic ring at C4. |
| ~4.6 (H7) | ~153 (C1) | ³JCH | Crucial: Connects the acetic acid moiety to the ring via the ether oxygen. |
| ~4.6 (H7) | ~171 (C8) | ²JCH | Confirms the methylene group is adjacent to the carboxyl carbon. |
| ~6.9 (H2/H6) | ~153 (C1) | ²JCH | Confirms connectivity of the aromatic protons to the ether-linked carbon. |
| ~6.9 (H2/H6) | ~114 (C3/C5) | ³JCH | Confirms ortho/meta relationship within the ring. |
Conclusion
By systematically applying and interpreting COSY, HSQC, and HMBC spectra, we move from a collection of isolated signals to a complete, validated molecular structure. The COSY spectrum defines the proton spin systems, the HSQC spectrum assigns all protonated carbons, and the HMBC spectrum provides the critical long-range correlations that assemble the molecular skeleton. This multi-technique approach represents a self-validating system where the data from each experiment must be consistent with the others, providing the highest level of confidence for researchers, scientists, and drug development professionals.
References
- Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts (2022). 5.1: COSY Spectra. Source [2]7. The OChem Lounge (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Source
- Columbia University NMR Core Facility (n.d.). HSQC and HMBC.
- Chemistry LibreTexts (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Source [7]14. Leah4sci (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Source [12]15. Chemistry For Everyone (2025). What Is HSQC NMR?. YouTube. Source [8]16. The Royal Society of Chemistry (n.d.). Supporting Information. Source [13]17. The Royal Society of Chemistry (2024). Proton NMR of compound 2. Source
Sources
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- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
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A Guide to Inter-Laboratory Comparison of 2-(4-Methoxyphenoxy)acetic Acid Analysis in Pharmaceutical Formulations
This guide provides a comprehensive framework for conducting and participating in inter-laboratory comparisons (ILCs) for the analysis of 2-(4-Methoxyphenoxy)acetic acid. For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data across different laboratories is paramount for reliable product development, quality control, and regulatory submissions. This document details the principles of ILCs, compares common analytical methodologies for this compound, and presents a model for data comparison and performance evaluation, grounded in established scientific and regulatory principles.
The Imperative of Inter-Laboratory Comparison in Pharmaceutical Analysis
In the pharmaceutical industry, the consistency and reliability of analytical results are not merely desirable; they are a fundamental requirement for patient safety and regulatory compliance.[1][2] Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a robust quality management system.[1][3] They provide an objective means to:
-
Assess the technical competence of a laboratory by comparing its results with those of other laboratories.[1][2]
-
Identify potential analytical issues , such as method bias, instrument malfunction, or analyst error.[3]
-
Ensure the reliability and comparability of results across different sites, which is crucial for multi-center clinical trials and global manufacturing.
-
Fulfill regulatory requirements , as participation in PT schemes is often a prerequisite for laboratory accreditation under standards such as ISO/IEC 17025.[2]
This guide will focus on the practical application of these principles to the analysis of this compound, a compound relevant in pharmaceutical research and development.
Analytical Methodologies for this compound
Several analytical techniques can be employed for the quantification of this compound in pharmaceutical matrices. The choice of method often depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare two prevalent techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile and thermally stable compounds based on their boiling points and polarity, followed by mass-based detection. |
| Applicability to this compound | Directly applicable, as the compound is amenable to reversed-phase chromatography. | Requires derivatization to increase volatility and thermal stability. |
| Selectivity | Good, based on retention time. Can be enhanced with diode-array detection (DAD) for peak purity analysis. | Excellent, based on both retention time and mass fragmentation pattern, providing high confidence in analyte identification. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range, depending on the detector and sample matrix. | Can achieve lower detection limits, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Sample Throughput | Generally higher than GC-MS, with typical run times of 10-30 minutes. | Can be lower due to the additional derivatization step and longer chromatographic runs. |
| Matrix Effects | Can be significant, requiring careful sample preparation and method development to minimize interference. | Can also be affected by matrix components, but the high selectivity of MS detection can often mitigate these effects. |
Designing a Robust Inter-Laboratory Comparison Study
A well-designed ILC is crucial for obtaining meaningful and actionable results. The following workflow outlines the key stages of an ILC for this compound analysis.
Figure 1: A generalized workflow for an inter-laboratory comparison study.
Experimental Protocols
A homogenous batch of a pharmaceutical cream formulation containing a known concentration of this compound should be prepared by a central, coordinating laboratory. The homogeneity and stability of the material must be thoroughly assessed prior to distribution to ensure that any observed variability is due to laboratory performance and not the sample itself.
The following is a representative protocol for the extraction of this compound from a cream formulation. Participating laboratories should adhere strictly to this protocol to minimize variability arising from sample preparation.
-
Weighing: Accurately weigh approximately 1.0 g of the cream into a 50 mL polypropylene centrifuge tube.
-
Dispersion: Add 10 mL of tetrahydrofuran (THF) to the tube and vortex for 2 minutes to disperse the cream.
-
Precipitation: Add 20 mL of acetonitrile and vortex for another 2 minutes to precipitate the excipients.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Extraction: Carefully transfer the supernatant to a clean 50 mL tube.
-
Re-extraction: Add another 10 mL of acetonitrile to the pellet, vortex for 2 minutes, and centrifuge again.
-
Combine Supernatants: Combine the second supernatant with the first.
-
Dilution: Dilute an aliquot of the combined supernatant with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A suitable starting point is a 60:40 (v/v) mixture of acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
Data Analysis and Performance Evaluation
The statistical analysis of the data from an ILC should be conducted in accordance with ISO 13528:2022 "Statistical methods for use in proficiency testing by interlaboratory comparison" . A key performance indicator is the z-score, which is calculated for each laboratory's result.
The z-score is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (the best estimate of the true concentration)
-
σ is the standard deviation for proficiency assessment
Generally, a z-score between -2 and +2 is considered satisfactory. A z-score between 2 and 3 or -2 and -3 is questionable, and a z-score greater than 3 or less than -3 is unsatisfactory.
Hypothetical Inter-Laboratory Comparison Data
The following table presents a hypothetical but realistic set of results from an ILC for the analysis of this compound in a cream formulation. The assigned value (X) is 1.00 mg/g, and the standard deviation for proficiency assessment (σ) is 0.05 mg/g.
| Laboratory ID | Reported Concentration (mg/g) | z-score | Performance Evaluation |
| Lab A | 1.02 | 0.4 | Satisfactory |
| Lab B | 0.95 | -1.0 | Satisfactory |
| Lab C | 1.12 | 2.4 | Questionable |
| Lab D | 0.88 | -2.4 | Questionable |
| Lab E | 1.04 | 0.8 | Satisfactory |
| Lab F | 0.99 | -0.2 | Satisfactory |
| Lab G | 1.18 | 3.6 | Unsatisfactory |
| Lab H | 0.92 | -1.6 | Satisfactory |
Interpretation of Results and Corrective Actions
Laboratories with questionable or unsatisfactory results should conduct a thorough investigation to identify the root cause of the deviation. This may involve:
-
Reviewing the raw data and chromatograms.
-
Checking instrument calibration and performance.
-
Verifying the preparation of standards and reagents.
-
Assessing analyst training and technique.
The coordinating body should provide support and guidance to laboratories to help them improve their performance in future ILCs.
Conclusion
A well-structured inter-laboratory comparison is an indispensable tool for ensuring the quality and consistency of analytical data in the pharmaceutical industry. By adhering to established guidelines for study design, execution, and data analysis, laboratories can gain valuable insights into their performance and take corrective actions to address any identified issues. The ultimate goal is to foster confidence in the accuracy and reliability of analytical results, which is essential for the development and manufacturing of safe and effective medicines.
References
- ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. (2022).
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Eurachem. (n.d.). Proficiency testing schemes.
- Carl ROTH. (n.d.). (4-Formyl-2-methoxyphenoxy)acetic acid.
- Cserháti, T., & Forgács, E. (1998). Phenoxyacetic acids: separation and quantitative determination.
- Gascón-García, J., et al. (2015). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Indian journal of pharmaceutical sciences, 72(4), 421–425.[11][12][13]
- Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples.
- Singh, B., et al. (2013). Development and validation of a stability-indicating RP-HPLC method for the simultaneous determination of phenoxyethanol, methylparaben, propylparaben, mometasone furoate, and tazarotene in topical pharmaceutical dosage formulation. Scientia pharmaceutica, 81(4), 951–967.[15]
Sources
A Comparative Guide to the Green Synthesis of 2-(4-Methoxyphenoxy)acetic Acid: An Environmental Impact Assessment
In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and agrochemical industries, the environmental footprint of synthetic protocols is a paramount consideration. 2-(4-Methoxyphenoxy)acetic acid, a key intermediate in the synthesis of various biologically active compounds, is traditionally produced via methods that often overlook green chemistry principles. This guide offers a comparative analysis of different synthesis protocols for this compound, with a focus on their environmental impact. By examining reaction conditions, solvent choices, and waste generation, this document provides researchers, scientists, and drug development professionals with the data-driven insights necessary to select more sustainable synthetic routes.
The Classical Approach: Williamson Ether Synthesis and its Environmental Drawbacks
The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-methoxyphenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid. While effective, the traditional implementation of this method often utilizes volatile organic solvents (VOCs) and can generate a significant amount of waste.
A typical protocol involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a strong base like sodium hydroxide. The choice of solvent is critical and has a substantial impact on the environmental profile of the synthesis.
Comparative Analysis of Synthesis Protocols
Here, we compare three distinct protocols for the synthesis of this compound, evaluating them based on key green chemistry metrics.
| Metric | Protocol 1: Acetone Reflux | Protocol 2: Aqueous Synthesis | Protocol 3: Phase-Transfer Catalysis |
| Solvent | Acetone | Water | Water |
| Base | Sodium Hydroxide | Sodium Hydroxide | Sodium Hydroxide |
| Catalyst | None | None | Tetrabutylammonium bromide (TBAB) |
| Reaction Temperature | ~56°C (Reflux) | 90-100°C | 90-100°C |
| Reaction Time | 4-6 hours | 3-5 hours | 2-4 hours |
| Yield | ~85-90% | ~90-95% | ~95-98% |
| E-Factor (estimated) | 5-10 | 1-5 | <1-3 |
| Key Environmental Impact | Use of volatile organic solvent (VOC) | High energy consumption | Use of catalyst (recyclability is key) |
Protocol 1: Traditional Synthesis in Acetone
This method represents a conventional approach where acetone serves as the solvent. While acetone is a relatively effective solvent for this reaction, its volatility and flammability pose safety and environmental risks.
Experimental Protocol: Acetone Reflux
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol and a stoichiometric amount of sodium hydroxide in acetone.
-
Slowly add a solution of chloroacetic acid in acetone to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and filter to remove the sodium chloride byproduct.
-
Evaporate the acetone to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent to yield pure this compound.
Protocol 2: A Greener Alternative - Aqueous Synthesis
Replacing organic solvents with water is a cornerstone of green chemistry. This protocol leverages water as the reaction medium, significantly reducing the environmental impact associated with VOCs.
Experimental Protocol: Aqueous Synthesis
-
In a reaction vessel, dissolve 4-methoxyphenol and a slight excess of sodium hydroxide in water.
-
Heat the solution to 90-100°C.
-
Slowly add an aqueous solution of chloroacetic acid to the heated mixture.
-
Maintain the temperature and stir for 3-5 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Protocol 3: Enhanced Efficiency with Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) can enhance reaction rates and efficiencies in multiphasic systems. In this context, a phase-transfer catalyst facilitates the transfer of the water-soluble chloroacetate anion into an organic phase, or enhances reactivity at the interface, leading to faster and more complete reactions even in an aqueous medium.
Experimental Protocol: Phase-Transfer Catalysis
-
Combine 4-methoxyphenol, sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide (TBAB) in water.
-
Heat the mixture to 90-100°C with vigorous stirring.
-
Slowly add an aqueous solution of chloroacetic acid.
-
Continue stirring at 90-100°C for 2-4 hours, monitoring for completion.
-
Upon completion, cool the mixture and acidify to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry.
Visualizing the Synthetic Pathways
To better illustrate the workflow of these synthetic protocols, the following diagrams outline the key steps and decision points.
Caption: Comparative workflow of the three synthesis protocols for this compound.
Conclusion and Future Outlook
The transition from traditional organic solvent-based synthesis to aqueous methods represents a significant step towards a more environmentally benign production of this compound. The use of water as a solvent eliminates the risks and environmental concerns associated with VOCs. Furthermore, the incorporation of phase-transfer catalysis can enhance the efficiency of the aqueous synthesis, leading to shorter reaction times, higher yields, and a more favorable overall process mass intensity.
For researchers and drug development professionals, the adoption of these greener protocols is not only an ethical imperative but also a practical one, as regulatory pressures and a growing emphasis on sustainable practices continue to shape the chemical industry. Future research may focus on the use of even more sustainable catalysts, such as biocatalysts, and the development of continuous flow processes to further minimize waste and energy consumption. The principles outlined in this guide provide a framework for the critical evaluation and selection of chemical syntheses that align with the goals of green chemistry.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-Methoxyphenoxy)acetic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Methoxyphenoxy)acetic acid (CAS No. 1877-75-4), a compound commonly used in synthetic chemistry and drug discovery. By grounding our procedures in established safety protocols and regulatory frameworks, we aim to provide a self-validating system for managing this chemical waste stream, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its associated hazards is paramount. This compound is a white to yellow crystalline powder that requires careful management.[1]
Hazard Summary:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust.[1]
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Classification and Recommended PPE
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Standard laboratory coat, chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or chemical goggles. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Chemical-resistant gloves (inspect before use), lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Safety glasses with side-shields or chemical goggles.[4][5] |
| Respiratory Tract Irritation | H335: May cause respiratory irritation | Work in a well-ventilated area or chemical fume hood. If dust generation is unavoidable, use approved respiratory protection. |
The Principle of Waste Segregation: A Core Directive
The foundational principle of proper laboratory waste management is segregation.[6] Mixing different waste streams is not only a violation of regulatory standards but also a significant safety risk, as it can lead to unforeseen chemical reactions.[7] this compound waste must be treated as a hazardous chemical waste and collected separately from non-hazardous trash and other chemical waste streams.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound for disposal by your institution's Environmental Health & Safety (EHS) department.
Materials Required:
-
Designated hazardous waste container (wide-mouth, high-density polyethylene [HDPE] or glass with a secure screw-on cap).
-
Hazardous waste tag/label provided by your institution's EHS department.
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves.
-
Chemical fume hood.
-
Secondary containment bin.
Methodology:
Step 1: Waste Classification and Collection
-
Treat all this compound waste as hazardous. This includes pure, unadulterated compound, reaction mixtures containing the compound, and any contaminated lab supplies (e.g., weigh boats, gloves, paper towels, or silica gel from chromatography).
-
Segregate solid and liquid waste. Do not mix solid this compound with solvent waste.[6]
Step 2: Containerization
-
Select a compatible waste container. Plastic containers are often preferred for solid waste to minimize the risk of breakage.[8] The container must be in good condition, with no cracks or residue on the exterior.
-
Ensure the container has a secure, screw-on cap to prevent leaks and spills.
-
Place the waste container in a secondary containment bin to contain any potential leaks.
Step 3: Labeling
-
As soon as you begin collecting waste in the container, affix a hazardous waste label from your institution's EHS department.
-
Fill out the label completely and accurately. This typically includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
An accurate list of all components and their approximate percentages, including solvents if it is a mixed waste stream.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Irritant, Health Hazard).
-
Step 4: Accumulation and Storage
-
Add waste to the container only within a designated chemical fume hood to control exposure to dust or vapors.
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure the SAA is located away from heat sources, open flames, and high-traffic areas.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[9]
Step 5: Arranging for Disposal
-
Once the waste container is full, or if you will no longer be generating this waste stream, complete the "date full" section of the hazardous waste label.
-
Contact your institution's EHS department to schedule a waste pickup.[8]
-
Provide EHS with all necessary documentation, which may include a waste information form.
Step 6: Spill Cleanup
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Wearing full PPE, prevent the further spread of the material. For solid spills, avoid generating dust.
-
Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Ensure that spills do not enter drains.
Step 7: Empty Container Disposal
-
An empty container that once held this compound must be triple-rinsed with a suitable solvent (such as water or acetone) to remove all residue.
-
The rinsate from this cleaning process must be collected as hazardous waste.
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policy.
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12][13] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[10][13] Laboratories are considered hazardous waste generators and are subject to these regulations.[14] By following the procedures outlined in this guide and the specific requirements of your institution's EHS department, you will be in compliance with RCRA standards.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. Adherence to these procedures is not merely about compliance; it is a fundamental commitment to the safety of the research community and the preservation of our environment. By integrating these steps into your standard laboratory operating procedures, you contribute to a culture of safety and scientific integrity. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
References
- Cleanaway.
- University of Pennsylvania Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
- CSIR-Indian Institute of Petroleum.
- National Center for Biotechnology Information.
- Boston University Environmental Health & Safety. Chemical Waste Management Guide. [Link]
- Matrix Fine Chemicals. This compound | CAS 1877-75-4. [Link]
- The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. [Link]
- Hazardous Waste Experts.
- Wikipedia.
- VetCA.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
- Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]
- EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
- Reed College.
- Organic Chemistry Praktikum.
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- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
- 13. epa.gov [epa.gov]
- 14. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
Navigating the Safe Handling of 2-(4-Methoxyphenoxy)acetic acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both innovation and safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(4-Methoxyphenoxy)acetic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As scientists, our commitment to advancing therapeutic frontiers must be matched by an unwavering dedication to personal and environmental safety. This document moves beyond a simple checklist, offering a causal-driven approach to PPE selection, operational protocols, and disposal, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
This compound is a white to yellow powder or crystalline solid.[1] While the toxicological properties of this material have not been fully investigated, it is known to be an irritant to the eyes, respiratory system, and skin.[2] Ingestion may lead to gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea.[2][3] The primary hazards associated with this compound are categorized as follows:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[4]
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
Given these potential health effects, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all determination. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the chemical being handled, the potential for aerosolization, and the duration of the task. The overarching principle is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and inhalation.
A Risk-Based Approach to PPE Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE when working with this compound. This model encourages a proactive assessment of risk before any handling of the compound begins.
Caption: Figure 1. Decision workflow for PPE selection.
Detailed PPE Recommendations and Procedural Guidance
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Engineering Controls |
| Weighing and sample preparation | Milligrams to grams | Chemical splash goggles | Nitrile gloves | Lab coat | Not typically required | Chemical fume hood |
| Solution preparation and transfers | Any | Chemical splash goggles | Nitrile gloves | Lab coat | Not typically required | Well-ventilated area or chemical fume hood |
| Reaction setup and monitoring | Any | Chemical splash goggles and face shield | Nitrile gloves | Lab coat and chemical-resistant apron | Not typically required | Chemical fume hood |
| Large-scale operations (>10g) | Grams to kilograms | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant suit or lab coat with apron | N95 respirator or higher, based on risk assessment | Chemical fume hood |
| Spill cleanup | Any | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron | N95 respirator or higher | Ensure adequate ventilation |
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Suit: Put on a clean, properly fitting lab coat or chemical-resistant suit.
-
Gloves: Don the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove is over the cuff of the lab coat sleeve.
-
Eye and Face Protection: Put on chemical splash goggles. If a higher risk of splashing is anticipated, add a face shield over the goggles.
-
Respiratory Protection (if required): Perform a fit check for the respirator before entering the work area.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner.
-
Lab Coat/Suit: Remove the lab coat or suit by rolling it down and away from the body to avoid contaminating your street clothes.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Respiratory Protection (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is paramount to maintaining a safe laboratory environment.
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.
-
Contaminated Clothing: Any clothing that becomes heavily contaminated should be removed immediately and disposed of as hazardous waste.[5] Do not attempt to launder heavily contaminated items.[5]
Always adhere to your institution's specific hazardous waste disposal procedures. Consult with your environmental health and safety (EHS) department for guidance.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If they feel unwell, call a poison center or doctor.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) for this compound readily available for emergency responders. Ensure that eyewash stations and safety showers are easily accessible and in good working order.[4]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring that scientific progress and personal safety go hand in hand.
References
- LookChem. Acetic acid,2-(4-methoxyphenoxy)- MSDS CasNo.1877-75-4.
- Sigma-Aldrich. This compound | 1877-75-4.
- Fisher Scientific.
- Sigma-Aldrich.
- TCI Chemicals.
- Fisher Scientific.
- Cole-Parmer.
- SAFETY D
- AK Scientific, Inc. 2-[2-(Hydroxyiminomethyl)-6-methoxyphenoxy]acetic acid.
- Chemos GmbH&Co.KG.
- ChemicalBook. 화학 물질 안전 데이터시트 MSDS/SDS - this compound. (2024-01-15).
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Health.vic. Pesticide use and personal protective equipment. (2024-12-27).
- CCOHS. Landscaping - Pesticides - Personal Protective Equipment.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?. (2025-01-07).
- US EPA. Personal Protective Equipment for Pesticide Handlers. (2025-08-06).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
